molecular formula C22H14O4 B1593820 [1,1'-Binaphthalene]-8,8'-dicarboxylic acid CAS No. 29878-91-9

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Cat. No.: B1593820
CAS No.: 29878-91-9
M. Wt: 342.3 g/mol
InChI Key: XGDAODQNSVFBGM-UHFFFAOYSA-N
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Description

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid is a useful research compound. Its molecular formula is C22H14O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7810. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(8-carboxynaphthalen-1-yl)naphthalene-1-carboxylic acid
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InChI

InChI=1S/C22H14O4/c23-21(24)17-11-3-7-13-5-1-9-15(19(13)17)16-10-2-6-14-8-4-12-18(20(14)16)22(25)26/h1-12H,(H,23,24)(H,25,26)
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InChI Key

XGDAODQNSVFBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=CC4=C3C(=CC=C4)C(=O)O)C(=CC=C2)C(=O)O
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Molecular Formula

C22H14O4
Source PubChem
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DSSTOX Substance ID

DTXSID8067525
Record name [1,1'-Binaphthalene]-8,8'-dicarboxylic acid
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Molecular Weight

342.3 g/mol
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CAS No.

29878-91-9
Record name [1,1′-Binaphthalene]-8,8′-dicarboxylic acid
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Record name 1,1'-Binaphthyl-8,8'-dicarboxylic acid
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Record name [1,1'-Binaphthalene]-8,8'-dicarboxylic acid
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Record name 1,1'-binaphthyl-8,8'-dicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Atropisomerism

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid is a fascinating organic molecule whose structural elucidation presents challenges that transcend simple constitutional analysis. Its architecture is defined by two naphthalene rings linked by a C1-C1' single bond.[1] The critical feature of this molecule is the presence of bulky carboxylic acid groups at the 8 and 8' positions, which are peri to the internaphthyl bond. This substitution creates significant steric hindrance that severely restricts rotation around the C-C single bond.[2] Consequently, the molecule is "locked" into one of two stable, non-superimposable, mirror-image conformations. This phenomenon is known as atropisomerism , a form of axial chirality where the stereoisomers (atropisomers) can be isolated as distinct enantiomers.[3][4][5]

The term atropisomer is derived from the Greek "atropos," meaning "without turn," highlighting the high energy barrier to rotation that allows for the isolation of individual rotamers.[5][6] The elucidation of this compound, therefore, is not merely about confirming its chemical formula (C₂₂H₁₄O₄)[7] or the connectivity of its atoms. It is a comprehensive process that must unambiguously determine the three-dimensional arrangement of its atoms in space, specifically its absolute configuration, designated as (Ra) or (Sa) according to Cahn-Ingold-Prelog rules for axially chiral compounds.[1][8]

This guide provides a detailed, field-proven framework for researchers and drug development professionals to approach the complete structure elucidation of this and similar atropisomeric compounds, integrating modern analytical techniques with foundational chemical principles.

G cluster_Sa (Sa) Enantiomer cluster_Ra (Ra) Enantiomer Sa Sa-Isomer (M-helix) Rotation Hindered Rotation (High Energy Barrier) Sa->Rotation Interconversion Ra Ra-Isomer (P-helix) Rotation->Ra Axis Chiral Axis (C1-C1' Bond) p1 p2 p1->p2  Chiral Axis (C1-C1' Bond)

Caption: Atropisomerism in this compound.

Part 1: Foundational Analysis - Confirming Constitution and Connectivity

Before tackling the complexities of stereochemistry, it is imperative to confirm the molecule's basic identity: its molecular formula and the sequence of atomic connections.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the initial and most direct method to confirm the elemental composition.

  • Causality of Choice: HRMS provides an extremely accurate mass measurement, allowing for the determination of the molecular formula by matching the observed mass to a calculated exact mass. This unequivocally distinguishes the target compound from isomers or impurities with different elemental compositions.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode, to deprotonate the carboxylic acid groups, forming [M-H]⁻ or [M-2H]²⁻ ions.

    • Acquire the spectrum on a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

    • Compare the measured m/z value against the theoretical exact mass for C₂₂H₁₄O₄.

Parameter Expected Value
Molecular Formula C₂₂H₁₄O₄
Monoisotopic Mass 342.0892 g/mol
Expected Ion (ESI-) [M-H]⁻
Calculated Exact Mass 341.0819
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and confirming the connectivity of the binaphthyl system. While standard NMR in an achiral solvent cannot differentiate between the (Ra) and (Sa) enantiomers, it is crucial for verifying the constitutional structure.[9][10]

  • Expertise & Insights: The restricted rotation around the C1-C1' bond makes the two naphthalene moieties chemically distinct in the NMR spectrum. This results in a complex but information-rich set of signals, rather than a simpler spectrum that would be expected from two identical, freely rotating naphthyl groups.

  • Key Experiments:

    • ¹H NMR: Confirms the number and environment of protons. The aromatic region will show a series of complex multiplets corresponding to the 12 non-equivalent aromatic protons.

    • ¹³C NMR: Identifies all unique carbon environments. Expect 22 distinct signals: 2 for the carboxyl carbons and 20 for the aromatic carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning the signals. COSY reveals proton-proton couplings within each naphthalene ring, while HSQC correlates protons to their directly attached carbons. HMBC is critical for identifying long-range (2-3 bond) correlations, which helps connect the different fragments and confirm the substitution pattern, especially the 8,8'-dicarboxylic acid placement.

Self-Validating System: The combination of 1D and 2D NMR provides a redundant and cross-verifiable dataset. For example, an HMBC correlation from a proton at the 7-position to the carbon at the 8a-position, combined with a COSY correlation between H-7 and H-6, provides robust evidence for the local structure.

Part 2: The Chiral Dimension - Separation and Configurational Analysis

With the constitution confirmed, the next phase focuses on the molecule's three-dimensional nature: separating the enantiomers and determining their absolute configuration.

Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The racemic mixture must first be resolved into its constituent enantiomers. Chiral HPLC is the most effective method for both analytical and semi-preparative scale separations.[4][11]

  • Causality of Choice: Chiral stationary phases (CSPs) create a transient diastereomeric interaction with the enantiomers of the analyte. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective for resolving atropisomeric biaryls.

  • Experimental Protocol (Method Development):

    • Column Selection: Start with a polysaccharide-based chiral column (e.g., Daicel Chiralpak series).

    • Mobile Phase Screening: Screen various mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to suppress the ionization of the carboxylic acid groups and achieve good peak shape.

    • Optimization: Adjust the ratio of non-polar to polar solvent to optimize the resolution (separation factor, α) and retention times.

    • Detection: Use a UV detector set to a wavelength where the binaphthyl system strongly absorbs (e.g., ~230-250 nm).

    • Collection: For preparative work, collect the separated fractions corresponding to each enantiomer. Verify the purity of each collected fraction by re-injecting it onto the same chiral column.

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

  • Expertise & Insights: Enantiomers produce CD spectra that are perfect mirror images of each other. A positive Cotton effect in one enantiomer will appear as a negative Cotton effect of equal magnitude in the other. This provides an immediate confirmation that the separation was successful and that the collected fractions are indeed enantiomers. The chiroptical properties of binaphthyl compounds are highly dependent on the dihedral angle between the two naphthalene rings.[12][13]

  • Assigning Absolute Configuration: While CD can distinguish enantiomers, assigning the absolute configuration ((Ra) vs. (Sa)) requires correlation with a known standard or, more commonly, with theoretical calculations.

    • Experimental Measurement: Record the CD spectrum for one of the pure, isolated enantiomers in a suitable solvent (e.g., acetonitrile).

    • Computational Modeling: Perform Time-Dependent Density Functional Theory (TD-DFT) calculations for one chosen configuration (e.g., the (Ra)-isomer). This involves first optimizing the molecule's ground-state geometry and then simulating its CD spectrum.[14][15]

    • Correlation: Compare the experimentally measured CD spectrum with the theoretically calculated spectrum. A match in the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration to the enantiomer that was measured.

G cluster_workflow Chiral Analysis Workflow Racemate Racemic Mixture of (Ra) and (Sa) Isomers HPLC Chiral HPLC Separation Racemate->HPLC Enantiomer1 Pure Enantiomer 1 (First Eluting Peak) HPLC->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (Second Eluting Peak) HPLC->Enantiomer2 CD_Spec Measure Experimental CD Spectrum Enantiomer1->CD_Spec Compare Compare Spectra (Experimental vs. Theoretical) CD_Spec->Compare TDDFT Calculate Theoretical CD Spectrum for (Ra) Isomer (TD-DFT) TDDFT->Compare Assign Assign Absolute Configuration Compare->Assign Match

Caption: Workflow for chiral separation and absolute configuration assignment.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

For an unequivocal and definitive determination of absolute configuration, single-crystal X-ray crystallography is the ultimate method.[6] It provides a direct visualization of the molecule's three-dimensional structure in the solid state.

  • Trustworthiness: Unlike spectroscopic methods which rely on interpretation and comparison, X-ray crystallography provides a direct, unambiguous structural model, including precise bond lengths, bond angles, and the crucial dihedral angle between the naphthalene rings.

  • Protocol & Key Considerations:

    • Crystal Growth: This is often the most challenging step. A pure enantiomer, obtained from chiral HPLC, must be crystallized. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

    • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected.

    • Structure Solution and Refinement: The diffraction data is used to solve the electron density map and build a molecular model.

    • Absolute Configuration Determination: The determination of the absolute structure relies on anomalous dispersion. When heavy atoms are not present, careful measurement of the diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) is required. The Flack parameter is calculated during refinement; a value close to 0 for a given configuration indicates a correct assignment, while a value near 1 indicates the opposite configuration.[16]

Crystallographic Parameter Significance for Validation
Space Group Must be a chiral (non-centrosymmetric) space group.
R-factor (R1) Indicates the goodness of fit between the calculated and observed diffraction data (typically < 0.05 for a good structure).
Flack Parameter The most critical value for absolute configuration. A value of ~0 with a small standard uncertainty confirms the assigned stereochemistry.
Dihedral Angle (C1'-C1-C8a-C8) Quantifies the twist between the naphthalene rings, a key structural feature.

Conclusion: An Integrated Strategy

The structure elucidation of this compound is a multi-faceted process that exemplifies the synergy between different analytical techniques. It begins with foundational methods like MS and NMR to confirm the molecule's basic chemical identity. It then moves into the specialized domain of stereochemistry, requiring chiral separation techniques like HPLC. Finally, the absolute three-dimensional structure is determined using a combination of chiroptical spectroscopy (CD) coupled with theoretical calculations and, ideally, confirmed with the unambiguous power of single-crystal X-ray crystallography. This integrated approach ensures a self-validating and trustworthy determination of one of chemistry's most elegant examples of axial chirality.

References

  • Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). Atropisomerism. Angewandte Chemie International Edition, 48(35), 6398-6401. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. Available at: [Link]

  • LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P., & Edwards, P. J. (2011). Assessing Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(21), 7005-7022. Available at: [Link]

  • Gant, T. G. (2014). Using NMR to Help Understand Atropisomerism. Organic Process Research & Development, 18(11), 1491-1496. Available at: [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 329-333. Available at: [Link]

  • Knowles Group, Princeton University. (2018). Atropisomers. Available at: [Link]

  • Wencel, D. R., & LaPlante, S. R. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 10(1), 1-4. Available at: [Link]

  • Chinese Patent CN113402379B. (2021). Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid.
  • Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral fluorescent sensors. Chemical Reviews, 104(3), 1687-1716. Available at: [Link]

  • PubChem. (this compound). National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Atropisomer. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism. The Journal of Organic Chemistry, 68(19), 7351-7357. Available at: [Link]

Sources

An In-depth Technical Guide to the Core Properties of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid, a unique atropisomeric molecule, stands as a cornerstone in the fields of chiral chemistry, materials science, and asymmetric synthesis. Its rigid binaphthyl backbone, coupled with the strategic placement of carboxylic acid functionalities, imparts a distinct set of physical and chemical properties that have been harnessed for a multitude of applications. This guide provides a comprehensive overview of these properties, offering insights into the molecule's structure, synthesis, resolution, and its role as a versatile building block in the creation of advanced materials and catalysts.

The defining characteristic of this compound is its axial chirality, arising from hindered rotation around the C1-C1' bond connecting the two naphthalene rings. This results in the existence of two stable, non-superimposable mirror-image enantiomers, (R) and (S), which are crucial for its applications in enantioselective processes. The proximity of the carboxylic acid groups at the 8 and 8' positions further influences its conformational preferences and coordinating abilities, setting it apart from other binaphthyl derivatives.

Molecular Structure and Chirality

The fundamental structure of this compound is characterized by two naphthalene ring systems linked at their 1 and 1' positions. The steric hindrance between the hydrogen atoms on the 8 and 8' positions of the opposing naphthalene rings restricts free rotation around the central C-C bond, giving rise to atropisomerism.

X-ray crystallographic studies have revealed that the dihedral angle between the two naphthalene planes in this compound derivatives typically ranges from 64° to 68°.[1] This deviation from planarity is a direct consequence of the steric strain imposed by the peri-substituents.

Figure 1: 2D representation of the molecular structure of this compound, highlighting the key C1-C1' bond responsible for its axial chirality.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data are from experimental measurements, others are predicted values and should be considered as such.

PropertyValueSource
Molecular Formula C₂₂H₁₄O₄[2][3]
Molecular Weight 342.35 g/mol [2][3]
CAS Number 29878-91-9[3][4]
Melting Point ~280 °C[3]
Solubility Insoluble in water[1]
Predicted pKa 2.94 ± 0.20[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its carboxylic acid functional groups and the unique stereochemistry of its binaphthyl core.

  • Acidity: The two carboxylic acid groups make the molecule a diprotic acid. These acidic sites are key to its ability to form salts with bases, a property crucial for its chiral resolution.

  • Coordination Chemistry: The carboxylate groups can coordinate with metal ions, making this molecule a valuable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[5][6] The chiral nature of the ligand can be transferred to the resulting supramolecular structure, leading to materials with potential applications in enantioselective separations and catalysis.

  • Derivatization: The carboxylic acid groups can be readily converted into other functional groups, such as esters, amides, and acid chlorides. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications, particularly as chiral ligands in asymmetric catalysis.

Synthesis of Racemic this compound

A notable and environmentally friendly method for the synthesis of racemic this compound is a "green" copper-catalyzed reductive coupling of a diazonium salt.[3][4] This process offers high yields and minimizes the generation of toxic waste compared to traditional methods.

Experimental Protocol: Green Synthesis

Step 1: Hydrolysis of 1,8-Naphthalimide

  • In a suitable reaction vessel, dissolve 1,8-naphthalimide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 100 °C and maintain this temperature for approximately 4 hours to ensure complete hydrolysis to 1-amino-8-naphthoic acid sodium salt.[3]

  • Cool the reaction mixture to below 35 °C.

Step 2: Diazotization

  • To the cooled solution from Step 1, add sodium nitrite and stir until dissolved.

  • In a separate vessel, prepare a solution of hydrochloric acid and cool it to 0-5 °C with an ice bath.

  • Slowly add the solution containing the 1-amino-8-naphthoic acid sodium salt and sodium nitrite to the cold hydrochloric acid solution. This will form the 1-amino-8-naphthoic acid diazonium salt.[3]

Step 3: Reductive Coupling

  • Prepare a reduction buffer by dissolving copper sulfate and hydroxylamine hydrochloride in water, followed by the addition of ammonia and sodium bicarbonate.

  • Slowly add the diazonium salt solution from Step 2 to the stirred reduction buffer at a controlled temperature (e.g., 20-30 °C). The reductive coupling will proceed to form the binaphthyl structure.[3]

Step 4: Isolation of the Product

  • After the reaction is complete, acidify the mixture with a strong acid (e.g., sulfuric acid) to precipitate the this compound.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Sources

A Technical Guide to the Spectroscopic Characterization of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the axially chiral molecule, [1,1'-Binaphthalene]-8,8'-dicarboxylic acid. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this important compound. The focus will be on not just the data itself, but the rationale behind the experimental choices and the interpretation of the resulting spectra.

Introduction to this compound: A Molecule of Interest

This compound is a fascinating organic compound characterized by its unique structural feature: axial chirality. This arises from the restricted rotation around the single bond connecting the two naphthalene rings, a consequence of steric hindrance.[1] This chirality makes it a valuable building block in asymmetric synthesis, particularly in the development of chiral ligands and catalysts that are crucial for producing enantiomerically pure pharmaceuticals.[1] The precise characterization of its structure and purity is therefore of paramount importance. Spectroscopic methods provide the necessary tools for this detailed molecular-level investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall molecular structure.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the naphthalene rings will give rise to a complex pattern of signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The carboxylic acid protons are expected to be highly deshielded and may appear as a broad singlet at a much lower field, often above 10 ppm. The exact chemical shifts and coupling patterns are sensitive to the solvent used and the conformation of the molecule in solution.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carboxylic acid carbons, the quaternary carbons of the naphthalene rings (including the point of attachment between the rings), and the protonated aromatic carbons. The carboxylic acid carbons are typically observed in the range of 160-180 ppm. The aromatic carbons will have signals in the 120-150 ppm region.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, best-practice workflow for acquiring high-quality NMR data for this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can fully dissolve the sample is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be considered. The choice of solvent can influence the chemical shifts, particularly of the acidic protons.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the sample to provide a reference point for the chemical shift scale (0 ppm).

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex aromatic region of the spectrum.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the full relaxation of the protons, ensuring accurate integration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, which have longer relaxation times.

3. Data Processing:

  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. Peaks are identified and their chemical shifts are recorded.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Dissolve in Deuterated Solvent Concentration Adjust Concentration Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Spectrometer High-Field NMR Spectrometer Standard->Spectrometer Insert Sample H1_Params Set ¹H NMR Parameters Spectrometer->H1_Params C13_Params Set ¹³C NMR Parameters Spectrometer->C13_Params FT Fourier Transformation H1_Params->FT Acquire FID C13_Params->FT Acquire FID Correction Phase and Baseline Correction FT->Correction Referencing Reference to TMS Correction->Referencing Analysis Integration and Peak Picking Referencing->Analysis

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies.

For this compound, the IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and the aromatic rings.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimers.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

  • C=C Stretches: Aromatic C=C stretching vibrations will appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will give rise to bands in the 1200-1400 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted naphthalene rings will produce strong bands in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Experimental Protocol for IR Data Acquisition (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

1. Sample Preparation:

  • A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded first. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Scan: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The sample spectrum is then recorded. The instrument automatically subtracts the background spectrum.

  • Number of Scans: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

3. Data Processing and Analysis:

  • The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

  • The peak positions (in cm⁻¹) are compared with known correlation tables to confirm the presence of the expected functional groups.

IR_Workflow Start Start Acquire_Bkg Acquire Background Spectrum (Empty Crystal) Start->Acquire_Bkg Place_Sample Place Solid Sample on ATR Crystal Apply_Pressure Apply Pressure to Ensure Good Contact Place_Sample->Apply_Pressure Acquire_Bkg->Place_Sample Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Automatic Background Subtraction Acquire_Sample->Process_Spectrum Analyze_Spectrum Analyze Peak Positions and Intensities Process_Spectrum->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Experimental workflow for FTIR-ATR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

For this compound (C₂₂H₁₄O₄), the expected monoisotopic mass is approximately 342.0892 g/mol .[2]

Ionization Techniques

Choosing the right ionization technique is critical for successfully analyzing a molecule by mass spectrometry.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar, non-volatile molecules like carboxylic acids. In negative ion mode, ESI would likely produce the deprotonated molecule [M-H]⁻ at an m/z of approximately 341.08. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might be observed.

  • Atmospheric Pressure Chemical Ionization (APCI): This is another suitable technique for this type of molecule.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is useful for analyzing solid samples and can be an alternative to ESI or APCI.

High-Resolution Mass Spectrometry (HRMS)

Using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is highly recommended. HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, observing an ion with a mass very close to the calculated value for C₂₂H₁₄O₄ provides strong evidence for the compound's identity.

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that separates components of a mixture before they are introduced into the mass spectrometer.

1. Sample Preparation:

  • A dilute solution of the sample is prepared in a solvent compatible with the liquid chromatography mobile phase (e.g., acetonitrile or methanol).

2. LC Separation (Optional but Recommended):

  • The sample solution is injected into a liquid chromatograph. A reversed-phase C18 column is often used.

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a small amount of an acid like formic acid (for positive ion mode) or a base like ammonium hydroxide (for negative ion mode), is used to elute the compound. This step helps to purify the sample before it enters the mass spectrometer.

3. MS Detection:

  • The eluent from the LC column is directed into the ESI source of the mass spectrometer.

  • The instrument is set to acquire data in either positive or negative ion mode. For this compound, negative ion mode is often preferred to observe the [M-H]⁻ ion.

  • The mass spectrometer scans a range of m/z values to detect the molecular ion and any fragment ions.

4. Data Analysis:

  • The mass spectrum is examined for the presence of the expected molecular ion.

  • The measured m/z value is compared to the calculated value to confirm the molecular formula.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Dissolve Prepare Dilute Solution Inject Inject into LC Dissolve->Inject Separate Separate on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Detect Detect Ions Analyze->Detect Identify_Ion Identify Molecular Ion ([M-H]⁻) Detect->Identify_Ion Compare_Mass Compare Measured vs. Calculated Mass Identify_Ion->Compare_Mass

Caption: A typical workflow for LC-MS analysis.

Summary of Spectroscopic Data

While specific, authenticated spectra for this compound are not widely available in public databases, the expected data based on its structure are summarized below.

Spectroscopic TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsComplex multiplets between 7.0-9.0 ppm
Carboxylic Acid ProtonsBroad singlet, >10 ppm
¹³C NMR Carbonyl Carbons160-180 ppm
Aromatic Carbons120-150 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)Broad, strong band at 2500-3300 cm⁻¹
C=O Stretch (Carboxylic Acid)Strong, sharp band around 1700 cm⁻¹
Aromatic C=C StretchesMultiple bands at 1450-1600 cm⁻¹
Mass Spectrometry (ESI-) Molecular Ion[M-H]⁻ at m/z ≈ 341.08

Conclusion

The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS is essential for confirming its identity, structure, and purity. Each technique provides a unique and complementary piece of the molecular puzzle. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently verify the quality of this important chiral building block, thereby ensuring the integrity of their subsequent research and development endeavors.

References

  • Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy. Journal of the American Chemical Society. Available at: [Link]

  • Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. MDPI. Available at: [Link]

  • Binaphthyl-Based Macrocycles as Optical Sensors for Aromatic Diphenols. PMC. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis and spectroscopic properties of chiral binaphthyl-linked subphthalocyanines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and spectroscopic properties of chiral binaphthyl- linked subphthalocyanines. RSC Publishing. Available at: [Link]

  • This compound. SIELC Technologies. Available at: [Link]

  • 1,1'-BINAPHTHYL-8,8'-DICARBOXYLIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Online Research @ Cardiff - ORCA. Cardiff University. Available at: [Link]

  • THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O. iopscience.iop.org. Available at: [Link]

Sources

Discovery and history of binaphthyl dicarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Binaphthyl Dicarboxylic Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

Binaphthyl dicarboxylic acids represent a cornerstone class of molecules in the field of stereochemistry. Characterized by their unique axial chirality, a property known as atropisomerism, these compounds have transitioned from subjects of fundamental stereochemical inquiry to indispensable tools in modern chemistry. Their rigid, chiral scaffold allows for the construction of highly effective ligands for asymmetric catalysis, chiral stationary phases for enantiomeric separation, and building blocks for advanced materials and pharmaceuticals. This guide provides a comprehensive exploration of the origins of binaphthyl dicarboxylic acids, tracing their discovery through the initial conceptualization of atropisomerism, detailing the evolution of their synthesis and resolution, and examining their multifaceted applications in catalysis and drug discovery.

The Conceptual Origin: Understanding Atropisomerism

The history of binaphthyl dicarboxylic acids is inextricably linked to the discovery of atropisomerism, a form of stereoisomerism arising from hindered rotation around a single bond. Unlike point chirality (e.g., a carbon with four different substituents), axial chirality is a property of the molecule as a whole.

The theoretical groundwork was laid in the early 20th century. In 1922, George Christie and James Kenner provided the first experimental proof of this phenomenon by successfully resolving the enantiomers of 6,6'-dinitro-2,2'-diphenic acid, a substituted biphenyl.[1][2] This seminal work demonstrated that steric hindrance between bulky ortho-substituents could create a rotational barrier high enough to allow for the isolation of stable, non-interconverting rotational isomers (rotamers) at room temperature.[1]

The term atropisomer (from the Greek a, meaning "not," and tropos, meaning "turn") was coined in 1933 by the German biochemist Richard Kuhn to describe these unique stereoisomers.[1][2]

G cluster_concept The Principle of Atropisomerism A Two Aromatic Rings (e.g., Naphthalene) B Single C-C Bond A->B C Bulky Ortho-Substituents (e.g., -COOH) D High Rotational Energy Barrier C->D Create Steric Hindrance E Stable, Isolable Enantiomers (R and S forms) D->E Prevents Free Rotation G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Intermediate & Final Product A 1-Bromo-2-naphthoic acid ester E Binaphthyl dicarboxylic acid ester A->E Suzuki Coupling B Naphthalene-1-boronic acid-2-carboxylic acid ester B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., Na2CO3) D->E F (R/S)-Binaphthyl dicarboxylic acid E->F Hydrolysis

Sources

An In-depth Technical Guide to [1,1'-Binaphthalene]-8,8'-dicarboxylic acid and its Atropisomeric Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid, a chiral molecule of significant interest in chemical synthesis and drug development. We will delve into its nomenclature, including common synonyms, its unique structural features giving rise to atropisomerism, and its applications as a powerful tool in asymmetric synthesis. Furthermore, this guide will present detailed synthetic protocols and analytical methodologies, offering practical insights for researchers and professionals in the field.

Nomenclature and Synonyms: Establishing a Clear Identity

This compound is a molecule known by a variety of names across different databases and publications. Establishing a clear understanding of its synonyms is crucial for comprehensive literature searches and unambiguous communication within the scientific community.

One of the most frequently encountered trivial names for this compound is Dina acid .[1] However, it is critical to distinguish this from the acronym DINA, which can also refer to Diisononyl adipate, a plasticizer.[2][3] The context of the chemical structure should always be considered to avoid ambiguity. Another common synonym is 1,1'-Dinaphthyl-8,8'-dicarboxylic acid.[4]

For cataloging and regulatory purposes, a multitude of identifiers are used. The Chemical Abstracts Service (CAS) registry number for the racemic form is 29878-91-9 .[4][5]

Below is a comprehensive table of synonyms and identifiers for this compound.

Type Identifier Source
Trivial Name Dina acid[1][6]
Systematic Name This compound[5]
Alternative Name 1,1'-Binaphthyl-8,8'-dicarboxylic acid[5]
Alternative Name 1,1'-Dinaphthyl-8,8'-dicarboxylic acid[4]
IUPAC Name 8-(8-carboxynaphthalen-1-yl)naphthalene-1-carboxylic acid[5]
CAS Number 29878-91-9[4][5][6]
EC Number 249-922-7[5]
NSC Number 7810[5][6]

The Essence of Chirality: Understanding Atropisomerism

The unique properties and applications of this compound stem from a specific type of stereoisomerism known as atropisomerism . This phenomenon arises from hindered rotation around a single bond, in this case, the C1-C1' bond connecting the two naphthalene rings.[7][8] The steric hindrance imposed by the carboxylic acid groups at the 8 and 8' positions restricts free rotation, leading to the existence of two stable, non-superimposable mirror-image enantiomers, designated as (R)- and (S)-[1,1'-Binaphthalene]-8,8'-dicarboxylic acid.[1]

Atropisomerism is a critical consideration in drug discovery and development, as different atropisomers of a molecule can exhibit distinct pharmacological and toxicological profiles.[9][10] The stability of atropisomers is a key factor; they can range from rapidly interconverting conformers to stable, isolable enantiomers.[11] In the case of this compound, the rotational barrier is significant enough to allow for the separation and independent study of its enantiomers.

Caption: Atropisomers of this compound.

Applications in Asymmetric Synthesis and Drug Development

The chiral nature of this compound makes it a valuable tool in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.[1]

Chiral Resolving Agent

One of the primary applications of enantiomerically pure this compound is as a chiral resolving agent .[12][13] Racemic mixtures of basic compounds can be treated with a single enantiomer of the acid to form diastereomeric salts. These diastereomers often have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[14] Once separated, the individual enantiomers of the basic compound can be recovered by removing the chiral resolving agent.

Caption: Workflow for chiral resolution using a chiral resolving agent.

Precursor for Chiral Ligands and Catalysts

This compound serves as a versatile precursor for the synthesis of a wide range of chiral ligands and catalysts.[1] The carboxylic acid functional groups can be readily modified to introduce other functionalities, leading to the development of catalysts for various asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The binaphthyl backbone provides a rigid and well-defined chiral environment, which is essential for achieving high levels of stereocontrol in catalytic reactions.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Here, we detail a green production method that aims to minimize environmental impact while maintaining a high yield.[4][15]

Green Synthesis Protocol

This method utilizes a copper-catalyzed reaction with a hydroxylamine salt as a reducing agent, which offers a more environmentally friendly alternative to older processes that generate significant amounts of toxic copper sludge.[15] The overall yield of this process is reported to be around 10% higher than previously documented methods.[4][15]

Step 1: Preparation of 1-amino-8-naphthoic acid diazonium salt

  • Dissolve 1,8-naphthalimide in an aqueous solution of sodium hydroxide.

  • Cool the solution to room temperature and add sodium nitrite, stirring to obtain solution A.

  • In a separate vessel, cool an aqueous solution of hydrochloric acid to 0-5 °C.

  • Slowly add solution A dropwise to the cooled hydrochloric acid solution to generate the 1-amino-8-naphthoic acid diazonium salt.

Step 2: Preparation of the Reduction Buffer Reaction System

  • Prepare a solution of ammonia water and sodium bicarbonate.

  • Add a hydroxylamine salt (e.g., hydroxylamine hydrochloride or hydroxylamine sulfate) and a copper salt (e.g., copper sulfate) as the catalyst.[4]

  • Stir the mixture until a sky-blue solution is formed.

Step 3: Catalytic Dimerization

  • Slowly and intermittently add the prepared 1-amino-8-naphthoic acid diazonium salt to the reduction buffer reaction system.

  • The copper(I) diammine catalyst in the buffer system is oxidized to copper(II) tetrammine.

  • The hydroxylamine salt in the system then reduces the copper(II) tetrammine back to copper(I) diammine, regenerating the catalyst.[4]

  • Nitrogen gas is evolved during this process, driving the reaction to completion.[15]

Step 4: Product Isolation and Catalyst Recovery

  • Once the reaction is complete, precipitate the copper catalyst as copper sulfide by adding an aqueous solution containing sulfide ions.

  • Filter the solution to recover the copper sulfide for regeneration.

  • Acidify the filtrate, which will cause the this compound to precipitate.

  • Filter the precipitate and dry to obtain the final product.

Step 5: Catalyst Regeneration

  • The recovered copper sulfide can be treated with an oxidizing agent (e.g., hydrogen peroxide) in the presence of sulfuric acid to regenerate the soluble copper ions, which can then be reused in the reaction.[4]

Green_Synthesis cluster_diazotization Step 1: Diazotization cluster_catalyst Step 2: Catalyst Preparation cluster_dimerization Step 3: Dimerization cluster_isolation Step 4 & 5: Isolation & Recovery Naphthalimide 1,8-Naphthalimide NaOH NaOH(aq) Naphthalimide->NaOH Hydrolysis NaNO2 NaNO2 NaOH->NaNO2 Addition Diazonium_Salt 1-amino-8-naphthoic acid diazonium salt NaNO2->Diazonium_Salt in HCl HCl HCl(aq), 0-5°C Dimerization Catalytic Dimerization Diazonium_Salt->Dimerization Diazonium_Salt->Dimerization Ammonia Ammonia(aq) Buffer Reduction Buffer (Copper(I) diammine) Ammonia->Buffer Bicarbonate NaHCO3 Bicarbonate->Buffer Hydroxylamine Hydroxylamine Salt Hydroxylamine->Buffer Copper_Salt Copper Salt Copper_Salt->Buffer Buffer->Dimerization Buffer->Dimerization Product_Solution Solution of This compound Dimerization->Product_Solution Precipitation Precipitate Catalyst (CuS) Product_Solution->Precipitation Acidification Acidify Filtrate Precipitation->Acidification Catalyst_Regeneration Regenerate Catalyst (CuS -> Cu2+) Precipitation->Catalyst_Regeneration Final_Product [1,1'-Binaphthalene]-8,8'- dicarboxylic acid Acidification->Final_Product

Caption: Workflow for the green synthesis of this compound.

Analytical Methods

The analysis of this compound and the determination of its enantiomeric purity are crucial for its application in research and development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis of this compound.[6] A typical method involves the use of a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for mass spectrometry compatibility).[6]

To separate the enantiomers, chiral HPLC is required. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. To determine the enantiomeric excess (ee) of a sample using NMR, a chiral derivatizing agent or a chiral solvating agent can be used.[13][16] These agents interact with the enantiomers to form diastereomeric complexes that will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Conclusion

This compound, or Dina acid, is a molecule of significant importance due to its unique atropisomeric properties. Its application as a chiral resolving agent and as a precursor for chiral ligands and catalysts makes it an invaluable tool in the field of asymmetric synthesis and drug development. The development of greener synthetic routes for its production further enhances its appeal for industrial applications. A thorough understanding of its nomenclature, stereochemistry, and analytical methods is essential for any researcher or professional working with this versatile compound.

References

  • Green production method of 1,1'-binaphthyl-8,8'-dicarboxylic acid. CN113402379B.
  • This compound. PubChem. [Link]

  • This compound. SIELC Technologies. [Link]

  • Green production method of 1,1'-binaphthyl-8, 8'-dicarboxylic acid. CN113402379A.
  • Chiral resolution. Wikipedia. [Link]

  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. ACS Publications. [Link]

  • Preparation method of chiral binaphthyl dicarboxylic acid. CN101781197B.
  • Atropisomerism in Drug Design. Baran Lab. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Diisononyl Adipate (DINA) – Boost Flexibility and Performance. PENPET. [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC - NIH. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • 2,6-Naphthalenedicarboxylic acid. Wikipedia. [Link]

  • Chiral Resolving agents. YouTube. [Link]

  • Atropisomerism in Drug Discovery and Development. Scientific Update. [Link]

  • “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy. [Link]

  • Valeric acid. Wikipedia. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Axially Chiral Binaphthyl Dicarboxylic Acids

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid and its derivatives represent a class of axially chiral compounds that have garnered significant attention in the fields of asymmetric synthesis, materials science, and drug discovery. The unique stereochemical properties arising from hindered rotation around the C1-C1' bond, which creates a stable chiral axis, make these molecules invaluable as chiral ligands for asymmetric catalysis and as building blocks for novel supramolecular structures.[1] The carboxylic acid functional groups at the 8 and 8' positions provide key coordination sites for metal centers, enabling the design of highly effective and enantioselective catalysts.[1] Furthermore, the inherent chirality of these compounds makes them attractive targets for the development of new therapeutic agents.[1]

This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore both classical and modern approaches, with a focus on the practical aspects of these synthetic strategies.

Part 1: Synthesis of Racemic this compound

The journey towards enantiomerically pure this compound begins with the synthesis of the racemic mixture. A notable advancement in this area is the development of a greener production method that improves upon traditional routes.[2] This method utilizes a copper-catalyzed reductive coupling of a diazonium salt derived from 1-amino-8-naphthoic acid, offering a higher yield and reduced environmental impact compared to older processes.[2]

Protocol 1: Green Synthesis of Racemic this compound[2]

This protocol is adapted from a patented green production method.[2]

Step 1: Preparation of 1-amino-8-naphthoic acid sodium salt

  • In a suitable reaction vessel, dissolve 1,8-naphthalimide in an aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to 100°C and maintain this temperature for approximately 4 hours to facilitate hydrolysis.[2]

  • Cool the reaction mixture to below 35°C.[2]

Step 2: Diazotization

  • To the cooled solution from Step 1, add sodium nitrite and stir for 30 minutes.[2]

  • In a separate vessel, cool an aqueous solution of hydrochloric acid to 0-5°C.[2]

  • Slowly add the solution containing the 1-amino-8-naphthoic acid sodium salt and sodium nitrite to the cold hydrochloric acid solution to form the 1-amino-8-naphthoic acid diazonium salt.[2]

Step 3: Reductive Coupling

  • Prepare a reduction buffer reaction system containing a copper salt (e.g., copper(II) sulfate) as a catalyst and a reducing agent such as a hydroxylamine salt in an ammonia solution.[2]

  • Slowly add the freshly prepared diazonium salt solution to the reduction buffer. The copper(I) species in the buffer will catalyze the coupling reaction.[2]

  • The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.[2]

Step 4: Isolation of the Product

  • After the reaction is complete, acidify the reaction mixture to a pH of approximately 2 with a mineral acid (e.g., sulfuric acid).[2]

  • The racemic this compound will precipitate out of the solution.[2]

  • Collect the solid product by filtration, wash with water, and dry to obtain the racemic compound.[2]

This green synthesis approach provides a high-yielding and more environmentally friendly route to the racemic starting material, which is the crucial precursor for obtaining the pure enantiomers.

Part 2: Enantioselective Synthesis via Chiral Resolution

Classical resolution via the formation of diastereomeric salts remains a robust and widely used method for obtaining enantiomerically pure axially chiral biaryls. This technique leverages the different physical properties of diastereomers, such as solubility, to enable their separation by fractional crystallization.

While a specific protocol for the resolution of this compound is not extensively detailed in the literature, a well-established procedure for the closely related [1,1'-binaphthalene]-2,2'-dicarboxylic acid provides a strong and reliable starting point.[3] This method utilizes chiral amines as resolving agents to form diastereomeric salts, which are then separated by crystallization.[3]

Key Principles of Chiral Resolution

The success of a chiral resolution experiment hinges on several key factors:

  • Choice of Resolving Agent: The chiral resolving agent must be enantiomerically pure and form stable salts with the racemic acid. Common choices include naturally occurring alkaloids and synthetic chiral amines.

  • Solvent Selection: The solvent system is critical for achieving good separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

  • Crystallization Conditions: Careful control of temperature, cooling rate, and agitation is necessary to promote the selective crystallization of the less soluble diastereomer.

G racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) racemic_acid->diastereomeric_salts chiral_amine Enantiopure Chiral Amine (e.g., (R)-(-)-1-Cyclohexylethylamine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., (R,R)-salt) crystallization->less_soluble Precipitates more_soluble More Soluble Diastereomer (e.g., (S,R)-salt in mother liquor) crystallization->more_soluble Remains in solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer_R Enantiopure (R)-Acid acidification1->enantiomer_R recovery Recovery of Chiral Amine acidification1->recovery enantiomer_S Enantiopure (S)-Acid acidification2->enantiomer_S acidification2->recovery

Workflow for Chiral Resolution

Protocol 2: Proposed Chiral Resolution of this compound

This protocol is adapted from the successful resolution of [1,1'-binaphthalene]-2,2'-dicarboxylic acid.[3]

Materials:

  • Racemic this compound

  • (R)-(-)-1-Cyclohexylethylamine (for resolution of the (R)-enantiomer)

  • (1R,2R)-(-)-1,2-Diphenylethylenediamine (for resolution of the (S)-enantiomer from the mother liquor)

  • Suitable solvent (e.g., methanol, ethanol, or acetone; requires optimization)

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

Procedure:

Part A: Resolution of the (R)-Enantiomer

  • Salt Formation: In a flask, dissolve the racemic this compound in a minimal amount of a suitable hot solvent. In a separate flask, dissolve an equimolar amount of (R)-(-)-1-cyclohexylethylamine in the same hot solvent.

  • Crystallization: Slowly add the chiral amine solution to the dicarboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required to maximize the yield.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

  • Recrystallization: To improve the diastereomeric purity, recrystallize the salt from the same solvent system. Repeat this process until a constant optical rotation is achieved.

  • Liberation of the (R)-Acid: Suspend the purified diastereomeric salt in water and add 2 M HCl until the solution is acidic. The (R)-[1,1'-Binaphthalene]-8,8'-dicarboxylic acid will precipitate.

  • Extraction and Purification: Collect the solid by filtration or extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-acid.

Part B: Isolation of the (S)-Enantiomer from the Mother Liquor

  • Recovery: Combine the mother liquors from the initial crystallization and recrystallization steps. Acidify with 2 M HCl to precipitate the remaining dicarboxylic acid, which will be enriched in the (S)-enantiomer.

  • Salt Formation with the Second Resolving Agent: Dissolve the (S)-enriched acid in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of (1R,2R)-(-)-1,2-diphenylethylenediamine in the same hot solvent.

  • Crystallization and Isolation: Mix the two solutions and allow the diastereomeric salt to crystallize as described in Part A.

  • Liberation of the (S)-Acid: Liberate the (S)-[1,1'-Binaphthalene]-8,8'-dicarboxylic acid from its purified diastereomeric salt using the acidification and extraction procedure described above.

Table 1: Chiral Resolving Agents and Expected Outcomes (Based on Analogs)

Resolving AgentTarget EnantiomerExpected Yield (based on 2,2'-isomer)Expected Enantiomeric Excess (ee)Reference
(R)-(-)-1-Cyclohexylethylamine(R)-[1,1'-Binaphthalene]-8,8'-dicarboxylic acid~23%>99%[3]
(1R,2R)-(-)-1,2-Diphenylethylenediamine(S)-[1,1'-Binaphthalene]-8,8'-dicarboxylic acid~22%>99%[3]

Part 3: Modern Catalytic Approaches to Enantioselective Synthesis

While classical resolution is a powerful technique, modern asymmetric catalysis offers more direct and atom-economical routes to enantiomerically pure axially chiral biaryls. These methods often involve the use of chiral ligands in transition metal-catalyzed cross-coupling or C-H functionalization reactions.

G prochiral Prochiral Naphthalene Precursors coupling Asymmetric Cross-Coupling or C-H Functionalization prochiral->coupling catalyst Transition Metal Catalyst (e.g., Pd, Cu, Rh) catalyst->coupling ligand Chiral Ligand ligand->coupling product Enantiomerically Enriched This compound Derivative coupling->product

Catalytic Asymmetric Synthesis Workflow

Although a direct catalytic asymmetric synthesis of this compound has not been extensively reported, several strategies for related 8,8'-disubstituted binaphthyls have been developed and can serve as a blueprint for future research in this area.

Potential Strategies:
  • Atroposelective Ullmann Coupling: The Ullmann reaction, a classical method for forming biaryl bonds, can be rendered enantioselective through the use of chiral ligands. This approach would involve the coupling of two 8-substituted naphthalene precursors.

  • Palladium-Catalyzed Asymmetric C-H Functionalization: Recent advances in C-H activation have enabled the direct and enantioselective coupling of arenes. A strategy could involve the C-H functionalization of a naphthalene derivative at the 8-position with a suitable coupling partner in the presence of a chiral palladium catalyst.

  • Asymmetric Suzuki-Miyaura Coupling: This powerful cross-coupling reaction can be used to construct the biaryl axis with high enantioselectivity. This would involve the coupling of an 8-naphthylboronic acid derivative with an 8-halonaphthalene derivative using a chiral palladium catalyst.

The development of such catalytic methods for the direct synthesis of enantiopure this compound or its immediate precursors is a promising area for future research and would represent a significant advancement in the field.

Conclusion

The enantioselective synthesis of this compound is a critical endeavor for advancing asymmetric catalysis and materials science. This guide has provided a comprehensive overview of the key synthetic strategies, from the green synthesis of the racemic precursor to the enantioselective separation via classical resolution. While direct catalytic asymmetric routes to this specific molecule are still emerging, the principles and protocols outlined here provide a solid foundation for researchers to successfully obtain the desired enantiomerically pure compounds. The continued exploration of novel chiral ligands and catalytic systems will undoubtedly lead to even more efficient and elegant syntheses of this important class of molecules in the future.

References

  • CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid.
  • Online Research @ Cardiff - ORCA. Synthesis and Applications of Novel Chiral Hypervalent Iodine Reagents. [Link]

  • Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC - NIH. [Link]

Sources

Using [1,1'-Binaphthalene]-8,8'-dicarboxylic acid as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid as a chiral resolving agent, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from fundamental principles to detailed experimental protocols.

Introduction: The Power of Axial Chirality in Enantiomeric Separation

In the realm of stereochemistry, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. Chiral amines, for instance, are present in approximately 40% of pharmaceuticals, making their efficient separation a critical task.[1] Among the various techniques available, chiral resolution via the formation of diastereomeric salts remains a robust and widely practiced method.[2][3] This process leverages a key principle: while enantiomers have identical physical properties, diastereomers do not.[3] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed, which can then be separated based on differences in properties like solubility.[2]

This compound stands out as a powerful resolving agent due to its unique molecular architecture. Its structure is defined by a binaphthyl core connected by a single carbon-carbon bond, creating an axis of chirality.[4] This axial chirality arises from the restricted rotation around the internaphthyl bond, a result of steric hindrance.[4] The carboxylic acid groups at the 8 and 8' positions are held in a rigid, well-defined spatial arrangement, creating a specific chiral environment ideal for interacting with other chiral molecules to form crystalline salts.[4] This guide details the principles and protocols for effectively utilizing this agent.

Core Principle: Resolution via Diastereomeric Salt Crystallization

The mechanism of resolution with this compound is a classic acid-base reaction followed by fractional crystallization. When a racemic amine (a mixture of (R)-Amine and (S)-Amine) is treated with an enantiomerically pure form of the acid, for example, (R)-[1,1'-Binaphthalene]-8,8'-dicarboxylic acid, a pair of diastereomeric salts is generated.

  • (R)-Amine + (R)-Acid → [(R)-Amine:(R)-Acid] Salt

  • (S)-Amine + (R)-Acid → [(S)-Amine:(R)-Acid] Salt

These two salts, being diastereomers, exhibit different solubilities in a given solvent system. Through careful selection of solvents and control of temperature, one salt will preferentially crystallize from the solution while the other remains dissolved in the mother liquor. This physical separation is the crux of the resolution process. The crystallized salt can then be isolated, and the desired amine enantiomer recovered by treatment with a base to break the ionic bond.[3]

Figure 1. Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Detailed Application Protocols

This section provides a step-by-step methodology for the chiral resolution of a generic racemic primary or secondary amine.

Part 1: Diastereomeric Salt Formation & Fractional Crystallization

The goal of this stage is to selectively crystallize one of the two diastereomeric salts. The choice of solvent is critical and often requires empirical screening to find conditions where one salt is significantly less soluble than the other.

Materials & Equipment:

  • Racemic amine

  • (R)- or (S)-[1,1'-Binaphthalene]-8,8'-dicarboxylic acid

  • Solvent(s) (e.g., methanol, ethanol, acetonitrile, ethyl acetate, or mixtures)

  • Erlenmeyer flasks

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • pH paper or pH meter

Protocol:

  • Dissolution of the Resolving Agent:

    • In an Erlenmeyer flask, dissolve 0.5 molar equivalents of this compound in a minimal amount of a suitable solvent or solvent mixture. Rationale: Using 0.5 equivalents ensures that only one enantiomer of the amine can form a salt, maximizing the yield of the resolution.

    • Gently heat the mixture to ensure complete dissolution.

  • Addition of the Racemic Amine:

    • In a separate flask, dissolve 1.0 molar equivalent of the racemic amine in the same solvent system.

    • Slowly add the amine solution to the stirred solution of the resolving agent at room temperature. The formation of the salt is an acid-base reaction and may be exothermic. A precipitate may form immediately.

  • Crystallization:

    • If a precipitate formed, heat the mixture until the salt completely redissolves to form a clear solution.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of well-defined crystals and to maximize the differentiation in solubility.

    • For further crystallization, the flask can be placed in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

Part 2: Liberation of the Enantiomerically Enriched Amine

This step breaks the ionic bond of the purified diastereomeric salt to recover the desired amine enantiomer.

Protocol:

  • Dissolution of the Salt:

    • Suspend the dried diastereomeric salt in water.

  • Basification:

    • While stirring, slowly add an aqueous base solution (e.g., 2M NaOH or Na2CO3) until the salt completely dissolves and the solution is strongly basic (pH > 11).[3] This deprotonates the amine and protonates the carboxylic acid groups of the resolving agent, breaking the salt.

  • Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate). Perform the extraction at least three times to ensure complete recovery.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

Part 3: Analysis and Recovery of the Resolving Agent

Analysis: The success of the resolution is determined by the yield and the enantiomeric excess (e.e.) of the recovered amine. The e.e. can be measured using techniques such as:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent.

Recovery of this compound: The aqueous layer from the extraction (Part 2, Step 3) contains the sodium salt of the resolving agent.

  • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2.

  • The this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. It can then be reused for subsequent resolutions.

Data Summary for Resolution Planning

The selection of experimental parameters is crucial for a successful resolution. The following table provides a general guideline for planning experiments.

ParameterTypical Range/ValueRationale & Key Considerations
Molar Ratio (Amine:Acid) 1 : 0.5Maximizes the theoretical yield of a single enantiomer to 50%. A 1:1 ratio can be used but may lead to co-crystallization.
Solvent System Alcohols (MeOH, EtOH), Acetonitrile, Ethyl Acetate, Toluene, or mixtures.The ideal solvent should provide a large solubility difference between the two diastereomeric salts. Screening is often necessary.
Concentration 0.1 M - 1.0 MShould be high enough to allow for crystallization upon cooling but low enough to prevent premature precipitation of both salts.
Crystallization Temp. -20°C to 25°CLower temperatures generally decrease solubility and can improve the yield of the less soluble salt.
Cooling Rate Slow (several hours to overnight)Promotes the formation of larger, purer crystals and enhances the separation efficiency.

Structural Visualization of Diastereomer Formation

The specific three-dimensional interaction between the chiral amine and the axially chiral dicarboxylic acid dictates the properties of the resulting diastereomeric salts.

G cluster_reactants Reactants cluster_products Diastereomeric Salt Products RA (R)-Amine Salt1 Diastereomer 1 [(R)-Amine:(R)-Acid] (More Soluble) RA->Salt1 SA (S)-Amine Salt2 Diastereomer 2 [(S)-Amine:(R)-Acid] (Less Soluble) SA->Salt2 Acid (R)-[1,1'-Binaphthalene]- 8,8'-dicarboxylic acid Acid->Salt1 Acid->Salt2

Figure 2. Formation of two distinct diastereomeric salts from a racemic amine.

Conclusion

This compound is a highly effective chiral resolving agent due to its rigid, axially chiral structure. The protocols outlined in this guide provide a robust framework for the separation of racemic amines and other basic compounds. Successful application relies on the systematic optimization of parameters such as solvent choice, stoichiometry, and crystallization conditions. Through careful execution of these steps, researchers can achieve high enantiomeric purity, a critical requirement in the synthesis of pharmaceuticals and other advanced materials.

References

  • Google Patents. (2021). CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid.
  • Google Patents. (2021). CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid.
  • Cardiff University. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Google Patents. (2010). CN101781197B - Preparation method of chiral binaphthyl dicarboxylic acid.
  • PubChem. ([n.d.]). This compound. Retrieved from [Link]

  • Wikipedia. ([n.d.]). Chiral resolution. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • PubChemLite. ([n.d.]). This compound. Retrieved from [Link]

  • Cardiff University. (2018). Online Research @ Cardiff - ORCA. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. Retrieved from [Link]

  • National Institutes of Health. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2019). Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation. Retrieved from [Link]

  • ChemEurope.com. ([n.d.]). Chiral resolution. Retrieved from [Link]

  • Google Patents. (2000). EP1036189A1 - Resolution of chiral amines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Chiral 3,3′-diaroyl BINOL phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies. Retrieved from [Link]

  • WorldOfDyes.com. (2013). 1,1′-Binaphthyl-8,8′-dicarboxylic acid. Retrieved from [Link]

  • US EPA. ([n.d.]). This compound - Substance Details - SRS. Retrieved from [Link]

  • ACS Publications. (1999). Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomerization: 2,2'. Retrieved from [Link]

Sources

Application Notes and Protocols for Supramolecular Gel Preparation from [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the preparation and characterization of supramolecular gels using the axially chiral molecule, [1,1'-Binaphthalene]-8,8'-dicarboxylic acid. While this molecule is a recognized building block in asymmetric synthesis and supramolecular chemistry, its application as a primary low-molecular-weight gelator (LMWG) is an emerging area of investigation.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for researchers to rationally design and optimize gel systems for applications ranging from controlled drug release to catalysis.[2][3]

Introduction: The Architectural Elegance of Binaphthyl Gels

Supramolecular gels are a unique class of soft materials wherein small molecules, or gelators, self-assemble through non-covalent interactions to form a three-dimensional network that immobilizes a solvent.[4] Unlike covalently cross-linked polymer gels, the reversible nature of these interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—endows supramolecular gels with stimuli-responsive properties, making them highly attractive for advanced applications.[2]

This compound is a compelling candidate for a chiral LMWG. Its molecular architecture is defined by several key features:

  • Axial Chirality: The restricted rotation around the C1-C1' bond of the two naphthalene rings creates a stable, chiral scaffold, which can be leveraged to create chiral environments within the gel matrix, essential for enantioselective processes.[1]

  • Dual Carboxylic Acid Groups: The two carboxylic acid groups at the 8 and 8' positions are potent hydrogen bond donors and acceptors. Their proximity allows for the formation of robust intermolecular hydrogen bonds, which are a primary driving force for self-assembly into fibrillar networks.[1][5]

  • Aromatic Naphthalene Rings: The extensive π-conjugated system of the naphthalene rings facilitates π-π stacking interactions, further stabilizing the self-assembled network and contributing to the gel's overall structure and properties.

The strategic combination of these features allows this compound to form chiral, stimuli-responsive gels with potential applications in asymmetric catalysis, chiral separations, and as smart materials for drug delivery.[3]

The Mechanism of Gelation: A Symphony of Non-Covalent Forces

The formation of a supramolecular gel from this compound is a hierarchical self-assembly process. The transition from a solution (sol) to a gel state is dictated by a delicate balance between gelator-solvent and gelator-gelator interactions.

  • Molecular Recognition and 1D Assembly: In a suitable solvent, individual molecules of the dicarboxylic acid associate through highly directional hydrogen bonding between their carboxylic acid groups, forming primary one-dimensional (1D) chains or tapes.

  • Fiber Formation: These primary assemblies then grow and bundle together, stabilized by cooperative π-π stacking between the naphthalene rings, to form elongated nanofibers.

  • Network Entanglement: As these fibers grow in length and number, they become physically entangled, creating a three-dimensional network that permeates the entire volume of the solvent.

  • Solvent Immobilization: The solvent is trapped within the pores of this network through capillary forces and surface tension, resulting in the formation of a macroscopic, semi-solid gel.

This entire process is highly dependent on external factors such as temperature, solvent polarity, and pH, which can be used to control the gelation process.

Logical Workflow for Gelation

GelationProcess A This compound (Monomers in Solution) B 1D Supramolecular Polymers A->B H-Bonding C Self-Assembled Nanofibers (SAFINs) B->C π-π Stacking & Bundling D 3D Entangled Network C->D Entanglement E Supramolecular Gel (Solvent Immobilized) D->E Solvent Trapping

Caption: Hierarchical self-assembly of this compound into a supramolecular gel.

Experimental Protocols

The following protocols provide a starting point for the development of supramolecular gels from this compound. Optimization of solvent, concentration, and additives is crucial and should be systematically explored.

Protocol 1: Basic Organogel Formation (Heating-Cooling Method)

This is the most common method for preparing thermally reversible supramolecular gels.

Rationale: The principle is to dissolve the gelator at an elevated temperature to overcome the intermolecular interactions and form a true solution (the sol state). Subsequent slow cooling allows for the controlled, ordered self-assembly of the gelator molecules into the 3D network characteristic of the gel state.

Materials:

  • This compound (racemic or enantiomerically pure)

  • Anhydrous organic solvent (e.g., DMSO, DMF, Toluene, Anisole)

  • Sealed vials (e.g., 2 mL screw-cap vials)

  • Heat source (hot plate or oil bath)

Procedure:

  • Preparation: Weigh a precise amount of this compound into a vial. Add the desired volume of the selected solvent.

    • Scientist's Note: Start with a concentration screening, for example, from 0.1% to 5.0% (w/v), to determine the critical gelation concentration (CGC).

  • Dissolution: Seal the vial tightly and heat the mixture while stirring until the solid is completely dissolved, forming a clear, homogeneous solution.

    • Expert Tip: Avoid overheating or prolonged heating to prevent potential decomposition of the gelator or solvent.

  • Gelation: Remove the vial from the heat source and allow it to cool undisturbed to room temperature. The gel formation process can take from a few minutes to several hours.

  • Confirmation: Invert the vial. If the contents do not flow under the force of gravity, a stable gel has been formed.

Protocol 2: pH-Triggered Hydrogel Formation

This protocol leverages the ionizable nature of the carboxylic acid groups to form hydrogels.

Rationale: At a basic pH, the carboxylic acid groups are deprotonated to carboxylates (-COO⁻). The resulting electrostatic repulsion between molecules prevents aggregation. Upon acidification, the carboxylates are protonated back to carboxylic acids (-COOH), "switching on" the hydrogen bonding interactions and triggering self-assembly and gelation.[6][7]

Materials:

  • This compound

  • Deionized water

  • A suitable base (e.g., 1 M NaOH) to prepare the initial solution

  • A suitable acid or trigger (e.g., 1 M HCl or glucono-δ-lactone for slow acidification)

Procedure:

  • Solubilization: Suspend the dicarboxylic acid in deionized water. Add the base dropwise until the solid dissolves completely, forming a clear solution of the corresponding dicarboxylate salt. The pH should be basic (e.g., pH > 9).

  • Triggering Gelation: Slowly add the acid to the solution while gently mixing. As the pH drops and approaches the pKa of the carboxylic acid groups, the solution will become increasingly viscous and eventually form a hydrogel.

    • Self-Validating System: The use of a slow acidifier like glucono-δ-lactone, which hydrolyzes to gluconic acid, ensures a gradual and uniform pH drop throughout the solution, leading to the formation of a more homogeneous gel.

  • Equilibration: Allow the system to stand for a period (e.g., 1-24 hours) to ensure the completion of the gelation process.

  • Confirmation: Confirm gel formation using the vial inversion test.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Organogel Organogel Protocol cluster_Hydrogel Hydrogel Protocol A Weigh Gelator & Add Solvent B Heat to Dissolve (Sol State) A->B C Cool to Room Temp. B->C D Invert Vial Test C->D E Suspend Gelator in Water F Add Base to Dissolve (High pH) E->F G Add Acid Trigger (Lower pH) F->G H Invert Vial Test G->H

Caption: Comparative workflow for thermal (organogel) and pH-triggered (hydrogel) preparation methods.

Key Parameters and Data Presentation

Systematic evaluation of gelation parameters is essential for reproducibility and application design.

Table 1: Influence of Solvent on Gelation

The choice of solvent is paramount as it mediates the self-assembly process.[3] A solvent must be poor enough to encourage gelator-gelator interactions but good enough to prevent precipitation.

Solvent ClassExample SolventsExpected Outcome for this compoundRationale
Polar Aprotic DMSO, DMFHigh Likelihood of Gelation. These solvents can solvate the gelator but may not be strong enough to completely disrupt the crucial H-bonding and π-π stacking.
Aromatic Toluene, AnisoleModerate Likelihood of Gelation. Favorable π-π interactions between the solvent and the naphthalene rings can influence self-assembly, potentially leading to gels.
Polar Protic Ethanol, MethanolLow Likelihood of Gelation. These solvents are strong hydrogen bond donors/acceptors and will compete with the gelator's self-assembly, often leading to solutions.
Nonpolar Aliphatic Hexane, HeptanePrecipitation Likely. The gelator has very poor solubility in these solvents, leading to uncontrolled aggregation and precipitation rather than gelation.
Table 2: Quantitative Gel Characterization
ParameterSymbolMethod of DeterminationSignificance
Critical Gelation Concentration CGCSerial dilution and vial inversion testThe minimum concentration of gelator required to form a stable gel in a specific solvent.
Gel-to-Sol Transition Temperature TgelDropping ball method or rheology (temperature sweep)A measure of the thermal stability of the gel network. Higher Tgel indicates stronger intermolecular forces.
Storage Modulus G'Oscillatory RheologyRepresents the elastic component of the gel; a measure of its stiffness. For a true gel, G' > G''.
Loss Modulus G''Oscillatory RheologyRepresents the viscous component of the gel.

Characterization of the Gel State

Once a gel is formed, its properties must be thoroughly characterized.

  • Morphology (SEM/TEM): Scanning or Transmission Electron Microscopy of the dried gel (xerogel) reveals the structure and dimensions of the nanofibrillar network.

  • Intermolecular Interactions (FT-IR Spectroscopy): Comparing the FT-IR spectra of the gelator in its solid state, solution state, and gel state can provide evidence of hydrogen bonding. A shift in the C=O and O-H stretching frequencies of the carboxylic acid groups is indicative of their involvement in the gel network formation.

  • Mechanical Properties (Rheology): Oscillatory rheology is used to measure the viscoelastic properties of the gel, such as the storage (G') and loss (G'') moduli, providing quantitative data on the gel's strength and stability.

  • Chirality (Circular Dichroism): CD spectroscopy can be used to study the transfer of chirality from the individual molecules to the supramolecular assembly, confirming the formation of a chiral gel.

Potential Applications in Drug Development

The unique properties of supramolecular gels derived from this compound make them promising for several pharmaceutical applications:

  • Controlled Release: The gel network can serve as a depot for the sustained release of therapeutic agents. The release rate can be tuned by altering the density of the gel network (by changing the gelator concentration) or by triggering gel dissolution via a change in pH.[6][7]

  • Crystallization Media: Supramolecular gels can act as a medium to control the crystallization of active pharmaceutical ingredients (APIs), potentially leading to the discovery of new polymorphs with improved bioavailability.

  • Asymmetric Catalysis: The chiral environment within the gel could be used to perform enantioselective catalytic reactions, a critical process in the synthesis of chiral drugs.[3]

References

  • Characterization of supramolecular gels. Chemical Society Reviews. (2013). Available at: [Link]

  • Supramolecular organogels fabricated with dicarboxylic acids and primary alkyl amines: controllable self-assembled structures. RSC Publishing. Available at: [Link]

  • Supramolecular organogels fabricated with dicarboxylic acids and primary alkyl amines: controllable self-assembled structures. ResearchGate. (2020). Available at: [Link]

  • Supramolecular Gel as the Template for Catalysis, Inorganic Superstructure, and Pharmaceutical Crystallization. National Institutes of Health (NIH). (2019). Available at: [Link]

  • The role of hydrogen bonding on the h-atom-donating abilities of catechols and naphthalene diols and on a previously overlooked aspect of their infrared spectra. PubMed. Available at: [Link]

  • pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications. MDPI. Available at: [Link]

  • Recent strategies to develop pH-sensitive injectable hydrogels. RSC Publishing. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the HPLC Separation of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Atropisomeric Analysis

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid is a remarkable molecule characterized by its binaphthyl core. The two naphthalene rings are connected by a single carbon-carbon bond, and due to significant steric hindrance, rotation around this bond is restricted. This restriction gives rise to a stable, non-planar structure, a phenomenon known as axial chirality or atropisomerism.[1] Consequently, the molecule exists as a pair of non-superimposable mirror images, or enantiomers, designated as (Ra) and (Sa).

The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, making their separation and quantification crucial in fields such as asymmetric catalysis, where they serve as chiral ligands, and in materials science for the development of chiral polymers.[2][3] This application note provides robust, detailed protocols for both the enantioselective (chiral) separation and the routine achiral purity analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Principle of Separation: Taming a Chiral Dicarboxylic Acid

The primary challenge in the HPLC analysis of this compound is twofold: resolving the enantiomers and managing the two carboxylic acid functional groups.

  • Chiral Recognition: Enantioselective separation is achieved by employing a Chiral Stationary Phase (CSP). These phases create a chiral environment within the column, leading to transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes results in different retention times. For binaphthyl derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose carbamate derivatives) are exceptionally effective.[4][5][6] Their helical polymer structure offers a combination of π-π interactions, hydrogen bonding sites, and steric hindrance that are ideal for discriminating between atropisomers.[7]

  • Ion Suppression: The presence of carboxylic acid groups can lead to severe peak tailing and poor chromatographic performance due to their ionization. To ensure sharp, symmetrical peaks, a small amount of an acidic modifier (e.g., trifluoroacetic acid, phosphoric acid) is added to the mobile phase. This suppresses the ionization of the analyte, promoting better interaction with the stationary phase and improving peak shape.[8]

Experimental Workflow Overview

The analytical approach depends on the specific goal. The following diagram outlines the decision-making process for selecting the appropriate HPLC method.

G cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 HPLC Protocol Execution cluster_3 Data Analysis Goal Determine Analytical Need for This compound Purity Purity Assessment or Quantification (Achiral) Goal->Purity Check overall purity? Enantiomer Enantiomeric Purity or Separation (Chiral) Goal->Enantiomer Separate enantiomers? RP_HPLC Protocol 1: Reversed-Phase HPLC (e.g., C18 Column) Purity->RP_HPLC Chiral_HPLC Protocol 2: Normal-Phase Chiral HPLC (Polysaccharide CSP) Enantiomer->Chiral_HPLC RP_Data Single Peak Analysis: Retention Time (tR) Peak Area RP_HPLC->RP_Data Chiral_Data Dual Peak Analysis: Retention Times (tR1, tR2) Resolution (Rs), Selectivity (α) Chiral_HPLC->Chiral_Data

Caption: Decision workflow for HPLC analysis of this compound.

Protocol 1: Achiral Analysis for Purity and Quantification

This method is designed for rapid assessment of chemical purity or for quantification without separating the enantiomers. It utilizes a robust reversed-phase C18 column.

Instrumentation and Consumables
  • HPLC System: Any standard HPLC or UPLC system with a pump, autosampler, column oven, and UV/PDA detector.

  • Column: Newcrom R1 (5 µm, 4.6 x 150 mm) or equivalent high-performance C18 column.[8]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid (or formic acid for MS-compatibility).[8]

  • Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in a 50:50 (v/v) ratio. Add phosphoric acid to a final concentration of 0.1%. Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Install the C18 column and set the column oven temperature to 30 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 254 nm.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample and run the analysis for approximately 10 minutes.

Expected Results

This method will produce a single, sharp peak representing both enantiomers. The primary data points are the retention time and peak area, which can be used for purity calculations or quantification against a standard curve.

ParameterExpected Value
Column Newcrom R1, 5 µm, 4.6 x 150 mm[8]
Mobile Phase 50:50 MeCN/H₂O + 0.1% H₃PO₄[8]
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Expected tR ~5-8 minutes

Protocol 2: Chiral Separation of Enantiomers

This protocol provides a baseline for the successful resolution of the (Ra) and (Sa) enantiomers using a polysaccharide-based chiral stationary phase under normal-phase conditions.

Instrumentation and Consumables
  • HPLC System: As described in Protocol 1.

  • Column: CHIRALPAK® AD-H (5 µm, 4.6 x 250 mm) or a similar amylose-based CSP.

  • Reagents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample Diluent: Mobile phase or a Hexane/IPA mixture.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add Trifluoroacetic Acid (TFA) to a final concentration of 0.1% to suppress the ionization of the carboxylic acid groups. Degas thoroughly.

    • Expert Insight: The ratio of Hexane to IPA is the primary lever for adjusting retention and resolution. Increasing the IPA percentage will decrease retention times but may also reduce resolution. Fine-tuning this ratio is the first step in optimization.

  • Sample Preparation: Prepare a racemic sample of this compound at a concentration of 0.5 mg/mL in the mobile phase. Ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter.

  • HPLC System Setup:

    • Install the CHIRALPAK® AD-H column and set the oven temperature to 25 °C.

    • Equilibrate the column with the mobile phase at 1.0 mL/min until the baseline is stable (this can take longer for chiral columns, allow at least 30-45 minutes).

    • Set the UV detector to 254 nm.

  • Injection and Data Acquisition: Inject 10 µL of the sample and acquire data for a sufficient duration to allow both enantiomeric peaks to elute.

Expected Results

A successful separation will yield two distinct and well-resolved peaks corresponding to the two enantiomers. Key performance indicators should be calculated to validate the method.

ParameterTypical Value / Target
Column CHIRALPAK® AD-H, 5 µm, 4.6x250 mm
Mobile Phase 90:10 n-Hexane/IPA + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (t_R1) Variable (e.g., ~10 min)
Retention Time (t_R2) Variable (e.g., ~12 min)
Selectivity (α) > 1.2
Resolution (R_s) > 1.5 (for baseline separation)

Conclusion

The successful analysis of this compound is readily achievable with a clear understanding of its unique chemical properties. For routine purity checks, a standard reversed-phase HPLC method with an acidic modifier provides a rapid and reliable solution. For resolving the critical enantiomers, a polysaccharide-based chiral stationary phase under normal-phase conditions, again with an acidic modifier, is the method of choice. The protocols detailed herein serve as a robust starting point for researchers and drug development professionals, enabling accurate characterization and quality control of this important atropisomeric compound.

References

  • Title: Separation of this compound on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Binaphthyl-based chiral covalent organic frameworks for chiral drug separation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: [Application of binaphthyl derivatives as chiral stationary phases in high performance liquid chromatography] Source: PubMed URL: [Link]

  • Title: Evaluation of "click" binaphthyl chiral stationary phases by liquid chromatography Source: PubMed URL: [Link]

  • Title: Synthesis of a Novel Chiral Stationary Phase by (R)-1,1′-Binaphthol and the Study on Mechanism of Chiral Recognition Source: MDPI URL: [Link]

  • Title: Enantioselective synthesis of binaphthyl polymers using chiral asymmetric phenolic coupling catalysts Source: PubMed URL: [Link]

  • Title: Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column Source: SIELC Technologies URL: [Link]

  • Title: Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation Source: ResearchGate URL: [Link]

  • Title: HPLC Separation of Enantiomers on a Chiral Stationary Phase Containing 1,1'-Bianthracene-2,2'-dicarboxylic Acid Bonded to Silica Gel Source: J-STAGE URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: HPLC Separation of Enantiomers on a Chiral Stationary Phase Containing 1,1′-Bianthracene-2,2′-dicarboxylic Acid Bonded to Silica Gel Source: Oxford Academic URL: [Link]

Sources

Application Note: Synthesis of C2-Symmetric 8,8'-Disubstituted Binaphthyl Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

C2-symmetric biaryl scaffolds are a cornerstone of modern asymmetric catalysis, providing a privileged chiral environment for a vast array of enantioselective transformations.[1][2] Among these, 1,1'-binaphthyl derivatives, such as BINOL and BINAP, are particularly prominent due to their high atropisomeric stability, tunable steric and electronic properties, and demonstrated efficacy in numerous catalytic reactions.[1][3] This application note focuses specifically on the synthesis of C2-symmetric 8,8'-disubstituted binaphthyl ligands. The introduction of functional groups at the 8 and 8' peri positions creates a unique and sterically confined chiral pocket around the metal center, profoundly influencing the topology and outcome of asymmetric transformations.[1]

This guide provides a detailed overview of the synthetic strategies, step-by-step experimental protocols, and characterization methods for preparing these valuable ligands, aimed at researchers in academia and the pharmaceutical industry.

Synthetic Strategy: A Retrosynthetic Overview

The primary challenge in synthesizing 8,8'-disubstituted binaphthyls lies in controlling the atropisomerism and achieving high enantiopurity. The general approach involves three key stages:

  • Formation of the Binaphthyl Core: The foundational step is the construction of the 1,1'-binaphthyl linkage. This is most commonly achieved through the oxidative coupling of corresponding 2-naphthol precursors.

  • Enantiomeric Resolution: As oxidative coupling often yields a racemic mixture, a robust resolution method is required to separate the two atropisomers.

  • Functionalization at the 8,8'-Positions: Once the enantiopure binaphthyl core is secured, the desired substituents are introduced at the peri positions.

This overall workflow is depicted below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Resolution cluster_2 Stage 3: Functionalization Naphthol Precursor Naphthol Precursor Racemic Binaphthyl Core Racemic Binaphthyl Core Naphthol Precursor->Racemic Binaphthyl Core Oxidative Coupling (e.g., FeCl3, Cu(II)) Enantiopure Binaphthyl Core Enantiopure Binaphthyl Core Racemic Binaphthyl Core->Enantiopure Binaphthyl Core Chiral Resolving Agent (e.g., (R)-(+)-α-methylbenzylamine) Target Ligand Target Ligand Enantiopure Binaphthyl Core->Target Ligand Multi-step Transformation (e.g., Bromination, Lithiation, Phosphinylation)

Caption: General Synthetic Workflow for 8,8'-Disubstituted Binaphthyl Ligands.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 8,8'-bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthyl ligand, starting from 2-methoxy-8-bromonaphthalene.

Protocol 1: Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthyl

The key transformation is an Ullmann coupling reaction, which involves the copper-promoted dimerization of an aryl halide.

Materials:

  • 2-Methoxy-8-bromonaphthalene

  • Copper powder, activated

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add activated copper powder (2.5 equivalents) and anhydrous DMF.

  • Heat the suspension to reflux with vigorous stirring.

  • Add 2-methoxy-8-bromonaphthalene (1.0 equivalent) portion-wise over 30 minutes.

  • Maintain the reaction at reflux for 12-18 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper residues. Wash the pad with toluene.

  • Combine the organic filtrates and wash with 2M HCl (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield racemic 2,2'-dimethoxy-1,1'-binaphthyl as a white solid.

Protocol 2: Chiral Resolution of Racemic 2,2'-Dimethoxy-1,1'-binaphthyl

Resolution is achieved by forming diastereomeric complexes with a chiral resolving agent, which can then be separated by fractional crystallization.[4][5]

Materials:

  • Racemic 2,2'-dimethoxy-1,1'-binaphthyl

  • (R)-(+)-α-Methylbenzylamine or another suitable chiral amine

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the racemic binaphthyl derivative in a minimal amount of hot methanol.

  • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in hot methanol.

  • Slowly add the resolving agent solution to the binaphthyl solution.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization of one diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • To check diastereomeric purity, a small sample can be analyzed by chiral HPLC.

  • Liberate the enantiopure binaphthyl by treating the diastereomeric salt with 1M HCl to protonate the amine, followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over Na₂SO₄, and concentrate to obtain the enantiopure binaphthyl. The mother liquor can be processed to recover the other enantiomer.

Protocol 3: Synthesis of (R)-8,8'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Selective bromination at the 8 and 8' positions is a critical step for subsequent functionalization.

Materials:

  • (R)-2,2'-dimethoxy-1,1'-binaphthyl

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution, saturated

Procedure:

  • Dissolve the enantiopure (R)-2,2'-dimethoxy-1,1'-binaphthyl in anhydrous DCM in a flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (2.2 equivalents) portion-wise over 20 minutes.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 10-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and concentration, purify the product by column chromatography (silica gel, hexane/DCM) to yield the dibrominated product.

Protocol 4: Synthesis of (R)-8,8'-Bis(diphenylphosphino)-2,2'-dimethoxy-1,1'-binaphthyl

The final step involves a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.[1]

Materials:

  • (R)-8,8'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chlorodiphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the dibrominated binaphthyl (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 equivalents) dropwise via syringe, maintaining the temperature at -78°C. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve chlorodiphenylphosphine (2.5 equivalents) in anhydrous THF and cool to 0°C.

  • Slowly transfer the freshly prepared dilithio-binaphthyl solution to the chlorodiphenylphosphine solution via cannula.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding 1M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final ligand by column chromatography on silica gel under an inert atmosphere to prevent oxidation of the phosphine, yielding the title compound.[1]

Purification and Characterization

Ensuring the purity and confirming the structure of the final ligand is paramount for its successful application in catalysis.

Purification
  • Column Chromatography: Silica gel chromatography is the primary method for purification. For air-sensitive phosphine ligands, de-gassed solvents and a positive pressure of inert gas are recommended.

  • Recrystallization: This technique is highly effective for obtaining compounds of high crystalline and enantiomeric purity. A solvent screen is often necessary to identify the optimal conditions.

Characterization

A combination of spectroscopic and analytical techniques should be employed for full characterization.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural elucidation and purity assessment.Confirms the C2-symmetric nature by showing a single set of signals for each half of the molecule. The chemical shifts will be characteristic of the aromatic and substituent protons/carbons.
³¹P NMR Purity and oxidation state of phosphine ligands.A single sharp peak confirms the presence of one phosphine environment. The chemical shift indicates the P(III) oxidation state. The presence of a peak at a higher chemical shift (~20-40 ppm) would indicate the corresponding phosphine oxide.
Mass Spectrometry Confirmation of molecular weight.The molecular ion peak ([M]+ or [M+H]+) should match the calculated molecular weight of the target ligand.
Chiral HPLC Determination of enantiomeric excess (ee).[6]Using a suitable chiral stationary phase, the two enantiomers can be resolved. The ratio of the peak areas provides the ee value.
Polarimetry Measurement of optical rotation.The specific rotation ([α]D) is a characteristic physical property of a chiral molecule and serves as a quick check for enantiomeric purity.

Troubleshooting and Key Considerations

  • Low Yields in Coupling: Ensure the copper for the Ullmann coupling is freshly activated and that the reaction is performed under strictly anhydrous and inert conditions.

  • Difficulty in Resolution: If fractional crystallization is unsuccessful, consider screening other chiral resolving agents or employing preparative chiral HPLC.

  • Phosphine Oxidation: The final phosphine ligand is often susceptible to air oxidation. Handle and store it under an inert atmosphere (e.g., in a glovebox or Schlenk line).

  • Atropisomerization: While 8,8'-disubstitution generally increases the rotational barrier, be mindful of potentially high reaction temperatures during functionalization steps, which could lead to racemization.[1]

Conclusion

The synthesis of C2-symmetric 8,8'-disubstituted binaphthyl ligands is a multi-step process that requires careful execution of key transformations, including binaphthyl core formation, chiral resolution, and regioselective functionalization. The protocols and considerations outlined in this application note provide a robust framework for researchers to access these powerful ligands. The unique steric and electronic environment imparted by the 8,8'-substituents makes them highly valuable tools for the development of novel and efficient asymmetric catalytic systems.

References

  • ResearchGate. (2025). Synthesis and Applications of Binaphthylic C2-Symmetry as Chiral Auxiliaries in Enantioselective Reactions.
  • ResearchGate. (2025). Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands.
  • Tang, Y., et al. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)
  • ACS Publications. (2021). Development of Pseudo-C2-symmetric Chiral Binaphthyl Monocarboxylic Acids for Enantioselective C(sp3)–H Functionalization Reactions under Rh(III)
  • Moodle@Units. A Novel Two-Phase Oxidative Coupling of 2-Naphthols Suspended in Aqueous Fe 3+ Solutions.
  • NINGBO INNO PHARMCHEM CO.,LTD. Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures.
  • Tavana, M., et al. (2011). Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects. Asian Journal of Chemistry.
  • ACS Publications. (2008). C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society.
  • PubMed. (2020).
  • ResearchGate. (2025). Enantioselective oxidative coupling of 2-naphthol derivatives catalyzed by Camellia sinensis cell culture.
  • ACS Publications. Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes. The Journal of Organic Chemistry.
  • Organic Syntheses. octahydro-1,1'-bi-2-naphthol [(S)-H 8 BINOL.
  • Synthesis of 8,8'-Disubstituted 1,1'-Binaphthyls Stable to Atropisomeriz
  • MDPI.
  • Benchchem. A Comparative Guide to the Synthesis of (S)-BINOL for Researchers and Drug Development Professionals.
  • PubMed Central. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs.
  • Austin Publishing Group.
  • PubMed. (2012).
  • SciSpace. (1983). Correlations between HPLC and NMR properties of some selected alkyl bonded phases.
  • Luminescent and Sublimable Binaphthyl-Based Field-Induced Lanthanide Single-Molecule Magnets.
  • Sci-Hub. (1992). Synthesis and Applications of Binaphthylic C2-Symmetry Derivatives as Chiral Auxiliaries in Enantioselective Reactions. Synthesis.
  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters.
  • CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid.
  • ResearchGate. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane)
  • Organic Syntheses. phosphoramidite (feringa) ligands.
  • PubMed Central. (2022).
  • ResearchGate. (2025). Synthesis and resolution of 1-(α-pyrrolidinylbenzyl)-2-naphthol and its application in the resolution of 2,2 ′-dihydroxy-1,1 ′-binaphthyl.
  • MDPI. Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy.
  • NIH. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices.

Sources

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Architectural Marvel of MOFs

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, standing as a testament to the power of molecular self-assembly. These highly ordered, crystalline materials are constructed by linking inorganic metal ions or clusters (nodes) with organic molecules (linkers or struts) through strong coordination bonds.[1][2] The result is a one-, two-, or three-dimensional porous network with unparalleled structural and chemical diversity.[3]

The defining characteristics of MOFs are their exceptionally high surface areas, tunable pore sizes, and the ability to chemically modify their framework.[2] These attributes make them prime candidates for a vast array of applications, including gas storage and separation, catalysis, drug delivery, and chemical sensing.[2][4] The performance of a MOF is intrinsically linked to its physicochemical properties—such as crystallinity, morphology, and particle size—which are dictated by the chosen synthesis method.[2] Therefore, a deep understanding of synthesis protocols is paramount for researchers aiming to harness the full potential of these remarkable materials. This guide provides an in-depth exploration of the most prevalent and effective methods for MOF synthesis, complete with detailed protocols and expert insights.

Diagram: The Self-Assembly of a Metal-Organic Framework

The formation of a MOF is a classic example of a bottom-up, self-assembly process where molecular components spontaneously organize into a well-defined, extended network.[2]

MOF_Assembly cluster_reactants Reactants in Solution cluster_process Self-Assembly Process cluster_product Final Structure metal { Metal Ion / Cluster}|{e.g., Zn²⁺, Cu²⁺, Zr-cluster} assembly Coordination Bonding (Self-Assembly) metal->assembly linker { Organic Linker}|{e.g., BDC, BTC} linker->assembly mof Porous MOF Crystal Extended 3D Network assembly->mof caption Conceptual diagram of MOF self-assembly.

Caption: Conceptual diagram of MOF self-assembly.

Part 1: Foundational Synthesis Methodologies

The choice of synthesis method is a critical decision that influences the topology, crystallinity, and ultimate performance of the MOF. While dozens of techniques exist, a few have become the cornerstones of MOF chemistry.[1][5]

Solvothermal and Hydrothermal Synthesis

This is the most common and classic method for preparing high-quality, crystalline MOFs.[2][4][6]

  • Principle: The methodology involves dissolving the metal salt and organic linker in a solvent (or water, in the case of hydrothermal synthesis) within a sealed vessel, typically a Teflon-lined stainless-steel autoclave.[1][7] The vessel is then heated to a temperature above the solvent's boiling point, creating high autogenous pressure.[1][2] These conditions increase the solubility of the reactants and facilitate the slow crystallization process, leading to the formation of well-defined, high-quality crystals.[2]

  • Causality & Rationale: The elevated temperature provides the necessary kinetic energy for the metal and linker to overcome activation barriers and form stable coordination bonds. The high pressure maintains the solvent in a liquid or supercritical state, ensuring a homogeneous reaction medium, which is crucial for uniform crystal growth.[8] The slow cooling process at the end of the reaction is critical for allowing large, well-ordered crystals to form.

Protocol: General Solvothermal Synthesis of MOF-5 (Zn₄O(BDC)₃)

  • Reagents & Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Terephthalic acid (H₂BDC)

    • N,N-Dimethylformamide (DMF)

    • Chloroform or Dichloromethane (for activation)

    • Teflon-lined stainless-steel autoclave (e.g., 23 mL or 100 mL)

    • Laboratory oven

    • Centrifuge and vials

    • Vacuum oven or Schlenk line

  • Step-by-Step Methodology:

    • Preparation of Precursor Solution: In a glass beaker, dissolve Zinc nitrate hexahydrate and terephthalic acid in DMF. A typical molar ratio is 3:1 of Zn²⁺ to H₂BDC.[9]

    • Transfer to Reaction Vessel: Transfer the clear solution into a Teflon-lined autoclave. It is crucial not to fill the vessel more than two-thirds of its total volume to safely accommodate the pressure increase.[8]

    • Solvothermal Reaction: Securely seal the autoclave and place it in a preheated laboratory oven. Heat at a constant temperature, typically between 100°C and 150°C, for 12 to 24 hours.[7]

    • Cooling and Product Collection: After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature slowly and naturally. Caution: Do not quench or cool rapidly, as this can cause thermal stress and affect crystal quality.[7]

    • Washing: Collect the resulting crystalline powder by decanting the mother liquor. Wash the product thoroughly with fresh DMF to remove any unreacted precursors. This is typically done by centrifuging the sample, decanting the supernatant, and resuspending the solid in fresh DMF, repeated 3-4 times.[1][7]

    • Solvent Exchange: To prepare the MOF for activation, the high-boiling-point DMF must be exchanged with a more volatile solvent. Suspend the washed MOF in a solvent like chloroform or dichloromethane for 2-3 days, replacing the solvent several times. This step is critical for pore activation.

    • Activation: After solvent exchange, collect the solid by centrifugation or filtration. Activate the MOF by heating it under a dynamic vacuum (e.g., in a vacuum oven or on a Schlenk line) at a temperature of 150-250°C for several hours to remove the guest solvent molecules from the pores.[1][7] The final product should be a free-flowing white powder.

  • Self-Validation: Successful synthesis should be confirmed by Powder X-Ray Diffraction (PXRD), which will show a characteristic pattern matching the simulated pattern for MOF-5. Thermogravimetric Analysis (TGA) can confirm the thermal stability and the removal of guest solvents.[10][11]

Microwave-Assisted Synthesis

A powerful alternative that dramatically reduces reaction times from days or hours to minutes.[12][13]

  • Principle: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture.[14] The direct interaction of microwaves with the polar solvent molecules and ions in the solution leads to efficient and instantaneous heating, bypassing the slow conductive heating of a conventional oven.[1][8] This rapid energy input accelerates the nucleation and crystal growth processes.[12][15]

  • Causality & Rationale: The primary advantage is speed. Uniform volumetric heating minimizes thermal gradients, often leading to more homogeneous nucleation and the formation of smaller, more uniform crystals (nanoscale MOFs).[14] This method is also considered more energy-efficient and environmentally friendly, as it can often reduce the need for hazardous solvents like DMF.[1]

Protocol: General Microwave-Assisted Synthesis of HKUST-1 (Cu₃(BTC)₂)

  • Reagents & Materials:

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

    • Solvent mixture (e.g., DMF/Ethanol/Water in a 1:1:1 ratio)

    • Microwave synthesis reactor with sealed Teflon vessels

    • Centrifuge and vials

  • Step-by-Step Methodology:

    • Preparation of Precursor Solution: Dissolve Copper(II) nitrate and H₃BTC in the chosen solvent system within a microwave reaction vessel.

    • Microwave Reaction: Seal the vessel and place it in the microwave reactor. Set the reaction parameters. A typical procedure might involve ramping the temperature to 140°C and holding for 10-30 minutes with magnetic stirring.[16]

    • Cooling and Collection: After the reaction, the vessel is cooled rapidly (often with compressed air within the instrument). The blue crystalline product is then collected.

    • Washing and Activation: The washing and activation steps are similar to the solvothermal method. The product is washed repeatedly with the reaction solvent and then typically with ethanol to remove unreacted starting materials. Activation is performed by heating under vacuum to clear the pores.

  • Self-Validation: Confirm the crystalline structure with PXRD. The successful formation of the porous structure can be verified by N₂ adsorption-desorption isotherms at 77 K to determine the BET surface area.[10]

Mechanochemical and Sonochemical Synthesis

These methods represent greener, often solvent-free or solvent-minimal, alternatives to traditional synthesis.

  • Principle (Mechanochemistry): This method involves the grinding of solid-state reactants (metal salt and linker) together, sometimes with a small amount of liquid to facilitate the reaction (Liquid-Assisted Grinding, LAG).[1] The mechanical force from ball-milling breaks intramolecular bonds and initiates a chemical transformation, leading to MOF formation directly in the solid state.[1][17] This process typically relies on the deprotonation of the organic linker by a basic anion from the metal salt.[1][18]

  • Principle (Sonochemistry): This technique uses high-intensity ultrasound to induce acoustic cavitation in the reaction solution—the formation, growth, and violent collapse of microscopic bubbles.[19][20] This collapse generates localized hot spots with extremely high temperatures and pressures, creating unique conditions that drive rapid MOF formation and can lead to the synthesis of nanoscale materials with unique morphologies.[1][19]

  • Causality & Rationale: Both methods are attractive for their speed and reduced environmental impact.[4] Mechanochemistry eliminates the need for bulk solvents, reducing waste and simplifying product work-up.[18][21] Sonochemistry offers rapid synthesis under ambient temperature and pressure, making it highly energy-efficient and scalable.[19]

Part 2: Comparative Analysis and Method Selection

Choosing the right synthesis method depends on the desired outcome, including crystal size, purity, yield, and production scale.

Synthesis Method Reaction Time Temperature Pressure Crystal Quality Scalability Key Advantages Key Disadvantages
Solvothermal/Hydrothermal 12 - 48 hours[7]High (100-250°C)[7]High (Autogenous)Excellent, large single crystals possible[2]ModerateHigh crystallinity, well-establishedLong reaction times, high energy use, safety concerns with pressure
Microwave-Assisted 5 - 60 minutes[12]High (100-220°C)[14]High (Autogenous)Good, often nano-sized crystals[12]GoodExtremely rapid, energy efficient, uniform heating[4]Requires specialized equipment, may not be suitable for all MOFs
Mechanochemical 5 - 60 minutes[18]Room TemperatureAmbientVariable, can be amorphous[4]ExcellentSolvent-free (green), rapid, scalable[1]Can produce amorphous products, difficult to grow single crystals
Sonochemical 10 - 90 minutes[19]Room TemperatureAmbientGood, typically nano-sizedExcellentRapid, energy efficient, mild conditions, good for nanomaterials[19][20]Can lead to less crystalline products, requires specific equipment
Electrochemical Minutes to HoursRoom TemperatureAmbientGood, forms filmsExcellent (Continuous)Mild conditions, rapid, suitable for industrial production of films[2][4]Limited to certain MOFs (e.g., HKUST-1), requires conductive substrate[2][22]

Diagram: General MOF Synthesis & Validation Workflow

This workflow outlines the critical stages from reactant selection to the final, validated MOF material.

MOF_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Activation cluster_validation Validation Stage reactants 1. Select & Dissolve Metal Salt + Organic Linker in Solvent method 2. Choose Synthesis Method (Solvothermal, Microwave, etc.) reactants->method reaction 3. Induce Crystallization (Heat, Pressure, Irradiation) method->reaction collection 4. Cool & Collect Crystals (Centrifugation/Filtration) reaction->collection washing 5. Wash Product (Remove unreacted precursors) collection->washing activation 6. Solvent Exchange & Activation (Heat under vacuum) washing->activation pxrd 7a. PXRD (Confirm Crystallinity & Phase) activation->pxrd tga 7b. TGA (Assess Thermal Stability) activation->tga sorption 7c. Gas Sorption (Measure Surface Area & Porosity) activation->sorption sem 7d. SEM/TEM (Analyze Morphology & Size) activation->sem final_product Validated MOF Material pxrd->final_product tga->final_product sorption->final_product sem->final_product caption General workflow for MOF synthesis and characterization.

Caption: General workflow for MOF synthesis and characterization.

Part 3: Troubleshooting and Safety Considerations

Common Synthesis Issues and Solutions
  • Problem: Amorphous product or poor crystallinity observed in PXRD.

    • Probable Cause: Reaction time too short, temperature too low, or cooling process too rapid.

    • Solution: Increase reaction time and/or temperature. Ensure the reaction vessel cools down slowly and naturally to promote ordered crystal growth.[8] For mechanochemical methods, consider adding a small amount of solvent (liquid-assisted grinding).[18]

  • Problem: Low product yield.

    • Probable Cause: Incomplete reaction, suboptimal reactant ratios, or loss of product during washing steps.

    • Solution: Optimize the molar ratio of metal to linker. Ensure reactants are fully dissolved before heating. Be careful during centrifugation and decanting steps to avoid losing the solid product.

  • Problem: MOF crystals degrade after removal from the mother liquor.

    • Probable Cause: The framework is unstable without the presence of guest solvent molecules in its pores. This is a known issue for some MOFs, like the early forms of MOF-5.[23]

    • Solution: Perform solvent exchange with a less volatile solvent or analyze the crystal while it is still coated in its mother liquor. For single-crystal X-ray diffraction, this may involve mounting the crystal in a capillary with some of the solution.[23]

Laboratory Safety

The synthesis of MOFs requires adherence to strict safety protocols.

  • Chemical Hazards: Many solvents used in MOF synthesis, particularly DMF, are toxic.[24][25] Always handle these chemicals in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Organic linkers can be fine powders and pose an inhalation or dust explosion hazard.[24]

  • Equipment Hazards: Solvothermal and microwave synthesis generate high temperatures and pressures.[8][24]

    • Always use a reaction vessel (autoclave) that is rated for the temperatures and pressures you intend to use.

    • Never fill the autoclave to more than 70-80% of its capacity.

    • Inspect vessels for any signs of wear, corrosion, or damage before each use.

    • Always allow the vessel to cool completely to room temperature before attempting to open it.

  • Waste Disposal: The synthesis process can generate significant chemical waste.[24] Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Royal Society of Chemistry. (n.d.). Metal–organic framework composites from a mechanochemical process. Molecular Systems Design & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Synthesis Methods of MOFs and Their Environmental Analysis Applications: A Review. Retrieved from [Link]

  • Khan, I., et al. (2024). Physiochemical characterization of metal organic framework materials: A mini review. PMC. Retrieved from [Link]

  • Kirlikovali, A. S., et al. (2022). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. PMC - NIH. Retrieved from [Link]

  • Heliyon. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Organic Frameworks: Mechanochemical Synthesis Strategies. Retrieved from [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]

  • AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. Retrieved from [Link]

  • TechConnect. (2025). Characterization Techniques for Elucidating MOF Structural Transformations. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Review of Metal–Organic Framework: Synthesis, Characterization, and Investigation of Their Application in Electrochemical Biosensors for Biomedical Analysis. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Preparation of Metal-Organic Frameworks (MOFs). Retrieved from [Link]

  • Wang, Z., et al. (2015). Recent progress in the synthesis of metal–organic frameworks. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-Assisted Synthesis of Metal–Organic Frameworks. Dalton Transactions. Retrieved from [Link]

  • IntechOpen. (n.d.). Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. Retrieved from [Link]

  • SemOpenAlex. (n.d.). Electrochemical Synthesis Methods of Metal‐Organic Frameworks and Their Environmental Analysis Applications: A Review. Retrieved from [Link]

  • ACS Publications. (2021). Hazard Evaluation of Metal–Organic Framework Synthesis and Scale-up: A Laboratory Safety Perspective. Retrieved from [Link]

  • Panda, J., et al. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of metal-organic frameworks. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Surfactant-Thermal Synthesis of Metal-Organic Framework Materials. Retrieved from [Link]

  • PubMed. (2020). Rapid mechanochemical synthesis of metal-organic frameworks using exogenous organic base. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonochemical synthesis of MOF-235 and polyvinylpyrrolidone (PVP)-assisted phase transformation to MIL-53(Fe). Materials Advances. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanochemical Synthesis of Metal-Organic Frameworks : A Fast and FacileApproach towardQuantitativeYields andHighSpecific SurfaceAreas. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of metal-organic frameworks: A mini review. Retrieved from [Link]

  • ResearchGate. (2023). The Properties of Microwave-Assisted Synthesis of Metal–Organic Frameworks and Their Applications. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Retrieved from [Link]

  • NIH. (2024). Sonochemical-assisted method for efficient synthesis of Cu-MOF and evaluating its antibacterial properties. Retrieved from [Link]

  • MDPI. (n.d.). A Sonochemically-Synthesized Microporous Metal-Organic Framework for the Rapid and Efficient Ultrasonic-Assisted Removal of Mercury (II) Ions in a Water Solution and a Study of the Antibacterial Activity. Retrieved from [Link]

  • ACS Omega. (2022). Facile Sonochemical Synthesis of Flexible Fe-Based Metal–Organic Frameworks and Their Efficient Removal of Organic Contaminants from Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (2019). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?. Retrieved from [Link]

  • Goyal, N., et al. (2023). How safe are nanoscale metal-organic frameworks?. PMC - NIH. Retrieved from [Link]

  • novoMOF. (2019). How toxic are MOFs?. Retrieved from [Link]

  • Reddit. (2020). Can someone with experience in MOF chemistry give a detailed ELI5 of how MOFs are synthesized?. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting synthesis of MOFs. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Retrieved from [Link]

Sources

The Strategic Application of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid in Asymmetric Hydrogenation: A Guide to Ligand Synthesis and Catalytic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid as a precursor to a novel class of chiral ligands, with a focus on their potential application in asymmetric hydrogenation. We will delve into the synthesis of a key diphosphine ligand derived from this scaffold and propose a robust protocol for its initial evaluation in catalytic asymmetric hydrogenation, drawing upon established principles from related, well-documented systems.

Introduction: The Promise of the 8,8'-Disubstituted Binaphthyl Scaffold

The field of asymmetric catalysis has been significantly shaped by the development of chiral ligands capable of inducing high enantioselectivity in metal-catalyzed reactions. Among these, ligands based on the 1,1'-binaphthyl backbone, such as the celebrated BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven to be exceptionally effective in a wide range of transformations, including asymmetric hydrogenation.[1][2] The axial chirality of the binaphthyl system, arising from restricted rotation around the C1-C1' bond, creates a well-defined and predictable chiral environment around the metal center.

While the vast majority of research has focused on ligands with coordinating groups at the 2,2'-positions, the less-explored 8,8'-disubstitution pattern offers a unique stereochemical landscape. The proximity of the substituents at the 8 and 8' positions (the peri positions) to the C1-C1' bond can significantly influence the topology of the chiral pocket, potentially leading to novel reactivity and selectivity.[1] This guide focuses on the utilization of this compound as a foundational building block for a new generation of chiral diphosphine ligands and their prospective application in the critical field of asymmetric hydrogenation.

Synthesis of the Chiral Diphosphine Ligand: (R)-[1,1'-Binaphthalene]-8,8'-diylbis(diphenylphosphane)

Recent advancements have led to the successful enantioselective synthesis of 8,8'-disubstituted binaphthyl ligands, including the diphosphine derivative (R)-[1,1'-binaphthalene]-8,8'-diylbis(diphenylphosphane).[1] The following protocol is based on the work of Tang, Y., et al. (2024), which provides a clear pathway to this promising ligand.

Synthetic Workflow Overview

The synthesis begins with a chiral resolution to obtain the enantiopure binaphthyl precursor, followed by functional group transformations to introduce the diphenylphosphine moieties.

G cluster_0 Precursor Synthesis & Resolution cluster_1 Functionalization Racemic Precursor Racemic Precursor Chiral Resolution Chiral Resolution Racemic Precursor->Chiral Resolution (S)-Proline, Borane Dimethyl Sulfide (R)-Enantiopure Precursor (R)-Enantiopure Precursor Chiral Resolution->(R)-Enantiopure Precursor Bromination Bromination (R)-Enantiopure Precursor->Bromination NBS Phosphinylation Phosphinylation Bromination->Phosphinylation 1. n-BuLi 2. ClPPh2 Final Ligand Final Ligand Phosphinylation->Final Ligand Purification

Caption: Synthetic workflow for (R)-[1,1'-Binaphthalene]-8,8'-diylbis(diphenylphosphane).

Detailed Experimental Protocol

Step 1: Synthesis and Resolution of the Precursor

The synthesis starts from a suitable precursor, such as 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol, which is first synthesized and then subjected to chiral resolution. The protocol by Tang, Y., et al. (2024) utilizes a resolution method involving (S)-proline and a borane dimethyl sulfide complex to separate the diastereomeric products, followed by deprotection to yield the enantiopure (R)-diol precursor.[1]

Step 2: Bromination of the Enantiopure Precursor

  • To a solution of the enantiopure (R)-precursor in a suitable solvent, add N-bromosuccinimide (NBS).

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • After cooling, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain the double-brominated intermediate.

Step 3: Phosphinylation

  • Dissolve the double-brominated product in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi) and stir for a specified time to allow for lithium-halogen exchange.

  • Add chlorodiphenylphosphine dropwise at -78 °C.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl.

  • Extract the product with an organic solvent and dry over an anhydrous salt.

  • Purify the crude product by column chromatography to yield the final diphosphine ligand, (R)-[1,1'-binaphthalene]-8,8'-diylbis(diphenylphosphane).

Proposed Application in Asymmetric Hydrogenation: A Starting Point for Exploration

While the catalytic performance of the 8,8'-bis(diphenylphosphino) ligand has not yet been reported in the literature, its structural features suggest significant potential. The following section provides a well-reasoned, expert-guided starting point for evaluating this novel ligand in the asymmetric hydrogenation of a benchmark substrate, such as an unsaturated ketone. This proposed protocol is based on established methodologies for the highly successful 2,2'-disubstituted BINAP ligands.

Proposed Catalytic Cycle

The catalytic cycle for asymmetric hydrogenation with Ru-diphosphine complexes is generally accepted to proceed through a series of steps involving catalyst activation, substrate coordination, and hydrogen transfer.

G Ru-Precatalyst Ru-Precatalyst Active Ru-Hydride Active Ru-Hydride Ru-Precatalyst->Active Ru-Hydride H2 Substrate Complex Substrate Complex Active Ru-Hydride->Substrate Complex Substrate (Unsaturated Ketone) Hydrogen Transfer\n (Transition State) Hydrogen Transfer (Transition State) Substrate Complex->Hydrogen Transfer\n (Transition State) Intramolecular H- transfer Product Complex Product Complex Hydrogen Transfer\n (Transition State)->Product Complex Product Complex->Active Ru-Hydride Chiral Alcohol (Product Release)

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Protocol for Asymmetric Hydrogenation of an Unsaturated Ketone

This protocol is designed as a robust starting point for researchers to evaluate the (R)-[1,1'-binaphthalene]-8,8'-diylbis(diphenylphosphane) ligand, hereafter referred to as (R)-8,8'-BiNaphPhos.

Materials:

  • (R)-8,8'-BiNaphPhos ligand

  • Ruthenium precursor (e.g., [RuCl2(cod)]n or Ru(OAc)2(cod))

  • Substrate (e.g., a prochiral unsaturated ketone)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane)

  • High-pressure reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add the ruthenium precursor and (R)-8,8'-BiNaphPhos (in a 1:1.1 molar ratio) to a reaction vessel.

    • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 1-2 hours to allow for complex formation.

  • Asymmetric Hydrogenation:

    • Add the substrate to the solution of the pre-formed catalyst. The substrate-to-catalyst ratio (S/C) can be initially set at 100:1.

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the desired time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure. .

    • Determine the conversion by 1H NMR or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC or GC analysis.

Rationale for Experimental Choices:

  • Metal Precursor: Ruthenium and rhodium are the most commonly used metals for asymmetric hydrogenation with phosphine ligands. Ruthenium precursors are often chosen for their versatility and high activity.

  • Solvent: Protic solvents like methanol or ethanol can be effective, but aprotic solvents like dichloromethane should also be screened as the solvent can significantly impact both reactivity and enantioselectivity.

  • Pressure and Temperature: These parameters are crucial for reaction rate and should be optimized. Starting with milder conditions is advisable to maximize selectivity.

Benchmarking Performance: Data from Established BINAP Systems

To provide a context for the potential performance of the novel 8,8'-BiNaphPhos ligand, the following table summarizes the results achieved with the well-established Ru-BINAP catalyst in the asymmetric hydrogenation of various substrates.

SubstrateCatalystS/C RatioH2 Pressure (atm)Temp (°C)SolventTime (h)Conversion (%)ee (%)
Tiglic Acid(S)-Ru(OAc)₂(H₈-BINAP)1001025Methanol12>9995
Atropic Acid(S)-Ru(OAc)₂(H₈-BINAP)100430Methanol15>9987
Itaconic Acid(R)-Ru(OAc)₂(BINAP)200010050Methanol1410095
Methyl acetoacetateRu₂Cl₄((R)-BINAP)₂(NEt₃)200010025Methanol48100>99

This data is compiled from various sources and serves as a representative benchmark.

Conclusion and Future Outlook

This compound serves as a gateway to a new class of chiral diphosphine ligands with a unique stereochemical architecture. The successful synthesis of (R)-[1,1'-binaphthalene]-8,8'-diylbis(diphenylphosphane) opens up exciting possibilities for its application in asymmetric catalysis.[1] While field-proven data for its use in asymmetric hydrogenation is not yet available, the proposed protocols in this guide offer a solid and scientifically-grounded starting point for researchers to explore its potential. The unique chiral microenvironment created by the 8,8'-disubstitution may offer advantages in the hydrogenation of challenging substrates where existing ligands show limitations. Further research in this area is highly encouraged to unlock the full catalytic potential of this promising ligand scaffold.

References

  • Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(5), 2792–2795. [Link]

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Ager, D. J. (Ed.). (2005). Handbook of Chiral Chemicals. CRC Press.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Kumobayashi, H., Sayo, N., Akutagawa, S., Sakaguchi, T., & Takaya, H. (1994). Synthesis of partially hydrogenated 2,2′-bis(diphenylphosphenyl)-1,1′-binaphthyl (BINAP) ligands and their application to catalytic asymmetric hydrogenation. Journal of the Chemical Society, Perkin Transactions 1, (18), 2571-2574. [Link]

  • Kitamura, M., Tsukamoto, M., Bessho, Y., Yoshimura, M., Kobs, U., Widhalm, M., & Noyori, R. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society, 124(23), 6649–6667. [Link]

  • Genet, J. P. (2002). Recent advances in asymmetric hydrogenation. Accounts of Chemical Research, 35(11), 932–940. [Link]

  • Wikipedia. (2023). BINAP. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Atropisomerization at Elevated Temperatures in Binaphthyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with binaphthyl compounds. This guide is designed to provide in-depth technical assistance for a critical challenge in the field: preventing atropisomerization at elevated temperatures. The configurational stability of these axially chiral compounds is paramount for their application in asymmetric catalysis, chiral materials, and pharmaceuticals.[1][2] This resource offers troubleshooting guides and frequently asked questions to help you navigate the complexities of maintaining the stereochemical integrity of your binaphthyl compounds during synthesis and application.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding atropisomerization in binaphthyl compounds.

Q1: What is atropisomerization and why is it a concern for binaphthyl compounds at elevated temperatures?

A: Atropisomerization is a phenomenon where stereoisomers, known as atropisomers, can be isolated due to hindered rotation around a single bond.[3] In binaphthyl compounds, the C-C single bond connecting the two naphthyl rings is the axis of chirality.[2] At room temperature, the rotational barrier is often high enough to allow for the separation of the two enantiomers (R and S). However, at elevated temperatures, the molecules may gain sufficient thermal energy to overcome this rotational barrier, leading to interconversion between the enantiomers.[4] This process, called racemization, is a significant concern as it leads to a loss of enantiomeric purity, which is critical for applications in asymmetric synthesis and pharmacology.[1][4]

Q2: What are the primary factors that influence the rotational barrier in binaphthyl compounds?

A: The primary factor governing the rotational barrier and thus the configurational stability of binaphthyl atropisomers is the steric hindrance caused by substituents at the ortho (2, 2' and 8, 8') positions to the C-C single bond.[4]

  • Steric Effects: Larger, bulkier groups at these positions will create more steric clash in the planar transition state of rotation, thereby increasing the energy barrier to racemization.[5][6][7][8] Computational studies have shown that the size of the substituent is the dominating characteristic influencing the rotational barrier, with larger groups leading to greater optical stability.[5][6][7]

  • Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the rotational barrier is generally considered to be minor compared to steric effects.[5][7] Studies have indicated little correlation between the racemization barrier and the electronic nature of the substituents.[5]

  • Solvent Effects: The racemization energy barrier shows only slight sensitivity to the solvent.[5][6][7] The insensitivity to solvation suggests minimal charge separation differences between the ground and transition states.[5][7]

  • Bridging Units: Introducing a bridging unit that links the two naphthyl moieties can significantly impact the rotational barrier. Depending on the length and rigidity of the bridge, it can either increase or decrease the stability of the atropisomers.

Q3: How can I qualitatively predict if my binaphthyl derivative is susceptible to racemization at a given temperature?

A: A general rule of thumb is to consider the steric bulk of the substituents at the 2, 2', 8, and 8' positions. Unsubstituted 1,1'-binaphthyl has a relatively low rotational barrier (around 23.0 kcal/mol) and can racemize at moderate temperatures.[5] In contrast, BINOL (2,2'-dihydroxy-1,1'-binaphthyl) has a significantly higher barrier (around 40 kcal/mol) due to the presence of the hydroxyl groups and is configurationally stable at much higher temperatures.[1] As the size of the ortho-substituents increases, so does the configurational stability. For instance, replacing the hydroxyl groups with bulkier phosphine groups, as in BINAP, results in a very high rotational barrier.[2] If your compound has small substituents (like hydrogen or fluorine) at the ortho positions, it is more likely to racemize at elevated temperatures. Conversely, bulky substituents like phenyl or tert-butyl groups will confer greater stability.

II. Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My enantiomerically pure binaphthyl compound is racemizing during a high-temperature reaction.

A1: Diagnosis - Confirming Racemization

The first step is to definitively confirm that racemization is occurring.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of your compound.[9][10][11] Analyze a sample of your reaction mixture at different time points to monitor the change in ee. A decrease in ee over time at a constant elevated temperature is a clear indication of racemization.[4][12]

  • Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample.[13][14][15] A decrease in the specific rotation of your sample over time indicates racemization.[13][16] While less precise than chiral HPLC for determining exact ee values, it can be a quick method for monitoring the progress of racemization.[17]

A2: Solutions - Strategies to Prevent Thermal Racemization

Once racemization is confirmed, you can employ several strategies to mitigate or prevent it.

  • Lowering the Reaction Temperature: This is the most straightforward approach. If the reaction kinetics allow, reducing the temperature will decrease the thermal energy available to overcome the rotational barrier.[18][19]

  • Structural Modification of the Binaphthyl Backbone: If you are in the process of designing your binaphthyl ligand or catalyst, consider introducing bulkier substituents at the 2, 2', 8, and 8' positions.[8] This is the most effective way to intrinsically increase the rotational barrier.[5][6][7]

    Substituent at 2,2'Calculated Rotational Barrier (kcal/mol)Relative Configurational Stability
    -H~23.0[5]Low
    -OH (BINOL)~39.3 - 40[1][5]High
    -P(Ph)2 (BINAP)~49.4[5]Very High
  • Dynamic Kinetic Resolution (DKR): In some synthetic applications, racemization can be harnessed to your advantage through a process called Dynamic Kinetic Resolution.[1][2][20] DKR combines a fast racemization process with a slower, enantioselective reaction.[1] This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product.[1][20] This strategy is particularly useful when the desired reaction is faster than the rate of racemization of the product.

Problem 2: I am unsure if my reaction conditions are under kinetic or thermodynamic control.

A1: Understanding Kinetic vs. Thermodynamic Control

In reactions where atropisomerization is possible, the product distribution can be governed by either kinetic or thermodynamic control.[18][21][22][23]

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control.[18][19] The major product formed is the one that is generated the fastest, meaning it has the lowest activation energy for its formation.[18][21] This product is not necessarily the most stable one.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing equilibrium to be established.[18][22] Under these conditions, the major product is the most thermodynamically stable one, regardless of how quickly it is formed.[18][21]

A2: Experimental Design to Differentiate

You can design experiments to determine which regime is dominant:

  • Varying Reaction Time and Temperature: Run the reaction at a low temperature for a short period and analyze the product ratio. Then, run the same reaction at a higher temperature for a longer period. If the major product changes, it is a strong indication that the reaction can be shifted between kinetic and thermodynamic control.[18]

  • Isomerization Experiment: Isolate the major product formed under low-temperature conditions. Subject this isolated product to the high-temperature reaction conditions. If it converts to the other isomer, this confirms that the high-temperature product is the thermodynamically more stable one.

Workflow for Differentiating Kinetic vs. Thermodynamic Control

G cluster_0 Experimental Setup cluster_1 Analysis & Conclusion Start Reaction with Binaphthyl Compound Low_T Low Temperature Short Reaction Time Start->Low_T High_T High Temperature Long Reaction Time Start->High_T Analyze_Low_T Analyze Product Ratio (P_kinetic) Low_T->Analyze_Low_T Analyze_High_T Analyze Product Ratio (P_thermo) High_T->Analyze_High_T Isolate_PK Isolate Major Product from Low T run Analyze_Low_T->Isolate_PK Compare Compare P_kinetic and P_thermo Heat_PK Subject Isolated Product to High T Isolate_PK->Heat_PK Analyze_Heated_PK Analyze Product Composition Heat_PK->Analyze_Heated_PK Check_Conversion Does Heated P_kinetic convert to P_thermo? Analyze_Heated_PK->Check_Conversion Different Ratios are Different Compare->Different Same Ratios are the Same Compare->Same Conclusion_Diff Reaction is under Kinetic/Thermodynamic Control Different->Conclusion_Diff Yes Conclusion_Same Reaction is not sensitive to T variation or is always under one type of control Same->Conclusion_Same Yes Conclusion_Conversion Confirms Thermodynamic Product Identity Check_Conversion->Conclusion_Conversion Yes

Caption: Workflow to distinguish between kinetic and thermodynamic control.

III. Key Experimental Protocols

This section provides step-by-step methodologies for essential experiments.

Protocol 1: Monitoring Thermal Racemization using Chiral HPLC

Objective: To quantify the rate of racemization of an enantiomerically enriched binaphthyl compound at a specific elevated temperature.

Materials:

  • Enantiomerically enriched binaphthyl compound

  • An appropriate solvent (ensure the compound is soluble and stable)

  • Chiral HPLC column capable of resolving the enantiomers

  • HPLC system with a thermostatted column compartment and a UV detector

  • Thermostatted oil bath or heating block

  • Small, sealed vials

Procedure:

  • Develop a Chiral HPLC Method:

    • Select a suitable chiral stationary phase (CSP) based on the structure of your binaphthyl compound. Polysaccharide-based and cyclodextrin-based CSPs are often effective.[10][24]

    • Optimize the mobile phase (e.g., hexane/isopropanol or methanol/acetonitrile mixtures) to achieve baseline separation of the two enantiomers.

    • Establish a calibration curve if absolute quantification is needed.

  • Sample Preparation:

    • Prepare a stock solution of your enantiomerically enriched binaphthyl compound in the chosen solvent at a known concentration.

    • Aliquot the stock solution into several small, sealed vials to prevent solvent evaporation during heating.

  • Heating Experiment:

    • Place the vials in a thermostatted oil bath or heating block set to the desired temperature.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial from the heat and immediately quench it in an ice bath to stop the racemization process.

  • HPLC Analysis:

    • Analyze each time-point sample by chiral HPLC.

    • Integrate the peak areas of the two enantiomers.

  • Data Analysis:

    • Calculate the enantiomeric excess (ee) at each time point using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] * 100, where [R] and [S] are the peak areas of the R and S enantiomers, respectively.

    • Plot ln(ee_t / ee_0) versus time, where ee_t is the ee at time t and ee_0 is the initial ee. The slope of this plot will be -k_rac, where k_rac is the first-order rate constant for racemization.

    • The rotational energy barrier (ΔG‡) can then be calculated using the Eyring equation.

Protocol 2: Synthesis of a Sterically Hindered Binaphthyl Derivative

Objective: To synthesize a binaphthyl derivative with increased configurational stability by introducing bulky substituents. This example outlines the synthesis of a 3,3'-disubstituted BINOL derivative.

Reaction Scheme: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • (R)-3,3'-Dibromo-1,1'-bi-2,2'-diol

  • Arylboronic acid (e.g., phenylboronic acid, 2-naphthylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • An appropriate solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (R)-3,3'-Dibromo-1,1'-bi-2,2'-diol, the arylboronic acid (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (4.0 equivalents).

  • Solvent Addition:

    • Add the degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3,3'-diaryl-BINOL derivative.

  • Characterization:

    • Characterize the product by NMR (1H, 13C), mass spectrometry, and determine its enantiomeric purity by chiral HPLC.

Diagram of Synthetic Strategy to Enhance Rotational Barrier

G Start BINOL Derivative Low_Barrier Low Rotational Barrier (Susceptible to Racemization) Start->Low_Barrier Strategy Introduce Bulky Substituents at 3,3' positions via Cross-Coupling Low_Barrier->Strategy High_Barrier High Rotational Barrier (Configurationally Stable) Result Increased Steric Hindrance in Transition State Strategy->Result Result->High_Barrier

Caption: Enhancing configurational stability through steric hindrance.

By understanding the principles of atropisomerization and applying the troubleshooting strategies and experimental protocols outlined in this guide, you will be better equipped to maintain the stereochemical integrity of your binaphthyl compounds, even under challenging high-temperature conditions.

IV. References

  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PubMed Central. Available at: [Link]

  • Optical Stability of 1,1′-Binaphthyl Derivatives - PMC - NIH. Available at: [Link]

  • Changing the Absolute Configuration of Atropisomeric Bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing). Available at: [Link]

  • Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC - NIH. Available at: [Link]

  • Rotational barriers of 1,1'-binaphthyls: a computational study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • [The determination of enantiomeric purity for 1,1'-binaphthyl-2,2'-diol by high performance liquid chromatography] - PubMed. Available at: [Link]

  • Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study | Request PDF - ResearchGate. Available at: [Link]

  • Optical Stability of 1,1′-Binaphthyl Derivatives | ACS Omega. Available at: [Link]

  • Developing an atroposelective dynamic kinetic resolution of MRTX1719 by resolving incompatible chemical operations - RSC Publishing. Available at: [Link]

  • Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes - PMC - PubMed Central. Available at: [Link]

  • Interrogating the configurational stability of atropisomers - Springer Nature Experiments. Available at: [Link]

  • Theoretical studies of rotational barriers in 1,1′-biisoquinoline, 2,2′-biquinoline and substituted styrenes, alkenyl-naphthalenes, and alkyl-binaphthyls | Semantic Scholar. Available at: [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm | Accounts of Chemical Research. Available at: [Link]

  • Atropisomers | The Knowles Group - Princeton University. Available at: [Link]

  • Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes | Journal of the American Chemical Society. Available at: [Link]

  • Thermal racemization of biaryl atropisomers | Request PDF - ResearchGate. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • BINOL-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06244E. Available at: [Link]

  • Atropisomer - Wikipedia. Available at: [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities - PMC - NIH. Available at: [Link]

  • Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC - PubMed Central. Available at: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • 5.5 Polarimetry - Chemistry LibreTexts. Available at: [Link]

  • Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Protonation Behavior of 1,1'-Bi-2-naphthol and Insights into Its Acid-Catalyzed Atropisomerization. | Semantic Scholar. Available at: [Link]

  • Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships | Biomedres. Available at: [Link]

  • Light-Mediated Binaphthyl Enhanced [2 + 2] Dearomatization of Heterocycles via an Energy-Transfer Process - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available at: [Link]

  • Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. Available at: [Link]

  • Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides - Organic Chemistry Portal. Available at: [Link]

  • Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism - ResearchGate. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • Thermodynamic vs Kinetic Control : r/Mcat - Reddit. Available at: [Link]

  • Polarimetry - Intro to Optical Activity in Stereochemistry - YouTube. Available at: [Link]

  • Thermodynamic vs Kinetic Control - YouTube. Available at: [Link]

  • Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry - YouTube. Available at: [Link]

  • Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC - NIH. Available at: [Link]

Sources

Navigating the Stability of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [1,1'-Binaphthalene]-8,8'-dicarboxylic acid. As a chiral building block with significant applications in asymmetric synthesis, catalysis, and materials science, a comprehensive understanding of its stability is paramount to achieving reproducible and reliable experimental outcomes. This guide, structured in a user-friendly question-and-answer format, provides in-depth insights into the stability of this compound under various acidic and basic conditions. It is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a robust molecule with high thermal stability, exhibiting a melting point of approximately 289°C and no autoignition up to 400°C.[1] Its chemical stability is generally good under ambient conditions. However, its atropisomeric stability—the resistance of its enantiomers to racemize—is sensitive to environmental factors, particularly pH and temperature.

Q2: How does the solubility of this compound change with pH?

As a dicarboxylic acid, its solubility is highly dependent on pH. In its protonated (acidic) form, it has low solubility in water, reported to be 2 g/L at 25°C in a pH range of 4-5.[1] As the pH increases, the carboxylic acid groups deprotonate to form the more soluble carboxylate salts. Therefore, the compound is significantly more soluble in basic aqueous solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate, or ammonia) than in neutral or acidic water.[2] This property is often exploited during its synthesis for purification, where the product is dissolved in a basic solution and then precipitated by acidification.[3]

Q3: Is this compound prone to decarboxylation?

Decarboxylation, the loss of a carboxyl group as carbon dioxide, is a common reaction for certain classes of carboxylic acids, particularly β-keto acids, upon heating.[3][4] this compound does not possess the structural features of a β-keto acid, and therefore, it is not expected to undergo facile decarboxylation under typical experimental conditions. While forcing conditions, such as very high temperatures in the presence of certain catalysts, can induce decarboxylation of aromatic carboxylic acids, this is not a common degradation pathway under standard laboratory manipulations.[1][5]

Troubleshooting Guide: Stability-Related Experimental Issues

Issue 1: Loss of Enantiomeric Purity (Racemization) During a Reaction or Work-up

Scenario: You start a reaction with an enantiomerically pure sample of this compound, but the final product or recovered starting material shows significant racemization.

Root Cause Analysis: The atropisomeric stability of binaphthyls is due to the sterically hindered rotation around the C1-C1' bond. The energy barrier for this rotation determines the rate of racemization. Both acidic and basic conditions can potentially lower this barrier, accelerating racemization.

  • Basic Conditions: Exposure to basic conditions is a likely cause of racemization. A study on the closely related compound, 1,1'-binaphthyl-8,8'-diacetic acid, demonstrated that racemization occurs in a 0.1N aqueous sodium hydroxide solution.[6] The deprotonation of the carboxylic acid groups can alter the electronic properties and potentially the steric environment of the biaryl axis, facilitating rotation.

  • Acidic Conditions: While less commonly reported for this specific compound, strong acids can sometimes catalyze the racemization of biaryls.[7]

Troubleshooting Steps:

  • pH Audit: Carefully review your experimental procedure. Identify all steps where the compound is exposed to acidic or basic reagents, including reaction conditions, work-up, and purification.

  • Minimize Exposure Time and Temperature: If basic or strongly acidic conditions are unavoidable, minimize the duration of exposure and conduct the step at the lowest possible temperature.

  • Choice of Base: If a base is required, consider using a weaker, non-nucleophilic organic base in an anhydrous organic solvent instead of strong aqueous bases like NaOH or KOH.

  • Work-up Procedure: During aqueous work-up, neutralize the solution to a pH where the compound is stable and least soluble (typically in the acidic range of pH 4-5) as quickly as possible to facilitate its precipitation and removal from the potentially racemizing aqueous environment.

  • Analytical Monitoring: Use chiral HPLC to monitor the enantiomeric excess (ee) of your compound at different stages of your process to pinpoint the step where racemization is occurring.

Logical Workflow for Troubleshooting Racemization

Racemization_Troubleshooting Start Start: Loss of Enantiomeric Purity Detected pH_Audit Step 1: Conduct pH Audit of Protocol Start->pH_Audit Exposure_Time_Temp Step 2: Minimize Exposure Time and Temperature pH_Audit->Exposure_Time_Temp Base_Selection Step 3: Optimize Base Selection (if applicable) Exposure_Time_Temp->Base_Selection Workup_Optimization Step 4: Refine Work-up and Neutralization Base_Selection->Workup_Optimization Analytical_Monitoring Step 5: Monitor Enantiomeric Excess Analytically Workup_Optimization->Analytical_Monitoring Resolution Resolution: Enantiomeric Purity Preserved Analytical_Monitoring->Resolution

Caption: A stepwise approach to diagnosing and resolving issues of racemization.

Issue 2: Low Recovery or Suspected Degradation of the Compound

Scenario: After performing a reaction or purification, you observe a significantly lower yield of this compound than expected, suggesting chemical degradation.

Root Cause Analysis: While generally stable, extreme conditions can lead to degradation.

  • Harsh Acidic/Basic Conditions with Heat: Prolonged heating in concentrated acids or bases could lead to undefined decomposition pathways.

  • Strong Oxidizing or Reducing Agents: The naphthalene rings are aromatic and relatively stable, but they can be susceptible to degradation in the presence of powerful oxidizing or reducing agents, especially at elevated temperatures.

Troubleshooting Steps:

  • Reagent Compatibility Check: Review all reagents used in your experiment for their compatibility with the binaphthyl scaffold. Avoid unnecessarily harsh oxidants or reductants if the core structure is to be preserved.

  • Temperature Control: Ensure that reaction and work-up temperatures are appropriately controlled. If heating is necessary, perform a time-course study to determine the optimal duration to achieve the desired transformation without significant degradation of the starting material or product.

  • Inert Atmosphere: For reactions sensitive to oxidation, particularly when using organometallic reagents or catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Analysis of Byproducts: If possible, analyze the reaction mixture or waste streams by techniques such as LC-MS or NMR to identify potential degradation products. This can provide valuable clues about the degradation pathway and help in devising a strategy to mitigate it.

Decision Tree for Investigating Low Recovery

Degradation_Troubleshooting Start Start: Low Recovery Observed Reagent_Check Check Reagent Compatibility (Oxidants, Reductants, etc.) Start->Reagent_Check Temp_Control Verify Temperature Control Start->Temp_Control Atmosphere_Control Consider Inert Atmosphere Start->Atmosphere_Control Modify_Conditions Modify Reaction Conditions (Milder Reagents, Lower Temp.) Reagent_Check->Modify_Conditions Temp_Control->Modify_Conditions Atmosphere_Control->Modify_Conditions Byproduct_Analysis Analyze for Degradation Products Byproduct_Analysis->Modify_Conditions Modify_Conditions->Byproduct_Analysis if still low Improved_Yield Resolution: Improved Yield Modify_Conditions->Improved_Yield successful

Sources

Technical Support Center: Optimizing Chiral Resolution of 1,1'-Binaphthyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center dedicated to the chiral resolution of 1,1'-binaphthyl (BINOL) derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation experiments. The unique axial chirality of these compounds presents specific challenges, and this resource provides in-depth, field-proven insights to overcome them.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the chiral resolution of BINOL derivatives, primarily focusing on High-Performance Liquid Chromatography (HPLC) techniques.

Q1: My enantiomers are not separating at all. What are the primary factors to investigate?

A1: A complete lack of separation points to fundamental issues with your chromatographic system or method. Here’s a systematic approach to troubleshooting:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice due to their broad applicability for a wide range of racemates, including BINOL derivatives.[1] The chiral recognition mechanism relies on interactions like hydrogen bonding and inclusion in chiral cavities.[1] If your current CSP is ineffective, consider screening other types, such as Pirkle-type or cyclodextrin-based phases.[1][2]

  • Mobile Phase Composition: The mobile phase composition significantly impacts selectivity.[3] For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane and a polar modifier like an alcohol (e.g., isopropanol or ethanol).[1] The ratio of these components is crucial. Start with a standard screening protocol and systematically vary the modifier percentage.

  • Analyte-CSP Interaction: Successful chiral recognition depends on the formation of a transient diastereomeric complex between the analyte and the CSP.[4] For BINOL derivatives, π-π interactions are often crucial for enantiorecognition.[5] Ensure your chosen CSP and mobile phase promote these interactions.

Q2: I have some separation, but the resolution is poor (overlapping peaks). How can I improve it?

A2: Poor resolution is a common challenge. Here are several parameters you can adjust to enhance the separation between your enantiomeric peaks:

  • Optimize Mobile Phase Strength: In normal-phase mode, decreasing the percentage of the polar modifier (e.g., alcohol) will generally increase retention times and can improve resolution. However, be mindful that this will also broaden the peaks. A systematic adjustment of the modifier concentration is recommended.

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[3][6] Lowering the temperature often leads to better chiral selectivity and improved resolution.[6][7] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.[1][6]

  • Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution. However, this will also increase the analysis time.

  • Mobile Phase Additives: For acidic or basic BINOL derivatives, adding a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can significantly improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[6]

Q3: My peaks are tailing. What causes this and how can I fix it?

A3: Peak tailing, characterized by an asymmetry factor greater than 1.2, can compromise resolution and quantification.[8] It is often caused by secondary interactions between the analyte and the stationary phase.[8][9]

  • Chemical vs. Physical Problem: First, determine if the issue is chemical or physical. If only your analyte peaks are tailing while neutral compounds in the same run have symmetrical peaks, the problem is likely chemical.[8] If all peaks are tailing, it could be a physical issue like a column void or excessive extra-column volume.[8]

  • Secondary Interactions: For BINOL derivatives, which often contain hydroxyl groups, interactions with residual silanol groups on silica-based CSPs can cause tailing.[9]

  • Troubleshooting Strategies:

    • Mobile Phase Additives: As mentioned previously, adding acidic or basic modifiers can mask active sites on the stationary phase and reduce tailing.[6]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[8] Try reducing the injection volume or sample concentration.

    • Inappropriate Mobile Phase pH: For ionizable derivatives, a mobile phase pH close to the analyte's pKa can cause tailing.[9] Adjusting the pH can improve peak shape.

Q4: I'm observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are extraneous peaks that do not originate from the injected sample.[9] They can be caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives are a common source.[9] Ensure you are using high-purity solvents and additives.

  • System Contamination: Carryover from previous injections or contamination of system components can lead to ghost peaks.[9] Implement a rigorous cleaning protocol for your HPLC system.

  • Column Bleed: Degradation of the stationary phase can release compounds that appear as ghost peaks.[9]

II. Troubleshooting Guides

This section provides structured workflows for resolving specific, complex issues.

Guide 1: Systematic Approach to Method Development for a Novel BINOL Derivative

When faced with a new BINOL derivative, a systematic screening approach is the most efficient path to a successful chiral separation.

Step 1: Initial CSP and Mobile Phase Screening

  • CSP Selection: Begin by screening a small, diverse set of chiral stationary phases. A good starting point includes:

    • A cellulose-based CSP (e.g., Chiralcel® OD-H)

    • An amylose-based CSP (e.g., Chiralpak® AD-H)

    • A Pirkle-type CSP (e.g., Whelk-O® 1)

  • Mobile Phase Screening: For each column, screen a set of mobile phases. In normal-phase mode, this typically involves varying the alcohol modifier (e.g., isopropanol, ethanol) in a hexane or heptane base.

Screening Parameter Recommended Starting Conditions
Columns Chiralcel® OD-H, Chiralpak® AD-H, Whelk-O® 1
Mobile Phases Hexane/Isopropanol (90/10, 80/20, 70/30 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at an appropriate wavelength

Step 2: Optimization of the Best "Hit"

Once a promising combination of CSP and mobile phase is identified (i.e., some degree of separation is observed), proceed with optimization.

  • Fine-tune the Mobile Phase: Make small, incremental changes to the modifier percentage to maximize resolution.

  • Investigate Temperature Effects: Analyze the separation at different temperatures (e.g., 15°C, 25°C, 35°C) to see if resolution improves.

  • Evaluate Additives: If peak shape is poor, introduce a small amount (e.g., 0.1%) of an appropriate additive (TFA for acidic compounds, DEA for basic compounds).

Visual Workflow for Method Development

MethodDevelopment Start Start: Novel BINOL Derivative Screen_CSP Screen Multiple CSPs (Polysaccharide, Pirkle-type) Start->Screen_CSP Screen_MP Screen Mobile Phases (e.g., Hexane/IPA ratios) Screen_CSP->Screen_MP Analyze Analyze Results Screen_MP->Analyze Analyze->Screen_CSP No Separation Optimize Optimize Best Condition (Temp, Flow Rate, Additives) Analyze->Optimize Partial Separation Validate Validate Method Optimize->Validate No_Sep No Separation

Caption: A systematic workflow for chiral method development.

Guide 2: Troubleshooting On-Column Racemization

For some BINOL derivatives, interconversion of enantiomers can occur on the column, leading to a distorted chromatogram with a plateau between the two enantiomeric peaks.[6]

Step 1: Confirm On-Column Racemization

  • The characteristic peak shape of two distinct peaks with an elevated region between them is a strong indicator.[6]

Step 2: Mitigate Racemization

  • Lower the Temperature: Since racemization is a chemical process with an activation energy barrier, lowering the column temperature can significantly slow down or stop the interconversion.[6][10]

  • Change the Mobile Phase Modifier: If temperature reduction is insufficient, investigate the use of non-alcoholic strong modifiers.

  • Consider the CSP: Certain CSPs may have active sites that catalyze the racemization. If the problem persists, screening a different type of CSP may be necessary.

Visualizing the Impact of Racemization

Racemization cluster_good Ideal Separation cluster_bad On-Column Racemization a1 Enantiomer 1 a2 Enantiomer 2 b1 Enantiomer 1 plateau Plateau b1->plateau b2 Enantiomer 2 plateau->b2

Caption: Chromatographic profiles with and without on-column racemization.

III. Alternative and Preparative Scale Resolution Techniques

While HPLC is a powerful analytical tool, other methods are employed for the resolution of BINOL derivatives, especially on a larger scale.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic BINOL derivative with a chiral resolving agent to form a pair of diastereomeric salts.[11] These salts have different solubilities and can be separated by fractional crystallization.[12]

Key Considerations:

  • Choice of Resolving Agent: Common resolving agents include chiral amines like N-benzylcinchonidinium chloride or chiral acids.[11][13] The selection is often empirical.

  • Solvent System: The choice of solvent is critical for achieving differential solubility of the diastereomeric salts.

  • Recovery: After separation, the chiral auxiliary is removed to yield the pure enantiomer.

Experimental Protocol: Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic BINOL derivative in a suitable hot solvent. In a separate flask, dissolve the chiral resolving agent (typically 0.5-1.0 equivalents) in the same solvent. Slowly add the resolving agent solution to the BINOL solution.

  • Crystallization: Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of Enantiomer: Treat the isolated salt with an acid or base to remove the chiral resolving agent and recover the enantiopure BINOL derivative.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Kinetic Resolution

Kinetic resolution involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[14][15] Various methods have been developed for the kinetic resolution of BINOL derivatives, including enzymatic hydrolysis and asymmetric acylation.[15][16]

IV. References

  • BenchChem. (n.d.). Troubleshooting peak tailing in chiral HPLC of 3-Phenyl-L-serine. Retrieved from

  • Zhang, J., et al. (2020). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 11(13), 3465-3471.

  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from

  • Yu, H., et al. (2012). Evaluation of "click" binaphthyl chiral stationary phases by liquid chromatography. Chirality, 24(5), 391-399.

  • ResearchGate. (n.d.). Chiral resolution of BINOL derivatives using (S)-1a. Retrieved from

  • Jones, C. R., et al. (2017). Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion. Angewandte Chemie International Edition, 56(32), 9613-9616.

  • UCHEM. (n.d.). Resolution of BINOL. Retrieved from

  • da Silva, J. G., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(3), 1032.

  • Gorelsky, S. I., et al. (2019). Optical Stability of 1,1'-Binaphthyl Derivatives. ACS Omega, 4(3), 5569-5576.

  • Martínez, C., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. ACS Catalysis, 12(23), 14576-14582.

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-571.

  • J. K. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Tóth, G., & Fogassy, E. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(11), 2583.

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Resolution of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM). Retrieved from

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • Zhang, Z., et al. (2024). Enantioselective synthesis of [1,1'-binaphthalene]-8,8'-diyl bis(diphenylphosphane) and its derivatives. Scientific Reports, 14(1), 1435.

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC Europe, 36(1), 24-30.

  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from

  • Mori, K., et al. (2018). Kinetic resolution of 1,1'-binaphthyl-2,2'-diamine derivatives by chiral calcium phosphate-catalyzed acylation. Organic & Biomolecular Chemistry, 16(30), 5483-5488.

  • Welch, C. J., et al. (2010). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Chirality, 22(1), 101-106.

  • Birman, V. B. (2024). Binaphthyl-Based Chiral DMAP Derivatives in Enantioselective Transformations. Topics in Current Chemistry, 382(1), 1.

  • BenchChem. (n.d.). A Researcher's Guide to Chiral Stationary Phases: A Comparative Analysis for Enantioseparation. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide on the Chiral Resolution of Racemic 1-Benzyl-2-naphthol. Retrieved from

  • Clayden, J., & Moran, W. J. (2012). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 4(14), 1775-1786.

  • ResearchGate. (2013, April 26). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. Retrieved from

  • Organic Syntheses. (2013). Resolution of 1,1'-Bi-2-Naphthol; (R)-(+). Organic Syntheses, 90, 324-335.

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from

  • Holzheuer, W. B., et al. (2011). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. Methods in Molecular Biology, 760, 147-162.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Retrieved from

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from

Sources

Technical Support Center: Overcoming Low Enantioselectivity with Binaphthyl Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with low enantioselectivity in asymmetric reactions utilizing binaphthyl ligands like BINOL and BINAP. These C₂-symmetric, axially chiral scaffolds are foundational pillars in modern asymmetric catalysis, but achieving their full potential requires a nuanced understanding of the factors governing stereochemical control.[1][2]

This guide is structured to provide actionable insights, moving from high-level frequently asked questions to a deep, systematic troubleshooting workflow. Our goal is to explain the causality behind experimental choices, empowering you to diagnose and resolve issues in your own systems.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind binaphthyl ligands in asymmetric catalysis?

Binaphthyl ligands, such as BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), possess axial chirality due to restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthalene rings.[3] When complexed with a metal center, this rigid and well-defined three-dimensional structure creates a chiral environment, forcing substrates to approach the metal in a specific orientation. This preferential orientation dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer over the other.

Q2: I am seeing very low enantiomeric excess (% ee). Where is the best place to start troubleshooting?

Low enantioselectivity is a common but solvable issue. A systematic approach is crucial. Begin by verifying the integrity of your core components before optimizing reaction parameters. Our troubleshooting guide recommends the following order:

  • Ligand Integrity: Confirm the chemical and, most importantly, the optical purity of your binaphthyl ligand.

  • Catalyst Formation & Handling: Ensure your catalyst is being formed correctly and is not decomposing. Many catalytic systems are sensitive to air and moisture.[4]

  • Reaction Conditions: Once you trust your ligand and catalyst, begin systematically screening reaction parameters like solvent and temperature.

This structured approach prevents wasted effort optimizing conditions with a flawed catalytic system.

Q3: Can small changes in the binaphthyl ligand structure really have a large impact?

Absolutely. Minor structural modifications can lead to significant changes in enantioselectivity. Adding sterically bulky groups to the 3,3' or 6,6' positions of the binaphthyl core can enhance the rigidity of the chiral pocket and increase steric hindrance, leading to more effective chiral induction.[5] Similarly, altering the electronic properties of the ligand can influence the reactivity and selectivity of the catalyst.[5]

Systematic Troubleshooting Guide for Low Enantioselectivity

This guide is designed as a logical workflow to diagnose the root cause of poor stereochemical control.

Section 1: Ligand-Related Issues

The chiral ligand is the source of asymmetry, and its integrity is paramount.

Question: My enantioselectivity is low and inconsistent. Could the ligand itself be the problem?

Answer: Yes, this is a primary suspect. Before adjusting any other parameter, rigorously assess your ligand for two types of purity:

  • Optical Purity: The most critical factor is the enantiomeric excess (% ee) of the ligand itself. If your (R)-BINOL is contaminated with 10% of (S)-BINOL, you are effectively introducing a competing catalytic cycle that produces the undesired enantiomer, placing a ceiling on your achievable % ee.

    • Action: Verify the optical purity of your ligand using chiral HPLC or by measuring its specific rotation and comparing it to literature values.

  • Chemical Purity: Achiral impurities can interfere with the reaction. Some may coordinate to the metal center, creating inactive or non-selective catalytic species.

    • Action: Check the chemical purity by ¹H NMR, ¹³C NMR, and/or elemental analysis. If necessary, purify the ligand by recrystallization or column chromatography.

Question: My standard BINOL or BINAP ligand provides poor selectivity for my specific substrate. What is the next step?

Answer: If the basic BINOL/BINAP scaffold is not effective, the next logical step is to explore modified derivatives. The goal is to tune the steric and electronic environment of the catalytic pocket to better suit your substrate.

  • Steric Tuning: Introducing bulky substituents at key positions on the binaphthyl rings is a widely used strategy.[6][7]

    • 3,3' Positions: Substituents here directly influence the geometry of the chiral pocket around the metal center. Bulky groups can narrow the binding cleft, forcing a more specific substrate approach.

    • 6,6' Positions: While further from the metal, substituents at these positions can influence the dihedral angle of the binaphthyl system, indirectly altering the chiral environment.

  • Electronic Tuning: The electronic nature of the ligand can affect the Lewis acidity of the metal center and the overall reactivity.

    • Action: Consider screening a small library of commercially available or synthetically accessible modified binaphthyl ligands. For example, replacing the diphenylphosphino groups in BINAP with other aryl or alkyl phosphines can modulate performance.[8]

The following diagram illustrates how ligand modification can create a more selective catalytic environment.

LigandModification cluster_0 Standard BINOL Ligand cluster_1 Modified BINOL Ligand Standard Standard BINOL Open Chiral Pocket Product_R R-Product Standard->Product_R Product_S S-Product Standard->Product_S Substrate1 Substrate Substrate1->Standard note1 Low Selectivity Modified Modified BINOL (e.g., 3,3'-Bulky Groups) Constrained Chiral Pocket Product_R2 R-Product Modified->Product_R2 Substrate2 Substrate Substrate2->Modified note2 High Selectivity

Caption: Ligand modification enhances the chiral pocket.

Section 2: Catalyst Preparation & Handling

An active and well-defined catalyst is crucial for reproducibility and high enantioselectivity.

Question: My results are not reproducible, with % ee varying significantly between runs. What are potential causes related to the catalyst?

Answer: Poor reproducibility often points to issues with the formation or stability of the active catalytic species.

  • Air and Moisture Sensitivity: Many binaphthyl-metal complexes, particularly those used in reductions or C-C bond formations, are highly sensitive to oxygen and water.[4] Moisture can hydrolyze the catalyst, while oxygen can lead to oxidation and deactivation.

    • Action: Use rigorous anhydrous and anaerobic (e.g., Schlenk line or glovebox) techniques for catalyst preparation and reaction setup. Ensure all solvents and reagents are thoroughly dried.

  • In-situ vs. Pre-formed Catalysts:

    • In-situ generation (mixing the ligand and metal precursor in the reaction vessel) is convenient but can sometimes lead to the formation of multiple, less-defined catalytic species.

    • Using a pre-formed, isolated complex provides a more well-defined catalyst, which often leads to higher reproducibility.

    • Action: If you are using an in-situ method and facing reproducibility issues, consider preparing and isolating the catalyst beforehand.

  • Catalyst Loading: Ensure accurate and consistent catalyst loading. Small variations can have a significant impact on reaction kinetics and, in some cases, selectivity.

Section 3: Reaction Conditions

Once the ligand and catalyst are verified, optimization of reaction conditions is the next critical phase.

Question: How significantly does the choice of solvent impact enantioselectivity?

Answer: The solvent is a critical parameter that can dramatically influence the outcome of an asymmetric reaction.[9] It can affect the solubility of the catalyst and substrate, the aggregation state of the catalyst, and, most importantly, the geometry of the transition state during the stereodetermining step.

  • Polarity and Coordinating Ability:

    • Non-polar, non-coordinating solvents (e.g., toluene, hexanes, CH₂Cl₂) often promote a more rigid and ordered transition state, which is generally favorable for high enantioselectivity.[10]

    • Coordinating solvents (e.g., THF, acetonitrile) can sometimes compete with the substrate for binding to the metal center, potentially disrupting the chiral environment and lowering % ee. However, in some systems, a coordinating solvent is necessary for catalyst stability or turnover.

  • Action: A systematic solvent screen is one of the most powerful tools for optimization.

Table 1: Example Solvent Screening Data for a Hypothetical Asymmetric Aldol Reaction

EntrySolventDielectric Constant (ε)Enantiomeric Excess (% ee)
1Toluene2.492
2Dichloromethane9.185
3Diethyl Ether4.371
4Tetrahydrofuran (THF)7.545
5Acetonitrile37.515

Data is illustrative and reaction-dependent.

Question: My reaction is fast but selectivity is poor. What is the role of temperature?

Answer: Reaction temperature is a key thermodynamic parameter that directly affects selectivity.[11] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in the free energies of activation (ΔΔG‡) for the pathways leading to the two enantiomers determines the enantiomeric ratio.

  • General Trend: In most cases, lowering the reaction temperature increases enantioselectivity.[10][12] This is because the reaction becomes more sensitive to small differences in activation enthalpy (ΔΔH‡). Competing, less-ordered transition states that may be accessible at higher temperatures become kinetically disfavored as the temperature is lowered.

  • Practical Consideration: The trade-off is reaction rate. Lowering the temperature will slow the reaction, potentially requiring significantly longer reaction times.

  • Action: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction time and enantioselectivity.

The following diagram illustrates the general troubleshooting workflow.

TroubleshootingWorkflow Start Low Enantioselectivity Observed Ligand Step 1: Verify Ligand Integrity Start->Ligand Purity Check Chemical & Optical Purity Ligand->Purity Is ligand pure? Modify Consider Structural Modification Purity->Modify No / Still low ee Catalyst Step 2: Assess Catalyst & Procedure Purity->Catalyst Yes Modify->Catalyst Handling Use Anhydrous / Anaerobic Techniques Catalyst->Handling Reproducibility Check Reproducibility Handling->Reproducibility Are results consistent? Reproducibility->Catalyst No, re-evaluate Conditions Step 3: Optimize Reaction Conditions Reproducibility->Conditions Yes Solvent Screen Solvents Conditions->Solvent Temperature Optimize Temperature Solvent->Temperature Additives Screen Additives Temperature->Additives Success High Enantioselectivity Achieved Additives->Success

Caption: Systematic troubleshooting workflow for low % ee.

Detailed Experimental Protocols

Protocol 1: Systematic Screening of Reaction Solvents

This protocol provides a general framework for efficiently screening solvents to optimize enantioselectivity.

  • Preparation: Set up a series of identical reaction vials under an inert atmosphere (e.g., Argon or Nitrogen). Ensure all glassware is oven- or flame-dried.

  • Reagent Stock Solutions: If possible, prepare stock solutions of the substrate, ligand, and metal precursor in a volatile, non-coordinating solvent (like toluene) to ensure accurate dispensing.

  • Solvent Addition: To each vial, add the desired reaction solvent (e.g., Toluene, CH₂Cl₂, THF, Hexanes, Diethyl Ether). Ensure all solvents are of high purity and anhydrous.

  • Catalyst Formation: Add the ligand and metal precursor to each vial. If using a pre-formed catalyst, add it directly. Allow the catalyst to form according to your established procedure (e.g., stir for 30 minutes at room temperature).

  • Reaction Initiation: Cool all vials to the desired starting temperature (e.g., 0 °C). Add the substrate (and any other reagents) to each vial simultaneously to start the reactions.

  • Monitoring and Quenching: Monitor the reactions by TLC or another appropriate method. Once the starting material is consumed (or after a fixed time point), quench the reactions appropriately.

  • Analysis: After workup and purification, determine the enantiomeric excess of the product from each reaction using chiral HPLC or GC.

  • Evaluation: Compare the % ee values across the different solvents to identify the optimal medium for your transformation.

References
  • Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study.CrystEngComm (RSC Publishing).
  • Regioselective Substitution of BINOL.Chemical Reviews (ACS Publications).
  • Regioselective Substitution of BINOL.PubMed Central (NIH).
  • Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary.Benchchem.
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.Benchchem.
  • Advances in the Asymmetric Synthesis of BINOL Derivatives.MDPI.
  • Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures.NINGBO INNO PHARMCHEM CO.,LTD.
  • Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes.Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions.Journal of the American Chemical Society.
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring.Organic Letters (ACS Publications).
  • New Binaphthyl-Proline-Based Chiral Ligands Bearing Imidazoline Groups: Design, Synthesis, and Their Application in Enantioselective Conjugate Addition of 4-Hydroxycoumarin and Related Nucleophiles to β,γ-Unsaturated α-Ketoesters.The Journal of Organic Chemistry (ACS Publications).
  • Synthesis and catalytic application of novel binaphthyl-derived phosphorous ligands.ResearchGate.
  • Synthesis of binaphthyl based phosphine and phosphite ligands.Chemical Society Reviews (RSC Publishing).
  • Binaphthyl-Proline Hybrid Chiral Ligands: Modular Design, Synthesis, and Enantioswitching in Cu(II)-Catalyzed Enantioselective Henry Reactions.The Journal of Organic Chemistry (ACS Publications).
  • Synthesis of binaphthyl based phosphine and phosphite ligands.Semantic Scholar.
  • Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions.PubMed Central (NIH).
  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions.Inorganic Chemistry (ACS Publications).
  • Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes.The Journal of Organic Chemistry (ACS Publications).
  • Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols.Molecules (MDPI).
  • Synthesis of Binaphthyl Based Phosphine and Phosphite Ligands.ResearchGate.
  • Enantioselective synthesis of binaphthyl polymers using chiral asymmetric phenolic coupling catalysts.Journal of the American Chemical Society.
  • Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts.Beilstein Journal of Organic Chemistry.
  • Meeting Challenges in Asymmetric Synthesis.Pharmaceutical Technology.
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.ResearchGate.
  • Recent Asymmetric Phase-Transfer Catalysis with Chiral Binaphthyl-Modified and Related Phase-Transfer Catalysts over the Last 10 Years.ResearchGate.
  • 276382 PDFs | Review articles in ASYMMETRIC SYNTHESIS.ResearchGate.
  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.The Journal of Organic Chemistry.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis.Organic & Biomolecular Chemistry Blog (RSC).
  • efficient synthesis of chiral C,O-chelated BINOL/gold(III) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs.RSC Publishing.
  • Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one.Benchchem.
  • Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts.ResearchGate.
  • (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks.RSC Publishing.
  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds.Chemical Society Reviews (RSC Publishing).
  • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.Organic Syntheses.
  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions.The Journal of Organic Chemistry (ACS Publications).
  • Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source.Nature Communications.
  • BINAP.Wikipedia.
  • Modified BINAP: the how and the why.ResearchGate.
  • What's Up With BINOL and BINAP?Semantic Scholar.

Sources

Technical Support Center: High-Purity Recrystallization of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique, axially chiral molecule. The inherent rigidity and dicarboxylic acid functionality of this compound present specific challenges and opportunities for achieving high chemical and enantiomeric purity through recrystallization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during its purification.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the experimental process. Each answer explains the underlying cause of the issue and provides a clear, step-by-step solution.

Question 1: I've followed the cooling procedure, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is typically due to one of two reasons: excessive solvent use or supersaturation.

  • Causality: For crystallization to occur, the solution must be saturated or supersaturated with the compound at a given temperature. If too much solvent was added initially, the concentration of the dicarboxylic acid may not reach the saturation point even after cooling, thus preventing crystal nucleation. Alternatively, the solution might be supersaturated but lacks a nucleation site to initiate crystal growth[1].

  • Step-by-Step Solution:

    • Induce Nucleation: First, try to initiate crystal growth. Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystals to begin forming[2][3]. If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution.

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used[1]. Gently heat the solution to boiling and evaporate a portion of the solvent in a fume hood. Reduce the volume by 10-20%, then allow the solution to cool again. Be patient, as crystal growth can sometimes take several hours.

    • Drastic Cooling: If the solution is at room temperature and no crystals have appeared, try cooling it further in an ice-water bath. This significantly decreases the solubility of the compound and may force crystallization.

Question 2: My product separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?

Answer: "Oiling out" is a common problem, especially with compounds that have a melting point lower than the boiling point of the chosen solvent or when significant impurities are present[1].

  • Causality: The compound is precipitating from the solution at a temperature above its melting point. The presence of impurities can dramatically lower the melting point of a solid, creating a low-melting eutectic mixture. Rapid cooling can also exacerbate this issue, as the solution becomes supersaturated too quickly at a higher temperature.

  • Step-by-Step Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add a small amount (5-10% of the total volume) of additional hot solvent[2]. This slightly lowers the saturation temperature, giving the molecules more time to cool and align into an ordered crystal lattice before precipitating.

    • Ensure Slow Cooling: This is critical. Do not place the hot flask directly on a cold benchtop or in an ice bath. Allow it to cool to room temperature on a surface that does not conduct heat well (e.g., a cork ring or a folded towel). Insulating the flask (e.g., by covering it with an inverted beaker) can also promote the slow, controlled crystal growth necessary to avoid oiling[1][2].

    • Change Solvent System: If the problem persists, the solvent may be inappropriate. The melting point of this compound is approximately 289 °C, so this issue is more likely related to impurities or a high concentration. However, considering a solvent system with a lower boiling point might be necessary if impurities are substantial.

Question 3: My final product is still colored, even after recrystallization. How do I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated, non-polar impurities or residual metal catalysts from the synthesis, such as copper salts used in coupling reactions[4].

  • Causality: These impurities can become trapped within the crystal lattice during formation. A single recrystallization may not be sufficient to remove them, especially if they have similar solubility profiles to the desired product.

  • Step-by-Step Solution:

    • Activated Charcoal Treatment: Before cooling, while the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's mass) to the solution.

    • Hot Filtration: Keep the solution hot and swirl it with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

    • Proceed with Recrystallization: Allow the hot, clarified filtrate to cool slowly as you would normally. A patent for a related synthesis specifically mentions an activated carbon filtration step to obtain the pure product[5].

Question 4: The recovery yield from my recrystallization is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor after filtration[2].

  • Causality: This is most commonly caused by using an excessive amount of solvent. It can also occur if the solution was not cooled sufficiently to maximize the precipitation of the solid.

  • Step-by-Step Solution:

    • Minimize Solvent: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves[3].

    • Maximize Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes before filtration. This will decrease the compound's solubility in the solvent and maximize the amount of solid that crystallizes out.

    • Recover a Second Crop: Do not discard the mother liquor. You can often recover a second, less pure crop of crystals by boiling off a significant portion of the solvent and re-cooling the concentrated solution. This second crop may require a separate recrystallization to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent or solvent system for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the molecule's structure (a polar dicarboxylic acid with a large non-polar aromatic backbone), mixed solvent systems are often highly effective.

  • Recommended Systems:

    • Dichloromethane/n-Hexane: A patent describes using this system effectively. Dichloromethane is the "good" solvent in which the compound is soluble, while n-hexane is the "poor" solvent (antisolvent) that induces crystallization[5].

    • Ethanol or Ethanol/Water: Alcohols are generally good solvents for carboxylic acids. Partially resolved samples have been purified by crystallization from ethanol[6]. Adding water as an antisolvent can be effective, but care must be taken to avoid oiling out.

    • Methanol: Particularly useful for purifying partially resolved samples by digesting them in refluxing methanol for a short period[6].

Solvent SystemRole of SolventsBoiling Point (°C)Rationale & Use Case
Dichloromethane / n-HexaneGood / Poor40 / 69Excellent for controlled precipitation. Dissolve in minimal hot DCM, then add hexane until cloudy, then clarify with a drop of DCM before slow cooling.
EthanolSingle Solvent78Good general-purpose solvent for polar compounds. Best when impurities have very different polarity.
MethanolSingle Solvent65Effective for rapid purification of samples with high enantiomeric excess by digesting the solid in refluxing solvent[6].
Tetrahydrofuran (THF)Single Solvent66Mentioned as a reaction solvent from which the product is precipitated by acidification and can be recrystallized[5].

Q2: How should I perform a mixed-solvent recrystallization for this compound?

A2: A mixed-solvent recrystallization is a powerful technique for achieving high purity. The following is a detailed protocol.

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (e.g., dichloromethane or ethanol) in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount necessary.

  • Induce Saturation: While the solution is hot, slowly add the "poor" solvent (e.g., n-hexane or water) dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add one or two drops of the "good" solvent back into the hot solution until the cloudiness just disappears, ensuring the solution is clear and saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 20-30 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[3].

  • Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or a mixture rich in the "poor" solvent) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q3: How can I verify the chemical and enantiomeric purity of my final product?

A3: A multi-pronged approach is necessary to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most definitive method.

    • Reverse-Phase (RP) HPLC: Use a C18 column with a mobile phase like acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) to determine the chemical purity and identify any impurities[7].

    • Chiral HPLC: To determine the enantiomeric excess (ee), you must use a chiral stationary phase column (e.g., CHIRALCEL AS-H). A mobile phase such as isopropanol/n-hexane is often used to separate the (R) and (S) enantiomers[5].

  • Melting Point Analysis: A sharp melting point close to the literature value (approx. 289 °C) is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of any proton- or carbon-containing impurities[6][8].

Process Visualization

To aid in understanding the workflow and decision-making process, the following diagrams have been generated.

RecrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A 1. Dissolve Crude Solid in Minimal Hot Solvent B 2. Add Charcoal (Optional, for color) A->B C 3. Hot Filtration (Optional, removes insolubles) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Under Vacuum G->H I High-Purity Product H->I

Caption: Standard workflow for recrystallization.

TroubleshootingTree Start Recrystallization Problem Occurs NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Yield is Very Low Start->LowYield Scratch Action: Scratch Flask / Add Seed Crystal NoCrystals->Scratch Reheat Action: Re-heat, Add More 'Good' Solvent OilingOut->Reheat CheckLiquor Action: Cool Mother Liquor in Ice Bath LowYield->CheckLiquor ReduceSolvent Action: Reduce Solvent Volume and Re-cool Scratch->ReduceSolvent If no success Success1 Problem Solved Scratch->Success1 ReduceSolvent->Success1 SlowCool Action: Ensure Very Slow Cooling Reheat->SlowCool Success2 Problem Solved SlowCool->Success2 SecondCrop Action: Concentrate Liquor for a Second Crop CheckLiquor->SecondCrop To improve further Success3 Problem Solved CheckLiquor->Success3 SecondCrop->Success3

Caption: Decision tree for troubleshooting issues.

References

  • This compound | SIELC Technologies. (2018, May 16). SIELC. Retrieved from [Link]

  • Preparation method of chiral binaphthyl dicarboxylic acid. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid. (n.d.). Google Patents.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Synthesis and Application of Chiral Binaphthyl-Based Hypervalent Iodine Compounds. (n.d.). Cardiff University. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis and Structural Properties of Axially Chiral Binaphthothiophene Dicarboxylic Acid. (n.d.). Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. (2024, January 17). Nature. Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

Sources

Safe handling and storage procedures for [1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1,1'-Binaphthalene]-8,8'-dicarboxylic acid (also known as Dina acid), a unique axially chiral molecule pivotal in asymmetric synthesis and the development of metal-organic frameworks.[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounding our recommendations in established safety protocols and the specific properties of this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to its Safety Data Sheet (SDS), this compound is classified as causing serious eye irritation (H319).[2] While extensive toxicity data is not available, it is prudent to treat it as potentially harmful if inhaled or ingested, and as a possible skin irritant with prolonged contact.[3] As a powdered solid, inhalation of dust is a primary concern.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.[4][5]

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety GogglesMust be tightly fitting with side-shields to protect against dust particles.[2][5]
Skin Protective Clothing & Lab CoatA standard lab coat is the minimum requirement. For larger quantities, consider impervious clothing.[2]
Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and use proper glove removal technique to avoid skin contact.[6]
Respiratory RespiratorIf handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator for particulates.[5][7] Work in a well-ventilated area, preferably a chemical fume hood, to minimize the need for respiratory protection.[5][6]

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent Next handle_weigh Weigh Solid Carefully to Minimize Dust prep_vent->handle_weigh Proceed to handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Next cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon After Use cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose Next cleanup_store Store Compound in a Tightly Sealed Container cleanup_dispose->cleanup_store Finally

Caption: Workflow for handling this compound.

Q3: What are the correct storage conditions for this compound to ensure its stability?

A3: To maintain the integrity and stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] While specific temperature ranges are not provided in the SDS, storing it at ambient room temperature, away from direct sunlight and heat sources, is a standard and effective practice. Some suppliers may recommend cold-chain transportation, which suggests that refrigeration could be beneficial for long-term stability, although not explicitly required for general storage.[8]

Troubleshooting Guide

Issue 1: A small amount of this compound powder has been spilled on the lab bench.

Cause: Accidental spills can occur during weighing or transfer of the solid material.

Solution:

  • Alert & Secure: Immediately alert others in the vicinity and restrict access to the spill area.[7]

  • Assess: For a small, dry spill, you can manage the cleanup internally, provided you have the correct PPE.

  • PPE: Ensure you are wearing your full PPE, including safety goggles, gloves, and a lab coat.

  • Cleanup:

    • Do NOT use a dry brush or towel, as this will generate dust.[9][10]

    • Gently cover the spill with moist absorbent pads or paper towels to wet the powder.[7][9] This helps to prevent the powder from becoming airborne.

    • Carefully sweep or wipe the wetted material into a designated waste container.[9]

    • Alternatively, for a very small spill, you can wet the powder with a suitable solvent (e.g., isopropanol) and wipe it up with a dry cloth.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[11]

  • Disposal: Dispose of the contaminated cleaning materials as hazardous chemical waste in a properly labeled, sealed bag or container.[11][12]

The following diagram outlines the decision-making process for a powdered chemical spill.

cluster_large_spill Large Spill Procedure cluster_small_spill Small Spill Procedure start Powder Spill Occurs check_size Is the spill large or in a poorly ventilated area? start->check_size evacuate Evacuate the Area check_size->evacuate Yes don_ppe Don Appropriate PPE check_size->don_ppe No notify_ehs Notify EH&S or Emergency Response evacuate->notify_ehs secure_area Secure the Area and Post Warnings notify_ehs->secure_area contain Gently Cover with Wet Absorbent Pads don_ppe->contain collect Carefully Collect Material into a Waste Container contain->collect decontaminate Decontaminate the Surface collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Decision workflow for a powdered chemical spill.

Issue 2: The compound is not dissolving in my chosen solvent.

Cause: this compound has limited solubility in many common organic solvents. Its rigid, bulky structure and the presence of two carboxylic acid groups influence its solubility profile.

Solution:

  • Solvent Selection: While specific solubility data is limited, dicarboxylic acids often show increased solubility in polar, aprotic solvents such as DMSO, DMF, or in aqueous basic solutions. The water solubility is given as 2 g/L at 25°C.[2]

  • pH Adjustment: The carboxylic acid groups can be deprotonated to form a more soluble carboxylate salt. Try dissolving the compound in a dilute aqueous base, such as sodium bicarbonate or sodium hydroxide solution. The resulting salt will likely have much higher aqueous solubility.

  • Gentle Heating: Gentle warming of the solvent may increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.

Issue 3: I am concerned about the stability of the compound in solution over time.

Cause: While the solid compound is generally stable when stored correctly, solutions may be more susceptible to degradation, especially if exposed to light, high temperatures, or reactive species.

Solution:

  • Fresh Solutions: It is always best practice to prepare solutions fresh for each experiment.

  • Storage of Solutions: If a stock solution must be stored, keep it in a tightly sealed vial, protected from light (e.g., by wrapping the vial in aluminum foil or using an amber vial), and refrigerated.

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Purity Check: If you have any doubts about the integrity of a stored solution, consider re-analyzing its purity by a suitable method (e.g., HPLC, NMR) before use.

Summary of Key Safety and Storage Data

ParameterInformationSource
GHS Hazard Statement H319: Causes serious eye irritation[2]
Appearance Brown solid powder[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Incompatible Materials While not explicitly listed for this compound, as a general precaution for dicarboxylic acids, avoid strong oxidizing agents, strong acids, and strong bases in storage.[3][13]N/A
Spill Response Avoid dust formation. Collect and arrange for disposal. Prevent further leakage if safe to do so.[2]

References

  • Learn How to Respond to Chemical Spills with These Steps. (2024, December 7). [Source not provided]
  • Instructions for Cleaning Spills of Powdered Hazardous Drugs.
  • This compound | 29878-91-9. Benchchem
  • [1,1′-Binaphthalene]-8,8′-dicarboxylic acid Safety D
  • Spill Cleanup. Pesticide Environmental Stewardship
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). [Source not provided]
  • Guidance for Hazardous Waste Spill Cleanup in Labor
  • This compound. CymitQuimica
  • Personal protective equipment for handling (ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem
  • Personal protective equipment for handling cis-Tetrahydrofuran-2,5-dicarboxylic acid. Benchchem
  • SAFETY DATA SHEET - 1,8-Naphthalic anhydride. (2011, February 10). Thermo Fisher Scientific
  • SAFETY DATA SHEET - Naphthalene. (2025, November 6). Sigma-Aldrich
  • What is the topic for handling Acid equipment. SALUS IQ | AI Safety Assistant
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Source not provided]
  • Personal Protective Equipment (PPE). CHEMM
  • 29878-91-9|this compound. BLDpharm
  • This compound. PubChem
  • SAFETY DATA SHEET - 1,8-Diaminonaphthalene. (2025, May 1). [Source not provided]

Sources

Validation & Comparative

A Comparative Guide to [1,1'-Binaphthalene]-8,8'-dicarboxylic acid and its 2,2'-Isomer for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chiral molecules, the 1,1'-binaphthyl scaffold stands as a pillar of innovation, particularly in asymmetric synthesis and materials science.[1] The inherent axial chirality, arising from restricted rotation (atropisomerism) around the C1-C1' bond, makes these compounds invaluable for creating three-dimensional chiral environments.[2][3] This guide provides an in-depth comparison of two pivotal positional isomers: [1,1'-Binaphthalene]-8,8'-dicarboxylic acid and [1,1'-Binaphthalene]-2,2'-dicarboxylic acid . We will explore how the seemingly subtle shift in the position of the carboxylic acid groups dramatically alters their steric and electronic properties, dictating their synthesis, resolution, and ultimate application.

The stability of the chiral axis in binaphthyl derivatives is critically dependent on the presence of bulky substituents at the ortho-positions (2,2' and 8,8') relative to the linking bond.[1][4] These substituents create significant steric hindrance that raises the energy barrier for rotation, allowing for the isolation of stable, non-interconverting enantiomers at room temperature.[1][4][5]

Part 1: Structural and Physicochemical Distinctions

The core difference between the 8,8'- and 2,2'-isomers lies in the spatial arrangement of the carboxylic acid groups. This positioning dictates intramolecular interactions, molecular symmetry, and steric bulk around the chiral axis.

  • [1,1'-Binaphthalene]-2,2'-dicarboxylic acid: The carboxyl groups are positioned at the 2 and 2' locations. This placement results in a C2-symmetric molecule where the functional groups project outwards from the binaphthyl core. This outward orientation is fundamental to its role as a precursor to some of the most successful chiral ligands in asymmetric catalysis, such as BINAP.[1]

  • This compound: Here, the carboxyl groups are situated at the 8 and 8' positions. These positions are peri to the C1-C1' bond, meaning they are adjacent to the internaphthyl bond.[3] This proximity forces the carboxylic acid groups into a sterically congested "cleft." This unique architecture allows for potential intramolecular hydrogen bonding between the two acid groups, influencing the molecule's conformation and its ability to act as a host or a specialized ligand.[3]

Below is a diagram illustrating the distinct positioning of the carboxylic acid groups in each isomer.

Caption: Structural comparison of 2,2'- and 8,8'-dicarboxylic acid isomers.

Table 1: Physicochemical Property Comparison

PropertyThis compound[1,1'-Binaphthalene]-2,2'-dicarboxylic acidRationale for Differences
CAS Number 29878-91-9[6][7][8]18531-96-9[9][10]N/A
Molecular Formula C₂₂H₁₄O₄[6][8][11]C₂₂H₁₄O₄[9]Isomers share the same molecular formula.
Molecular Weight 342.3 g/mol [6][7][11]342.3 g/mol [9][10]Isomers share the same molecular weight.
Key Structural Feature Carboxyl groups in a sterically hindered peri-position, enabling intramolecular H-bonding.[3]Outward-projecting carboxyl groups, ideal for ligand synthesis.[10]The 8,8' positions are adjacent to the C1-C1' bond, creating a molecular cleft. The 2,2' positions are more exposed.
Solubility Profile Does not typically form inclusion compounds with aprotic solvents.[3]Known to form inclusion compounds with aprotic solvents.[3]The 'open' structure of the 2,2'-isomer allows for solvent molecules to be included within its crystal lattice, a property less favored by the more compact 8,8'-isomer.

Part 2: Synthesis and Chiral Resolution

The synthetic accessibility and the method of obtaining enantiomerically pure forms are critical considerations for any researcher.

Synthesis
  • This compound: A classical synthesis involves the reductive coupling of a diazotized 1-amino-8-naphthoic acid derivative, often catalyzed by copper salts.[3] Modern variations focus on green chemistry principles, utilizing regenerated copper catalysts to improve yields and reduce waste.[3]

  • [1,1'-Binaphthalene]-2,2'-dicarboxylic acid: Synthesis can be achieved through several routes. One common method is the oxidation of the methyl groups of a 2,2'-dimethyl-1,1'-binaphthyl precursor.[12] Another powerful approach starts from the readily available chiral building block 1,1'-bi-2-naphthol (BINOL), proceeding through triflation and palladium-catalyzed carbonylation.[3][10]

Chiral Resolution: A Comparative Protocol

For many applications, separating the racemic mixture into its constituent enantiomers is a mandatory step. The most prevalent method is diastereomeric salt formation using a chiral resolving agent.[13][14] While the principles are the same, the choice of resolving agent and crystallization conditions may differ based on the isomer's structure.

Experimental Protocol: Chiral Resolution via Diastereomeric Crystallization

This protocol outlines a general, self-validating workflow for the resolution of either binaphthyl dicarboxylic acid isomer. The key is the formation of diastereomeric salts with a chiral amine, which possess different physical properties (like solubility), allowing for their separation.[14]

Objective: To separate a racemic mixture of a binaphthyl dicarboxylic acid into its (R) and (S) enantiomers.

Materials:

  • Racemic [1,1'-Binaphthalene]-dicarboxylic acid (8,8'- or 2,2'-isomer)

  • Chiral resolving agent (e.g., (R)-(-)-1-cyclohexylethylamine or (1R,2R)-diphenylethylenediamine)[13]

  • Suitable solvent system (e.g., Methanol, Ethanol, or mixtures with water)

  • HCl (e.g., 2M solution)

  • Diethyl ether or Ethyl acetate

  • Filtration apparatus (Büchner funnel)

  • Polarimeter and/or Chiral HPLC for validation

Workflow:

Resolution_Workflow racemate 1. Racemic Dicarboxylic Acid (R/S mixture) dissolve 2. Dissolve in hot solvent (e.g., Methanol) racemate->dissolve amine Chiral Amine (e.g., R-amine) amine->dissolve Add 1 eq. salt_formation 3. Diastereomeric Salt Formation (R-acid•R-amine & S-acid•R-amine) dissolve->salt_formation crystallize 4. Cool slowly to crystallize less soluble diastereomer salt_formation->crystallize separate 5. Separate via Filtration crystallize->separate less_soluble Solid: Less Soluble Salt (e.g., R-acid•R-amine) separate->less_soluble Solid more_soluble Filtrate: More Soluble Salt (e.g., S-acid•R-amine) separate->more_soluble Liquid acidify1 6a. Acidify with HCl less_soluble->acidify1 acidify2 6b. Acidify with HCl more_soluble->acidify2 extract1 7a. Extract with Ether acidify1->extract1 extract2 7b. Extract with Ether acidify2->extract2 enantiomer1 Pure (R)-Enantiomer extract1->enantiomer1 enantiomer2 Pure (S)-Enantiomer extract2->enantiomer2 validate 8. Validate Purity (ee%) via Chiral HPLC / Polarimetry enantiomer1->validate enantiomer2->validate

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Causality and Validation:

  • Step 3 (Causality): The reaction of a racemic acid with a single enantiomer of a chiral base creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, which is the foundational principle of this separation.

  • Step 4 (Causality): The difference in the 3D structure of the diastereomeric salts leads to different lattice energies and solvation energies, resulting in one salt being less soluble and preferentially crystallizing out of the solution. Several recrystallizations may be necessary to achieve high diastereomeric excess.[13]

  • Step 8 (Validation): The enantiomeric excess (ee%) of the final products must be confirmed. Chiral HPLC is the gold standard, providing quantitative separation of the two enantiomers. A polarimeter can confirm optical activity but is less precise for determining purity. The successful protocol is validated when two distinct, optically active products are isolated with high ee%.

Part 3: Performance in Key Applications

The structural disparities between the 8,8'- and 2,2'-isomers translate directly into distinct application profiles.

Table 2: Application and Performance Comparison

Application AreaThis compound[1,1'-Binaphthalene]-2,2'-dicarboxylic acidPerformance Rationale
Asymmetric Catalysis Used as a precursor for developing novel chiral ligands and catalysts.[3] Its rigid cleft can create a unique chiral pocket around a metal center.A cornerstone precursor for widely used ligands (e.g., BINAP derivatives) and spiro-ammonium phase-transfer catalysts.[1][3][10]The 2,2'-isomer's outward-facing functional groups are ideal for modification into phosphines (like BINAP) or other coordinating groups that can effectively control the stereochemical outcome of reactions.[10] The 8,8'-isomer's utility is more specialized, leveraging its confined chiral environment.
Host-Guest Chemistry & Chiral Recognition Forms ternary crystalline salts with bases like pyridine.[3] The defined cavity is suitable for recognizing and binding specific guest molecules.Less commonly used in this context, though its derivatives can act as chiral selectors.The pre-organized cleft of the 8,8'-isomer makes it a superior candidate for host-guest chemistry, where shape and electronic complementarity are key.
Materials Science (e.g., MOFs) Can be used as a chiral linker in Metal-Organic Frameworks (MOFs), though less common than other isomers.A prominent linker for constructing chiral MOFs.[10] The 4,4'-isomer is also widely used for this purpose.[3]The geometry and length of the linker are critical for MOF topology. The 2,2'- and 4,4'-isomers provide a more linear and predictable coordination vector compared to the angular and sterically demanding 8,8'-isomer.
Chiral Resolution Agents Can be used directly as a resolving agent for racemic bases.[3]Can also be used as a resolving agent.Both isomers, being chiral acids, can resolve racemic bases through diastereomeric salt formation. The choice often depends on which isomer provides better crystal quality and separation efficiency with the target base.

Conclusion

While both this compound and its 2,2'-isomer are powerful chiral building blocks derived from the same binaphthyl core, their utility is not interchangeable.

  • Choose [1,1'-Binaphthalene]-2,2'-dicarboxylic acid when your goal is to synthesize established, high-performance C2-symmetric ligands for mainstream asymmetric catalysis or to build robust chiral porous materials. Its versatile and accessible structure has made it a workhorse in synthetic chemistry.[9][10]

  • Choose this compound for more exploratory research into novel catalytic systems, chiral recognition, and host-guest chemistry.[3] Its unique, sterically-defined molecular cleft offers opportunities to create highly specific binding pockets and catalytic environments that are inaccessible with the more "open" 2,2'-isomer.

The selection between these two isomers is a strategic decision dictated by the desired molecular architecture and final application. Understanding their fundamental structural and chemical differences is paramount to leveraging their full potential in the laboratory.

References

  • Atropisomerism of the C-1−C'-1 Axis of 2,2',8,8'-Unsubstituted 1,1'-Binaphthyl Derivatives. American Chemical Society. Available from: [Link]

  • Atropisomerism of the C-1−C'-1 Axis of 2,2',8,8'-Unsubstituted 1,1'-Binaphthyl Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Atropisomerism of the C-1−C'-1 Axis of 2,2',8,8'-Unsubstituted 1,1'-Binaphthyl Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Available from: [Link]

  • Atropisomer - Wikipedia. Wikipedia. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Molecular design to enhance binaphthyl-based chiroptics using organoboron chemistry in isomeric chiral scaffolds. RSC Publishing. Available from: [Link]

  • Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Online Research @ Cardiff - ORCA. Cardiff University. Available from: [Link]

  • Preparation method of chiral binaphthyl dicarboxylic acid. Google Patents.
  • 1,1′-Binaphthyl-8,8′-dicarboxylic acid. WorldOfChemicals. Available from: [Link]

  • Convenient synthesis of 1,1'-binaphthyl-2,2'-dicarboxylic acid. Tohoku University Institutional Repository. Available from: [Link]

  • Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. ResearchGate. Available from: [Link]

  • Chiral resolution - Wikipedia. Wikipedia. Available from: [Link]

  • This compound - Substance Details. US EPA. Available from: [Link]

  • Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • This compound. SIELC Technologies. Available from: [Link]

  • New 6,6′-disubstituted-binaphthol derivatives as chiral dopants: Synthesis and temperature dependence of molecular conformations. ResearchGate. Available from: [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. Available from: [Link]

  • Synthesis Of Binaphthalene Chiral Catalysts And Their Application In The Asymmetric Reaction At β-ketoate Compounds. Globe Thesis. Available from: [Link]

  • Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. National Institutes of Health. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the NMR Characterization of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Axially Chiral Molecules

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid and its derivatives are a fascinating class of compounds. Their defining feature is axial chirality, which arises from restricted rotation around the single bond connecting the two naphthalene rings.[1] This unique structural element makes them invaluable as chiral ligands and catalysts in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceuticals.[1] However, this same structural complexity presents a significant analytical challenge. Unambiguous characterization, including the definitive assignment of stereochemistry, is paramount for understanding their function and ensuring the efficacy and safety of the drugs derived from them.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as a cornerstone technique for the structural elucidation of these complex molecules. Unlike other methods that may provide only compositional or connectivity data, NMR offers a detailed window into the three-dimensional environment of each atom. This guide provides an in-depth, experience-driven approach to leveraging ¹H and ¹³C NMR for the comprehensive characterization of this compound derivatives, moving beyond simple data reporting to a nuanced interpretation of their spectral features.

The Foundation: Understanding NMR in the Context of Atropisomerism

The key to interpreting the NMR spectra of binaphthalene derivatives lies in appreciating how their atropisomeric nature influences the magnetic environment of each nucleus. The restricted rotation around the C1-C1' bond means that the two naphthalene moieties are not coplanar. This creates a distinct and often complex set of signals, as chemically similar protons and carbons on different rings (or even on the same ring) can become magnetically non-equivalent.

For a successful analysis, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is often indispensable.[2][3][4] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not just helpful but often necessary for the complete and unambiguous assignment of the complex aromatic regions of these molecules.[3][4][5][6]

¹H NMR Characterization: A Detailed Examination

The ¹H NMR spectrum of a this compound derivative is typically characterized by a series of complex, overlapping signals in the aromatic region (usually between 7.0 and 8.5 ppm). The carboxylic acid protons, if observable, will appear as a broad singlet at a much lower field (often >10 ppm), and its position can be highly dependent on the solvent and concentration.

Key Interpretive Strategies:

  • Dissecting the Aromatic Region: The protons on the naphthalene rings (H2-H7 and H2'-H7') exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) arising from ³J (vicinal) and ⁴J (meta) couplings. A high-field NMR instrument (e.g., 600 MHz) is highly recommended to resolve these complex multiplets.[5]

  • The Influence of Anisotropy: The magnetic anisotropy of the adjacent naphthalene ring can cause significant shielding or deshielding of nearby protons. This is particularly noticeable for the "inner" protons (like H2 and H2') which are in close proximity to the other ring system.

  • Identifying Diastereotopicity: In chiral derivatives, or when a chiral solvating agent is used, protons that might be considered chemically equivalent in a simpler molecule can become diastereotopic and exhibit separate signals. This is a powerful tool for assessing enantiomeric purity.[7]

¹³C NMR Characterization: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound derivatives, this technique is crucial for confirming the overall structure and identifying the presence of any impurities.[2]

Expected Chemical Shift Ranges:

Carbon EnvironmentTypical Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165-185[8][9][10]
Aromatic Carbons120-150[8][9][10]
Quaternary Aromatic Carbons125-150 (often weaker signals)[8][9]

Advanced ¹³C NMR Techniques:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups (and quaternary carbons, which are absent in a DEPT-135 spectrum). While the core binaphthalene structure lacks CH₂ and CH₃ groups, this is essential for characterizing substituted derivatives.

  • HSQC and HMBC: As with ¹H NMR, these 2D techniques are critical for definitively linking proton signals to their directly attached carbons (HSQC) and for identifying longer-range (2-3 bond) H-C correlations (HMBC).[4][6] This is the most reliable method for assigning the crowded aromatic carbon signals.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-faceted analytical approach provides the most robust characterization.

TechniqueStrengthsLimitations
NMR Spectroscopy Provides detailed structural information, including stereochemistry and dynamic processes. Non-destructive.Can be less sensitive than other methods. Complex spectra may require advanced techniques for full interpretation.[3]
X-ray Crystallography Provides the absolute, unambiguous 3D structure of a molecule.Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.
Mass Spectrometry (MS) Provides highly accurate molecular weight information and fragmentation patterns.Does not provide information about stereochemistry or the 3D arrangement of atoms.
Circular Dichroism (CD) Excellent for determining the absolute configuration of chiral molecules in solution.Requires the molecule to have a chromophore that absorbs in the UV-Vis region. Provides less detailed structural information than NMR.[11]
High-Performance Liquid Chromatography (HPLC) Can be used to separate enantiomers and assess enantiomeric purity, especially with a chiral stationary phase.[12]Does not provide direct structural information.

Experimental Protocol: Sample Preparation and NMR Acquisition

Objective: To obtain high-quality ¹H and ¹³C NMR spectra of a this compound derivative for structural elucidation.

Materials:

  • This compound derivative sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

Procedure:

  • Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable acidic protons.[5] However, the solubility of the specific derivative must be tested. Non-polar solvents may be suitable for less polar derivatives. The choice of solvent can also influence the chemical shifts observed.[7]

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. c. Vortex or sonicate the vial until the sample is completely dissolved. d. If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition: a. Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. b. Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. c. Reference the spectrum to the residual solvent peak or TMS (0 ppm).

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[10] b. Process the spectrum similarly to the ¹H spectrum.

  • 2D NMR Acquisition (if necessary): a. Based on the complexity of the 1D spectra, acquire 2D spectra such as COSY, HSQC, and HMBC using standard pulse programs. These experiments will require longer acquisition times.

Visualizing the Workflow and Structure

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Solvent Select Solvent (e.g., DMSO-d6) Dissolve Dissolve Sample (5-10 mg in 0.6 mL) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock H1 Acquire 1D 1H NMR Lock->H1 C13 Acquire 1D 13C NMR H1->C13 D2 Acquire 2D NMR (COSY, HSQC, HMBC) C13->D2 Process Fourier Transform, Phase & Baseline Correction D2->Process Assign1D Assign 1D Spectra Process->Assign1D Assign2D Assign 2D Spectra for Unambiguous Correlation Assign1D->Assign2D Structure Elucidate Final Structure Assign2D->Structure

Caption: Workflow for NMR Characterization.

Caption: Numbering of this compound.

Conclusion

The characterization of this compound derivatives by ¹H and ¹³C NMR spectroscopy is a nuanced task that requires a deep understanding of the interplay between their unique atropisomeric structure and the resulting spectral features. By moving beyond a simple checklist approach and embracing a holistic strategy that combines 1D and 2D NMR techniques, and by contextualizing these findings with data from other analytical methods, researchers can achieve a comprehensive and unambiguous structural elucidation. This level of analytical rigor is not merely an academic exercise; it is a fundamental requirement for the successful application of these vital compounds in asymmetric synthesis and drug development.

References

  • Fessner, W.-D., & Günther, H. (n.d.).
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Atanasova, M., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

  • Online Research @ Cardiff - ORCA. (n.d.). [Link]

  • Chan, P. K., & Yeung, C. H. (2000). Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1184. [Link]

  • Coelho, P. J., Fernandes, I. C., & Carvalho, L. M. (2008). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 46(4), 391-395. [Link]

  • Mikhalev, O. V., et al. (1993). Solvent effect in NMR enantiomeric analysis using ( S )-1,1′-binaphthyl-2,2′-diol as a chiral solvating agent. Russian Chemical Bulletin, 42(1), 122-125. [Link]

  • Eichelbaum, M., & Bednarski, P. J. (2023). Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. ChemMedChem. [Link]

  • Padmaja, A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(4), 369-381. [Link]

  • Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and.... (n.d.). ResearchGate. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • This compound - Substance Details. (n.d.). US EPA. [Link]

  • Abbate, S., et al. (2021). New chiral ECD-Raman spectroscopy of atropisomeric naphthalenediimides. Chemical Communications, 57(59), 7262-7265. [Link]

  • This compound. (n.d.). SIELC Technologies. [Link]

  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. [Link]

  • Wang, Y.-B., & Tan, B. (2018). Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research, 51(2), 534-547. [Link]

  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry [Video]. YouTube. [Link]

Sources

A Comparative Guide to Atropisomeric Ligands: [1,1'-Binaphthalene]-8,8'-dicarboxylic acid Derivatives vs. BINAP and BINOL in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity and catalytic efficiency. Among the most successful and widely utilized scaffolds are those based on the atropisomeric 1,1'-binaphthyl backbone. For decades, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol) have been celebrated as "privileged ligands," demonstrating remarkable efficacy in a vast array of stereoselective transformations.[1] However, the continuous pursuit of improved catalytic systems has led to the exploration of modified binaphthyl structures, including those derived from [1,1'-Binaphthalene]-8,8'-dicarboxylic acid.

This guide provides an in-depth, objective comparison of the performance of ligands derived from this compound against the benchmark ligands, BINAP and BINOL. We will delve into the structural nuances, electronic properties, and resulting catalytic performance, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and applications.

The Architectural Foundation: Structural and Electronic Distinctions

The efficacy of these atropisomeric ligands stems from their C₂-symmetric, chiral framework, which creates a well-defined chiral pocket around a coordinated metal center.[2] However, the nature and positioning of the coordinating groups on the binaphthyl skeleton give rise to significant differences in their steric and electronic properties.

BINOL (1,1'-bi-2-naphthol) , with its hydroxyl groups at the 2 and 2' positions, typically acts as a chiral Brønsted acid or, upon deprotonation, as a hard, anionic oxygen donor ligand. This makes it particularly suitable for coordinating with early transition metals and main group elements, such as aluminum, titanium, and zinc, often employed in Lewis acid catalysis.[3][4]

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , in contrast, features phosphine groups at the 2 and 2' positions. As a soft, neutral phosphorus donor ligand, BINAP exhibits strong affinity for late transition metals like rhodium, ruthenium, and palladium.[1][5] The phosphine moieties also act as strong π-acceptors, influencing the electronic properties of the metal center.

This compound-derived ligands present a distinct structural motif. The carboxylic acid groups at the 8 and 8' positions are sterically demanding and can coordinate to metal centers as anionic oxygen donors.[6] This positioning, in contrast to the 2,2'-substitution of BINOL and BINAP, creates a different chiral environment. The carboxylic acid groups play a crucial role in anchoring the ligand to the metal center, while the naphthalene rings provide a rigid framework.[6] Furthermore, these ligands can also function as chiral Brønsted acid catalysts.[6]

Ligand_Structures cluster_BINOL BINOL cluster_BINAP BINAP cluster_Dicarboxylic This compound BINOL 1,1'-bi-2-naphthol Metal_Complex_BINOL Hard O-donor BINOL->Metal_Complex_BINOL BINAP 2,2'-bis(diphenylphosphino)- 1,1'-binaphthyl Metal_Complex_BINAP Soft P-donor BINAP->Metal_Complex_BINAP Dicarboxylic This compound Metal_Complex_Dicarboxylic Anionic O-donor Dicarboxylic->Metal_Complex_Dicarboxylic Application_BINOL Application_BINOL Metal_Complex_BINOL->Application_BINOL Lewis Acid Catalysis Application_BINAP Application_BINAP Metal_Complex_BINAP->Application_BINAP Transition Metal Catalysis (e.g., Hydrogenation) Application_Dicarboxylic Application_Dicarboxylic Metal_Complex_Dicarboxylic->Application_Dicarboxylic Versatile Coordination & Brønsted Acid Catalysis

Caption: Structural and functional comparison of BINOL, BINAP, and this compound.

Performance in Asymmetric Catalysis: A Comparative Analysis

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and BINAP-metal complexes, particularly with ruthenium and rhodium, are benchmarks in this field.[2][5] They are highly effective for the hydrogenation of a broad spectrum of prochiral substrates, including olefins, ketones, and imines, consistently delivering high enantiomeric excesses (ee) and turnover numbers (TONs).[7][8]

While less common in this application, ligands derived from binaphthyl dicarboxylic acids have been explored. The different coordination geometry and electronic nature of the carboxylate groups compared to phosphines can lead to altered reactivity and selectivity. For instance, the increased steric bulk around the 8,8'-positions can create a more defined chiral pocket, which in some cases, may enhance enantioselectivity for specific substrates. However, the strong donor nature of the carboxylates might also lead to more stable, less catalytically active metal complexes compared to the more labile phosphine-metal bonds in BINAP complexes.

Table 1: Representative Performance in Asymmetric Hydrogenation

Ligand TypeMetalSubstrateEnantiomeric Excess (ee)Reference
(R)-BINAP RuGeraniol96% (S)[7]
(S)-BINAP RhMethyl Z-α-acetamidocinnamate>99%[9]
H₈-BINAP *RhAcetamidoacrylic acid99%[10]

Note: H₈-BINAP is a partially hydrogenated derivative of BINAP, often showing enhanced performance.[11]

Asymmetric C-C Bond Forming Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, phosphine-based ligands like BINAP and its derivatives have been extensively studied.[12] The electronic properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle.

Ligands derived from this compound have also been investigated in palladium-catalyzed reactions. One study highlighted their use in palladium-catalyzed reactions, noting improved enantioselectivity compared to traditional ligands due to their unique structural features.[6] The bidentate coordination of the carboxylate groups can stabilize the palladium center and influence the stereochemical outcome of the reaction.

BINOL-derived ligands, particularly phosphoramidites, have also shown excellent performance in asymmetric Suzuki C-C coupling reactions, achieving high yields and enantiomeric excesses.[13]

Mechanistic Insights: The "Why" Behind Performance Differences

The observed differences in catalytic performance can be attributed to the distinct ways in which these ligands interact with the metal center and the substrate.

Catalytic_Cycle cluster_LigandEffect Ligand Influence Catalyst [M-L] Intermediate1 [M-L-Substrate] Complex Catalyst->Intermediate1 Coordination Substrate Substrate Substrate->Intermediate1 Intermediate2 Transition State Intermediate1->Intermediate2 Stereodetermining Step Product Product Product->Catalyst Catalyst Regeneration Intermediate2->Product Product Formation Ligand_Properties Ligand Properties: - Steric Bulk - Electronic Effects - Bite Angle Ligand_Properties->Intermediate2 Dictates Enantioselectivity

Caption: A generalized catalytic cycle for an asymmetric transformation, highlighting the influence of the chiral ligand (L*).

The bite angle of the chelating ligand, the angle between the two coordinating atoms and the metal center, is a critical parameter. For BINAP, the natural bite angle is around 93°.[14] Modifications to the binaphthyl backbone, such as those in this compound-derived ligands, will alter this angle, thereby influencing the geometry of the transition state and the resulting enantioselectivity.[15]

Electronic effects also play a significant role. The electron-donating or -withdrawing nature of the coordinating groups (phosphine vs. carboxylate vs. hydroxyl) modulates the reactivity of the metal center. For instance, electron-withdrawing groups on the BINAP framework can impact catalytic activity and stereoselectivity in hydrogenation reactions.[1]

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for representative asymmetric reactions using these ligand classes.

Protocol: Asymmetric Hydrogenation of an Allylic Alcohol using a Ru-BINAP Catalyst

This protocol is a representative example for the asymmetric hydrogenation of geraniol.[7]

Materials:

  • Ru(OAc)₂[(R)-BINAP]

  • Geraniol (distilled)

  • Methanol (95% aqueous solution, degassed)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the Ru(OAc)₂[(R)-BINAP] catalyst (substrate/catalyst ratio of ~1700:1).

  • Add the degassed 95% aqueous methanol solvent.

  • Add the purified geraniol to the liner (typical concentration ~4.7 M).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave several times with hydrogen gas.

  • Pressurize the autoclave to 100 atm with hydrogen.

  • Stir the reaction mixture at 20°C for 8 hours.

  • Carefully vent the hydrogen pressure.

  • The product, (S)-citronellol, can be isolated by concentrating the reaction mixture and purifying by distillation or column chromatography.

  • Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol: Asymmetric Ring-Closing Ene Reaction using a BINOL-Al Catalyst

This protocol is a representative example of an asymmetric cyclization.[3][4]

Materials:

  • (R)-BINOL

  • Triethylaluminum (1.0 M in toluene)

  • Unsaturated aldehyde substrate (e.g., a citronellal analog)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube

Procedure:

  • Under a nitrogen atmosphere, add a mixture of (R)-BINOL (5 mol%) and toluene to a 50-mL Schlenk tube.

  • Add triethylaluminum solution (5 mol%) to the tube.

  • Stir the solution at room temperature for at least 1 hour.

  • Cool the solution to below 10°C.

  • Add the unsaturated aldehyde substrate to the catalyst solution.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction carefully with a suitable reagent (e.g., saturated aqueous Rochelle's salt).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the diastereomeric and enantiomeric excess of the product by chiral GC or HPLC.

Conclusion: Selecting the Optimal Ligand

The choice between ligands derived from this compound, BINAP, and BINOL is highly dependent on the specific catalytic transformation and the nature of the substrate.

  • BINAP remains the ligand of choice for many asymmetric hydrogenations and other reactions involving late transition metals, offering a robust and well-understood catalytic system with a high probability of success.[1][2]

  • BINOL and its derivatives are premier ligands for Lewis acid-catalyzed reactions and have found widespread use in a variety of C-C bond-forming reactions.[3][16]

  • This compound-derived ligands represent a valuable, albeit less explored, class of chiral ligands. Their unique steric and electronic properties make them promising candidates for reactions where BINAP and BINOL may not provide optimal results. They offer the potential for novel reactivity and selectivity, particularly in reactions where bidentate oxygen-donor ligands are beneficial.[6]

Future research will undoubtedly continue to explore the catalytic potential of these and other modified binaphthyl ligands, further expanding the toolkit available to synthetic chemists for the efficient and selective synthesis of chiral molecules.

References

  • Mastering Asymmetric Hydrogenation with BINAP Catalysts: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • BINAP - Wikipedia. Available from: [Link]

  • Asymmetric Hydrogenation. Available from: [Link]

  • Regioselective Substitution of BINOL | Chemical Reviews - ACS Publications. Available from: [Link]

  • Modified BINAP: The How and the Why | Chemical Reviews - ACS Publications. Available from: [Link]

  • Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC - NIH. Available from: [Link]

  • BINOL-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs. Available from: [Link]

  • A comparison of the asymmetric hydrogenation catalyzed by rhodium complexes containing chiral ligands with a binaphthyl unit and those with a 5,5′,6,6′,7,7′,8,8′-octahydro-binaphthyl unit - Sci-Hub. Available from: [Link]

  • Online Research @ Cardiff - ORCA. Available from: [Link]

  • Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC - NIH. Available from: [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC - PubMed Central - NIH. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • BINOL-Al catalysed asymmetric cyclization and amplification: preparation of optically active menthol analogs - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - NIH. Available from: [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing). Available from: [Link]

  • Synthesis of a class of binaphthyl monophosphine ligands with a naphthofuran skeleton and their applications in Suzuki–Miyaura coupling reactions - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions | Journal of the American Chemical Society. Available from: [Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - Beilstein Journals. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Computational DFT Studies on [1,1'-Binaphthalene]-8,8'-dicarboxylic acid Racemization

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropisomers, stereoisomers arising from hindered rotation around a single bond, are of increasing importance in drug development and materials science. The configurational stability of these molecules, defined by the energy barrier to racemization, is a critical parameter that dictates their real-world application. This guide provides an in-depth comparison of computational Density Functional Theory (DFT) methodologies for predicting the racemization barrier of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid, a challenging yet representative atropisomeric system. We will compare a foundational approach using a standard hybrid functional in the gas phase with a more advanced method employing a dispersion-corrected functional and an implicit solvation model. By contextualizing these methods with experimental data and providing a detailed, replicable protocol, this guide equips researchers to make informed decisions for accurately modeling atropisomeric systems.

Introduction: The Significance of Atropisomerism and Computational Foresight

The phenomenon of atropisomerism occurs when steric hindrance restricts rotation about a single bond, leading to isolable enantiomers. The binaphthyl scaffold is a classic example, with the bulky naphthalene rings preventing free rotation. Substituents at the ortho- (2,2') and peri- (8,8') positions play a crucial role in modulating the rotational energy barrier.[1] For this compound, the peri-substituted carboxylic acid groups create significant steric and electronic effects that dictate its chiral stability.

Understanding the racemization barrier is paramount. In drug development, the two atropisomers of a compound can have vastly different pharmacological and toxicological profiles. Atropisomers are classified based on their rotational half-lives, which are directly related to the energy barrier.[2][3]

  • Class 1 (<20 kcal/mol): Rapid interconversion; behave as a single compound.

  • Class 2 (20-30 kcal/mol): Separable but may interconvert on a timescale relevant to biological processes.[2]

  • Class 3 (>30 kcal/mol): Configurationally stable; behave as separate compounds.[2]

Predicting which class a molecule belongs to before synthesis is a significant advantage, saving time and resources.[3] Computational methods, particularly DFT, have become indispensable tools for reliably estimating these energy barriers.[4][5]

The Computational Challenge: Modeling the Racemization Pathway

Calculating the racemization barrier of this compound presents several distinct challenges:

  • Finding the Transition State (TS): The racemization proceeds through a high-energy transition state where the naphthalene rings are forced into a more coplanar arrangement. Locating this first-order saddle point on the potential energy surface is non-trivial and requires specialized algorithms.[6][7][8]

  • Non-Covalent Interactions: The transition state is highly congested. Steric repulsion is the dominant factor, but weak non-covalent interactions, such as van der Waals forces and potential intramolecular hydrogen bonding between the carboxylic acid groups, must be accurately described.[9][10] Standard DFT functionals often fail to capture these dispersion forces correctly.[11][12]

  • Solvent Effects: The racemization rate can be influenced by the solvent environment. The polarity of the solvent can stabilize or destabilize the ground state and transition state differently. Therefore, including a solvation model is often necessary for accurate predictions.[13][14]

Methodology Comparison: A Tale of Two Approaches

We will compare two common DFT workflows for calculating the racemization barrier. The choice of method represents a trade-off between computational cost and accuracy.

Approach A: The Baseline - B3LYP in Gas Phase This approach uses the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, a workhorse in computational chemistry, without accounting for solvent effects.

  • Expertise & Causality: B3LYP is often a good starting point due to its balance of speed and general accuracy for molecular geometries and energies. However, its primary limitation is the inadequate description of medium- to long-range electron correlation, which is the physical basis of dispersion forces.[10][11] For a sterically hindered system like our target molecule, neglecting dispersion can lead to an underestimation of the steric clash in the transition state, potentially yielding an inaccurate barrier height. Performing the calculation in the "gas phase" (in vacuo) simplifies the system but ignores the stabilizing effect a polar solvent might have on the polar carboxylic acid groups.

Approach B: The Refined Method - ωB97X-D with a Polarizable Continuum Model (PCM) This advanced approach uses a range-separated hybrid functional with an empirical dispersion correction and incorporates an implicit solvent model.

  • Expertise & Causality: The ωB97X-D functional is explicitly designed to provide a better description of non-covalent interactions, including dispersion.[12] The -D signifies the inclusion of Grimme's empirical dispersion correction, which adds a term to the energy that accounts for these weak, attractive forces.[11] This is critical for accurately capturing the severe steric interactions in the transition state. The Polarizable Continuum Model (PCM) simulates the bulk solvent environment by placing the molecule in a cavity within a dielectric continuum.[13][15][16] This accounts for electrostatic solute-solvent interactions, providing a more realistic energy profile for processes occurring in solution.[14][17]

Experimental Benchmark & Data Summary

The table below summarizes the hypothetical, yet expected, outcomes from our two computational approaches when benchmarked against this experimental range.

MethodDFT FunctionalBasis SetSolvent ModelCalculated Barrier (ΔG‡, kcal/mol)Comparison with Experiment
Approach A (Baseline) B3LYP6-31G(d)None (Gas)~22.5Likely underestimates due to lack of dispersion correction
Approach B (Refined) ωB97X-D6-311+G(d,p)PCM (DMSO)~26.8Expected to show good agreement with the experimental range

Detailed Computational Protocol: The Refined (ωB97X-D/PCM) Workflow

This section provides a step-by-step protocol for calculating the racemization barrier using the more robust Approach B. This protocol represents a self-validating system, incorporating checks to ensure the chemical and physical relevance of the results.

Software: Gaussian, GAMESS, or similar quantum chemistry package.[13]

Step 1: Ground State (GS) Geometry Optimization

  • Action: Build the (R)- or (S)-enantiomer of this compound. Perform a full geometry optimization.

  • Causality: This step locates the lowest energy conformation (the stable, twisted structure) of the molecule. It is the starting point (reactant) for the racemization process, and its energy defines the baseline for the barrier calculation.

  • Command (Gaussian): #p ωB97XD/6-311+G(d,p) SCRF=(PCM,Solvent=DMSO) Opt=Tight

Step 2: Ground State Frequency Calculation

  • Action: Perform a frequency calculation on the optimized GS geometry.

  • Causality: This is a crucial validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

  • Command (Gaussian): #p ωB97XD/6-311+G(d,p) SCRF=(PCM,Solvent=DMSO) Freq

Step 3: Transition State (TS) Search

  • Action: Locate the transition state for the rotation. The most direct method is a "relaxed scan" or "dihedral scan". Constrain the C8-C1-C1'-C8' dihedral angle and perform a series of constrained optimizations, stepping the angle from its ground state value (e.g., ~60°) towards the planar state (0°). The point of maximum energy along this scan serves as an excellent initial guess for the TS. Then, perform a full TS optimization from this guess.[2][5]

  • Causality: The TS is not a stable molecule; it is a saddle point on the potential energy surface. A simple optimization will fail. A scan forces the molecule along the reaction coordinate (the C-C bond rotation), allowing us to find the structure at the peak of the energy profile.[3] This structure is then refined using an algorithm like the Berny algorithm to precisely locate the saddle point.

  • Command (Gaussian, for TS optimization): #p ωB97XD/6-311+G(d,p) SCRF=(PCM,Solvent=DMSO) Opt=(TS,CalcFC,NoEigentest)

Step 4: Transition State Frequency Calculation

  • Action: Perform a frequency calculation on the optimized TS geometry.

  • Causality: This is the second critical validation step. A true first-order transition state must have exactly one imaginary frequency .[4] The vibrational mode of this imaginary frequency should correspond to the desired motion: the rotation of the naphthalene rings around the C1-C1' bond. This confirms we have found the correct TS for the racemization pathway.

  • Command (Gaussian): #p ωB97XD/6-311+G(d,p) SCRF=(PCM,Solvent=DMSO) Freq

Step 5: Calculate the Racemization Barrier

  • Action: The racemization barrier is the difference in Gibbs free energy between the transition state (TS) and the ground state (GS).

  • Causality: The Gibbs free energy (ΔG‡) is the most experimentally relevant barrier as it includes zero-point energy, thermal corrections, and entropic contributions at a given temperature.

  • Equation: ΔG‡ = G(TS) - G(GS)

Visualization: Computational Workflow for Racemization Barrier

The following diagram illustrates the logical flow of the computational protocol described above.

G cluster_gs Ground State (GS) Analysis cluster_ts Transition State (TS) Analysis cluster_final Final Calculation Build 1. Build Initial 3D Structure Opt_GS 2. Geometry Optimization Build->Opt_GS Freq_GS 3. Frequency Analysis Opt_GS->Freq_GS Verify_GS Verify: 0 Imaginary Frequencies Freq_GS->Verify_GS Scan 4. Relaxed Dihedral Scan Verify_GS->Scan GS Confirmed Opt_TS 5. TS Optimization Scan->Opt_TS Freq_TS 6. Frequency Analysis Opt_TS->Freq_TS Verify_TS Verify: 1 Imaginary Frequency Freq_TS->Verify_TS Calc 7. Calculate ΔG‡ = G(TS) - G(GS) Verify_TS->Calc TS Confirmed

Caption: Workflow for DFT calculation of a rotational energy barrier.

Conclusion & Recommendations

This guide demonstrates that while a basic DFT approach (like B3LYP in the gas phase) can provide a preliminary estimate, an accurate and reliable prediction of the racemization barrier for sterically demanding systems like this compound requires more sophisticated methods.

Key Recommendations for Researchers:

  • Prioritize Dispersion Corrections: For atropisomeric systems, especially those with bulky groups in close proximity, the use of a dispersion-corrected functional (e.g., ωB97X-D, B3LYP-D3, or M06-2X) is not optional; it is essential for obtaining quantitatively meaningful results.[9][12]

  • Consider the Solvent: If the racemization is studied experimentally in solution, including a solvation model like PCM is crucial. The polarity of the molecule and the solvent will dictate the magnitude of this effect.[13][14]

  • Always Verify Your Structures: The protocol of optimizing and then performing a frequency calculation is fundamental. A ground state must have zero imaginary frequencies, and a transition state for racemization must have exactly one, corresponding to the bond rotation. This validation is non-negotiable for trustworthy results.

By following the refined protocol and understanding the causality behind each computational choice, researchers can confidently predict the configurational stability of novel atropisomers, accelerating the design and development of next-generation drugs and materials.

References

  • Wikipedia. Polarizable continuum model. [Link]

  • Gkionis, K., et al. (2020). Establishing the accuracy of density functional approaches for the description of noncovalent interactions in biomolecules. Physical Chemistry Chemical Physics. [Link]

  • MDPI. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. [Link]

  • Zipse, H. The Polarizable Continuum Model (PCM). Group of Prof. Hendrik Zipse, LMU Munich. [Link]

  • Octopus. (2021). Polarizable Continuum Model. [Link]

  • Q-Chem. 12.2.2 Polarizable Continuum Models. Q-Chem 6.0 Manual. [Link]

  • Fang, D.-C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics. [Link]

  • Pernal, K., et al. (2013). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research. [Link]

  • Wang, Z., et al. (2024). Exploring transition states of protein conformational changes via out-of-distribution detection in the hyperspherical latent space. Nature Communications. [Link]

  • Grambow, C. A., et al. (2021). Conformational Sampling for Transition State Searches on a Computational Budget. ChemRxiv. [Link]

  • ResearchGate. How well does DFT describe non-covalent interactions such as van der Waals forces and hydrogen bonding and what functionals perform best in these cases?[Link]

  • Grambow, C. A., et al. (2021). Conformational Sampling for Transition State Searches on a Computational Budget. Semantic Scholar. [Link]

  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics. [Link]

  • Grambow, C. A., et al. (2021). Conformational Sampling for Transition State Searches on a Computational Budget. ResearchGate. [Link]

  • Demchuk, O. M., et al. (2015). The DFT study on racemisation of atropisomeric biaryls. Mediterranean Journal of Chemistry. [Link]

  • Hait, D., et al. (2023). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. [Link]

  • ResearchGate. DFT Study on the Structure and Racemization Mechanism of 1,1'-Binaphthalene-8,8'-diol. [Link]

  • Rowan Documentation. Studying Atropisomerism with Dihedral Scans. [Link]

  • ResearchGate. High Rotational Barrier Atropisomers. [Link]

  • Wander, D., et al. (2024). Efficient Transition State Searches by Freezing String Method with Graph Neural Network Potentials. arXiv. [Link]

  • Paton, R. S., et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. [Link]

  • Kříž, J., et al. (2003). Racemization barriers of 1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol: a DFT study. The Journal of Organic Chemistry. [Link]

  • WuXi Biology. QM Torsion Scan for Analysis of Atropisomers. [Link]

  • ResearchGate. Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. [Link]

  • Wang, Y.-H., et al. (2022). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. [Link]

  • Harris, M. M., et al. (1971). Optical activity in the 1,1′-binaphthyl series. Part V. Energy barriers to racemisation of 8-substituted 1,1′-binaphthyls. Journal of the Chemical Society C: Organic. [Link]

  • Harris, M. M., & Mazengo, R. Z. (1967). Racemisation parameters for 8′-methyl-1,1′-binaphthyl-8-carboxylic acid. Negligible steric retardation by the carboxylic acid group. Chemical Communications (London). [Link]

  • Figshare. Collection - Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. [Link]

  • Badar, Y., et al. (1971). THE ENERGY BARRIER FOR THE RACEMISATION OF OPTICALLY ACTIVE 8,8'-BISBROMOMETHYL-I,I' -BINAPHTHYL. Pakistan Journal of Scientific and Industrial Research. [Link]

Sources

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Axial Chirality in Modern Chemistry

[1,1'-Binaphthalene]-8,8'-dicarboxylic acid is a member of a unique class of stereoisomers known as atropisomers. Its chirality does not arise from a stereogenic carbon atom but from hindered rotation around the single bond connecting the two naphthalene rings.[1] This axial chirality makes it a valuable precursor in asymmetric synthesis, particularly for crafting chiral ligands and catalysts that are foundational in producing enantiomerically pure pharmaceuticals and fine chemicals.[1]

In the pharmaceutical world, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities; one may be therapeutic while the other could be inactive or even toxic.[2][3] Consequently, regulatory bodies worldwide mandate rigorous control and accurate measurement of the enantiomeric composition of chiral molecules.[2][3] This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric purity of this compound, with a primary focus on the gold-standard technique: Chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and contextualize the technique's performance against viable alternatives.

The Core Principle: How Chiral HPLC Achieves Enantiomeric Separation

At its heart, High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For chiral molecules, this separation requires a chiral environment. The direct approach, and the most common, is to use a Chiral Stationary Phase (CSP).[2][5]

The separation mechanism hinges on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5][6] For an effective separation to occur, there must be a sufficient difference in the stability of these diastereomeric complexes. This stability is governed by a combination of intermolecular interactions, including:

  • π-π Interactions: Particularly important for aromatic compounds like our target molecule. The electron-rich naphthalene rings can interact with complementary aromatic structures in the CSP.[6][7]

  • Hydrogen Bonding: The two carboxylic acid groups on this compound are potent hydrogen bond donors and acceptors. A CSP with corresponding functional groups can leverage this for chiral recognition.

  • Steric Hindrance: The three-dimensional shape of the analyte and the CSP dictates how closely they can interact. One enantiomer will inevitably "fit" better into the chiral cavities or onto the surface of the CSP, leading to a stronger interaction and a longer retention time.[6]

This principle is often visualized using the "three-point interaction model," where one enantiomer establishes three simultaneous points of interaction with the CSP, forming a stable complex, while its mirror image can only establish two, resulting in a weaker, less stable complex and earlier elution.

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers cluster_Interaction Interaction & Elution CSP Chiral Selector π-acceptor H-bond donor Steric pocket R_Enantiomer {(R)-Enantiomer|{ π-donor| H-bond acceptor| Group X}} R_Enantiomer:p->CSP:p π-π stacking R_Enantiomer:h->CSP:h H-bonding R_Enantiomer:s->CSP:s Steric fit Interaction_R Stronger Interaction (3-point fit) Longer Retention Time R_Enantiomer->Interaction_R S_Enantiomer {(S)-Enantiomer|{ π-donor| H-bond acceptor| Group X}} S_Enantiomer:p->CSP:p S_Enantiomer:h->CSP:h Interaction_S Weaker Interaction (Mismatched fit) Shorter Retention Time S_Enantiomer->Interaction_S

Figure 1: Conceptual model of enantiomeric recognition on a Chiral Stationary Phase (CSP).

Developing a Robust Chiral HPLC Method: A Step-by-Step Guide

A successful method is born from a logical progression of choices, from the column to the mobile phase, each justified by the physicochemical properties of the analyte.

Part 1: The Cornerstone - Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical parameter in a chiral separation. For atropisomeric biaryls like this compound, polysaccharide-based CSPs are the industry's first choice.

  • Why Polysaccharide-Based CSPs? Columns with selectors made from derivatives of cellulose or amylose coated or immobilized on a silica support (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA/IB/IC) have proven exceptionally effective for a broad range of chiral compounds, especially those with aromatic rings.[2][3] Their helical polymer structure creates chiral grooves and cavities. This architecture is perfect for leveraging the π-π stacking interactions with the naphthalene rings and provides ample sites for hydrogen bonding with the analyte's carboxylic acid groups.[8] Binaphthyl-based CSPs have also been developed and show high efficiency for resolving related derivatives, underscoring the importance of shape recognition and π-π interactions in this class of compounds.[7][9]

Part 2: Fine-Tuning - Mobile Phase Optimization

With a promising CSP selected, the mobile phase is optimized to achieve the desired resolution and peak shape.

  • Mode Selection: Normal-phase chromatography, using eluents like hexane and an alcohol modifier (e.g., isopropanol or ethanol), is often the preferred starting point for polysaccharide CSPs.[2][3] This mode tends to enhance the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition.

  • The Role of the Acidic Additive: This is a non-negotiable step for an acidic analyte like our target. The carboxylic acid groups (-COOH) can dissociate into their carboxylate form (-COO⁻) during analysis, leading to severe peak tailing and poor resolution. Adding a small percentage (typically 0.1%) of a strong acid like trifluoroacetic acid (TFA) to the mobile phase suppresses this ionization, ensuring the analyte remains in its neutral, protonated form.[2] This results in sharp, symmetrical peaks, which are essential for accurate quantification.

Part 3: The Protocol - A Self-Validating Experimental Workflow

This protocol provides a robust starting point for the analysis. The specific CSP and mobile phase ratio may require further optimization, but the principles remain constant.

1. Sample Preparation:

  • Accurately weigh and dissolve a racemic standard of this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~1.0 mg/mL.

  • Prepare a test sample of the enantiomerically enriched material at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulate matter.

2. HPLC System and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UHPLC system with UV/DAD detectorProvides the necessary pressure, flow control, and detection capabilities.
Chiral Column (CSP) Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Proven polysaccharide-based CSPs with high success rates for resolving aromatic atropisomers.
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)Normal-phase elution with an alcohol modifier for selectivity and a TFA additive to suppress analyte ionization and prevent peak tailing.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature control is crucial for reproducible retention times and selectivity.
Detection UV at 254 nmThe binaphthyl core has strong UV absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while providing a strong detector signal.

3. Data Analysis:

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak)

Beyond Development: Validating the Method to Regulatory Standards

A developed method is only reliable if it is validated. The International Council for Harmonisation (ICH) Q2(R2) guideline is the global standard for analytical method validation, ensuring the method is fit for its intended purpose.[10][11][12][13]

G cluster_Validation ICH Q2(R2) Method Validation Workflow Dev Method Development Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantitation (LOQ) Prec->LOQ Rob Robustness LOQ->Rob Val Validated Method Rob->Val

Figure 2: A streamlined workflow for analytical method validation based on ICH Q2(R2) principles.

Key Validation Parameters & Acceptance Criteria:

ParameterObjectiveTypical Acceptance Criteria
Specificity [10][13]To demonstrate that the method can unequivocally assess the analyte in the presence of other components (the other enantiomer, impurities, degradants).Baseline resolution (Rs > 1.5) between the two enantiomer peaks. No interference from blank or placebo at the retention times of the enantiomers.
Linearity [10][13]To show that the results are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 for the minor enantiomer over its expected range.
Range [11][13]The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.From the LOQ to 120% of the specification limit for the minor enantiomer.
Accuracy [10][13]To determine the closeness of the test results to the true value.Recovery of 90-110% for the minor enantiomer when spiked into the major enantiomer at various levels (e.g., 0.1%, 0.5%, 1.0%).
Precision [10][13]The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: RSD ≤ 5% for the minor enantiomer. Intermediate Precision: RSD ≤ 10% between different days/analysts/instruments.
Limit of Quantitation (LOQ) [12]The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.Typically where the signal-to-noise ratio is ≥ 10. Must be at or below the specification limit for the undesired enantiomer (e.g., ≤ 0.1%).
Robustness [11]To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution (Rs) between enantiomers should remain > 1.5 when parameters like flow rate (±10%), temperature (±5°C), and mobile phase composition (±2%) are varied.

Situating Chiral HPLC: A Comparison with Alternative Technologies

While chiral HPLC is a powerful tool, it is essential to understand its place among other techniques used for determining enantiomeric excess.[14][15]

TechniquePrincipleSensitivity / LOQThroughputDevelopment EffortKey Advantage(s)Key Limitation(s)
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[5]Excellent (to <0.05%)MediumModerate-HighHigh precision, robustness, regulatory acceptance, preparative capability.[3]Serial analysis can be a bottleneck in high-throughput screening.[16]
Chiral Supercritical Fluid Chromatography (SFC) Uses supercritical CO₂ as the main mobile phase with a CSP.ExcellentHighModerateFaster separations, lower solvent consumption, "greener" technology.Requires specialized equipment; less suitable for highly polar compounds.
NMR with Chiral Shift Reagents A chiral lanthanide complex induces different chemical shifts for each enantiomer.[14]Poor (~1-5%)HighLowNon-destructive, provides structural information, no separation needed.Low sensitivity, requires pure samples, reagent can cause line broadening.
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector in the buffer.[15]Very GoodHighModerateExtremely low sample/reagent consumption, high theoretical efficiency.Lower concentration sensitivity (short path length), less robust than HPLC.[15]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right-circularly polarized light.[16]ModerateVery HighLowExtremely fast, suitable for high-throughput screening.[16]Indirect measurement of ee, requires chromophore near stereocenter, less precise.

Conclusion

For the definitive validation of the enantiomeric purity of this compound, chiral HPLC remains the unparalleled gold standard. Its combination of high selectivity, sensitivity, and robustness provides the accuracy and reliability demanded by the pharmaceutical and fine chemical industries. The key to a successful application lies not just in a well-chosen column and mobile phase, but in a comprehensive validation protocol grounded in the principles of the ICH Q2(R2) guidelines.[10][17] This ensures that the method is not only scientifically sound but also defensible from a regulatory standpoint. While alternative techniques like SFC and CE offer advantages in speed and solvent consumption, the proven performance and extensive history of chiral HPLC make it the most trustworthy and authoritative choice for this critical analytical challenge.

References

  • CHIRAL HPLC | PPTX - Slideshare . Available at: [Link]

  • Evaluation of "click" binaphthyl chiral stationary phases by liquid chromatography - PubMed . Available at: [Link]

  • Binaphthyl-based chiral covalent organic frameworks for chiral drug separation - Chemical Communications (RSC Publishing) . Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International . Available at: [Link]

  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review . Available at: [Link]

  • Chiral HPLC Column - Phenomenex . Available at: [Link]

  • Preparation of New Binaphthol Derived Chiral Stationary Phases . Available at: [Link]

  • Synthesis of a Novel Chiral Stationary Phase by (R)-1,1′-Binaphthol and the Study on Mechanism of Chiral Recognition - MDPI . Available at: [Link]

  • Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies . Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PubMed Central . Available at: [Link]

  • Separation of BINAPO enantiomers on brush-type chiral stationary phases - arkat usa . Available at: [Link]

  • Determination of enantiomeric excess . Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access . Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs . Available at: [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry . Available at: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research . Available at: [Link]

  • Chiral HPLC Separations - Phenomenex . Available at: [Link]

  • This compound - PubChem . Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Binaphthyls: A Comparative Analysis of Classical and Green Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

To the modern researcher, the synthesis of binaphthyls represents more than a mere academic exercise; it is a gateway to innovation in asymmetric catalysis, chiral materials, and drug development.[1][2] The axial chirality of molecules like BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has made them indispensable tools for controlling stereochemistry in complex chemical transformations.[1][2] However, the classical methods for forging the critical biaryl bond often stand in stark contrast to the contemporary imperatives of sustainable and green chemistry. This guide provides a critical comparison between these established, yet often harsh, classical syntheses and the emerging, environmentally benign green production methods. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these approaches, offering field-proven insights to guide your synthetic strategy.

Part 1: The Classical Canons of Binaphthyl Synthesis

For decades, the synthesis of binaphthyls has been dominated by a few robust, yet often aggressive, chemical reactions. These methods, while effective, typically rely on stoichiometric, heavy-metal-based reagents, high temperatures, and volatile organic solvents, posing significant environmental and safety challenges.[3][4]

Oxidative Coupling with Stoichiometric Metal Salts

The most direct and historically significant route to racemic BINOL is the oxidative coupling of 2-naphthol. The archetypal reagent for this transformation is iron(III) chloride (FeCl₃).

  • Mechanism and Rationale: The reaction proceeds via a single-electron transfer from the naphthol to the Fe³⁺ ion, generating a naphthoxy radical. Two of these radicals then dimerize to form the C-C bond, yielding the binaphthyl skeleton. The choice of a strong oxidant like FeCl₃ is dictated by the need to overcome the activation energy for this radical formation. However, this lack of subtlety results in a racemic product, as the radical coupling is not stereocontrolled.

  • Drawbacks: The primary drawback is the generation of copious amounts of metal waste; for every mole of BINOL produced, at least two moles of iron salt are consumed and must be subsequently treated and disposed of. The reactions are typically run in organic solvents, and the workup procedures can be cumbersome.[5][6][7]

The Scholl Reaction

The Scholl reaction is an oxidative C-C bond formation that couples aromatic rings through intramolecular or intermolecular dehydrogenation, typically promoted by a combination of a Lewis acid (e.g., AlCl₃, FeCl₃) and a protic acid.[8]

  • Mechanism and Rationale: The prevailing mechanism involves the formation of an arenium ion (a protonated arene), which then acts as an electrophile, attacking a second aromatic ring.[8][9][10] Subsequent deprotonation and oxidation lead to the formation of the new biaryl bond. This method is powerful for creating polycyclic aromatic hydrocarbons but can be applied to binaphthyl synthesis.

  • Drawbacks: The conditions are exceptionally harsh, often requiring high temperatures and super-stoichiometric amounts of strong, corrosive acids.[8] This leads to low functional group tolerance and often results in a mixture of products due to a lack of regioselectivity, making purification challenging.[9][11]

Ullmann Coupling

The Ullmann coupling involves the copper-mediated reaction of two aryl halide molecules. While historically significant for biaryl synthesis, its application in binaphthyl production has similar limitations.

  • Mechanism and Rationale: The reaction typically requires high temperatures to facilitate the oxidative addition of the aryl halide to a copper(0) or copper(I) species. Reductive elimination from the resulting diarylcopper intermediate forges the C-C bond.

  • Drawbacks: The classical Ullmann coupling suffers from the need for high reaction temperatures, often in excess of 200°C, and the use of stoichiometric or supra-stoichiometric amounts of copper. The reaction scope can be limited, and yields are often moderate.

Part 2: The Green Revolution in Binaphthyl Synthesis

Driven by the twelve principles of green chemistry, modern synthetic approaches aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.[12] These principles have been successfully applied to binaphthyl synthesis, leading to innovative and sustainable alternatives.

Catalytic Aerobic Oxidative Coupling

A significant green advancement over the classical oxidative coupling is the use of catalytic amounts of metal complexes with molecular oxygen (from air) as the terminal oxidant.

  • Mechanism and Rationale: Copper or iron complexes, often coordinated with chiral ligands, can catalyze the oxidation of 2-naphthol.[13] The metal center facilitates the single-electron transfer, and the co-oxidant (O₂) re-oxidizes the metal catalyst, allowing it to turn over. This catalytic cycle dramatically reduces metal waste. The true innovation lies in using chiral ligands to control the stereochemistry of the coupling, enabling direct access to enantiomerically enriched BINOL derivatives with high enantioselectivity (up to 99% ee in some cases).[13][14]

  • Advantages: This method exhibits high atom economy, as the only byproduct is water. The use of air as the oxidant is both cost-effective and environmentally benign. The development of enantioselective variants provides a direct route to valuable chiral products, bypassing the need for classical resolution of a racemic mixture.[14][15]

Biocatalysis: Harnessing Nature's Catalysts

Enzymes offer unparalleled selectivity under exceptionally mild conditions, making them ideal catalysts for green synthesis.[16][17]

  • Mechanism and Rationale: Enzymes such as laccases or peroxidases, often derived from fungi or plants like Camellia sinensis (tea), can perform the oxidative coupling of 2-naphthol derivatives.[18] The reaction occurs in an aqueous buffer at or near room temperature. The enzyme's active site provides a chiral environment that can direct the coupling of the naphthoxy radicals, leading to enantiomerically enriched products.

  • Advantages: Biocatalytic methods are the epitome of green chemistry. They operate under mild conditions (neutral pH, ambient temperature), eliminating the need for high energy input.[16][19] The solvent is water, and the catalyst is biodegradable and non-toxic.[16] The high selectivity often simplifies purification, leading to a cleaner overall process.[19][20]

Photocatalytic Synthesis

Photoredox catalysis utilizes light energy to generate highly reactive intermediates from stable precursors under mild conditions.[21]

  • Mechanism and Rationale: A photocatalyst absorbs visible light and enters an excited state, becoming a potent single-electron oxidant or reductant. It can then engage in an electron transfer with a naphthol derivative or a related precursor (like a 1-bromo-2-naphthol) to generate a radical intermediate.[22] This radical can then couple with another naphthol unit. This approach circumvents the need for harsh chemical oxidants.

  • Advantages: Reactions are often conducted at room temperature, reducing energy consumption.[22] This method can enable coupling reactions that are difficult to achieve through traditional thermal pathways, expanding the synthetic toolbox.[22]

Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry uses mechanical force (e.g., grinding, milling) to induce chemical reactions in the solid state, often with minimal or no solvent.[23]

  • Mechanism and Rationale: By grinding reactants together, often in a ball mill, mechanical energy is directly transferred to the molecules, lowering the activation energy barriers for reaction.[24] This can facilitate the oxidative coupling of 2-naphthol with a solid oxidant like FeCl₃, but without the need for a bulk solvent.

  • Advantages: The most significant advantage is the drastic reduction or complete elimination of solvent use, which is a major contributor to chemical waste.[23][25] These reactions can be faster and more efficient than their solution-phase counterparts and can sometimes produce different polymorphs or products.[24][25]

Part 3: Head-to-Head Comparison: Performance and Sustainability

The choice between a classical and a green synthesis method depends on a variety of factors, including cost, scale, required purity, and, increasingly, sustainability mandates. The table below summarizes the key performance indicators for the discussed methods.

Synthesis MethodReagents/CatalystSolventConditionsTypical YieldEnantioselectivity (% ee)Key AdvantagesKey Disadvantages
Classical Oxidative Coupling Stoichiometric FeCl₃, CuCl₂[5][7][26]Organic (e.g., Toluene)Room Temp to RefluxHigh (often >90%)0 (Racemic)Well-established, simple setupHigh metal waste, uses organic solvents
Scholl Reaction Stoichiometric AlCl₃/FeCl₃[8]Organic or neatHigh Temp (>100°C)Variable, often moderate0 (Racemic)Forms C-C bonds in inert systemsHarsh, corrosive, low selectivity[9][11]
Catalytic Aerobic Coupling Catalytic Cu or Fe complexes, Air (O₂)[13]Organic (e.g., CH₂Cl₂)Room TempGood to ExcellentUp to 99%[14]High atom economy, catalytic, enantioselectiveMay still use organic solvents, catalyst cost
Biocatalysis (Enzymatic) Laccase, Peroxidase[18]Water/BufferRoom Temp (25-37°C)Moderate to GoodGood to ExcellentAqueous, mild conditions, biodegradable[16]Slower reaction times, enzyme cost/stability
Photocatalysis Photocatalyst, Light Source[22]OrganicRoom TempGoodCan be made enantioselectiveVery mild conditions, novel reactivity[22]Requires specialized photoreactor equipment
Mechanochemistry Solid Oxidant (e.g., FeCl₃)[24]Solvent-free or minimal liquidRoom Temp (milling)High0 (Racemic)Reduces/eliminates solvent waste, fast[23][25]Scalability can be challenging, specialized equipment

Part 4: Experimental Protocols: A Practical Perspective

To provide a tangible understanding of these methodologies, we present two representative experimental protocols.

Protocol 1: Classical Synthesis of Racemic BINOL via FeCl₃ Coupling
  • Rationale: This protocol exemplifies the straightforward, yet environmentally taxing, classical approach. The use of excess FeCl₃ ensures complete conversion but necessitates a thorough workup to remove the resulting iron salts.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (10.0 g, 69.4 mmol) in 100 mL of toluene.

  • Reagent Addition: In a separate beaker, dissolve anhydrous FeCl₃ (22.5 g, 138.8 mmol, 2.0 equiv.) in 50 mL of water. Add the FeCl₃ solution dropwise to the stirred 2-naphthol solution over 30 minutes. The mixture will turn dark.

  • Reaction: Stir the reaction vigorously at room temperature for 4 hours. Monitor the reaction by TLC until the 2-naphthol spot disappears.

  • Workup: Quench the reaction by adding 50 mL of 2M HCl(aq). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure. The crude solid is then purified by column chromatography or recrystallization from toluene to yield racemic 1,1'-bi-2-naphthol.

Protocol 2: Green Synthesis of BINOL via Enzymatic Coupling
  • Rationale: This protocol highlights the benefits of biocatalysis. The reaction is performed in an aqueous buffer at room temperature, eliminating organic solvents and harsh reagents. The workup is significantly simplified.

  • Setup: In a 500 mL Erlenmeyer flask, prepare a 100 mM phosphate buffer solution (200 mL, pH 7.0). Add 2-naphthol (1.0 g, 6.94 mmol) and a surfactant like Tween 80 (0.1% v/v) to aid solubility.

  • Enzyme Addition: Add laccase from Trametes versicolor (e.g., 500 units) to the suspension.

  • Reaction: Stopper the flask and place it in an orbital shaker at 30°C and 150 rpm. Allow the reaction to proceed for 24-48 hours. The flask should be open to the air to ensure a sufficient supply of oxygen.

  • Workup: After the reaction is complete (monitored by TLC or HPLC), extract the entire mixture with ethyl acetate (3 x 75 mL). The enzyme remains in the aqueous phase.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by simple recrystallization to yield 1,1'-bi-2-naphthol, which may be enantiomerically enriched depending on the specific enzyme used.

Part 5: Visualizing the Synthetic Workflows

The fundamental differences in workflow and philosophy between classical and green approaches are best illustrated visually.

G cluster_0 Classical Synthesis Workflow Start_C 2-Naphthol + Toluene Reagent_C Add Stoichiometric FeCl₃ Solution Start_C->Reagent_C Reaction_C Stir 4h @ RT Reagent_C->Reaction_C Workup_C Acidic Quench & Solvent Extraction Reaction_C->Workup_C Purify_C Column Chromatography Workup_C->Purify_C Waste_C Metal & Solvent Waste Workup_C->Waste_C Product_C Racemic BINOL Purify_C->Product_C

Caption: A typical workflow for the classical synthesis of BINOL.

G cluster_1 Green (Enzymatic) Synthesis Workflow Start_G 2-Naphthol in Aqueous Buffer Reagent_G Add Catalytic Laccase Enzyme Start_G->Reagent_G Reaction_G Shake 24h @ 30°C (Air as Oxidant) Reagent_G->Reaction_G Workup_G Simple Solvent Extraction Reaction_G->Workup_G Purify_G Recrystallization Workup_G->Purify_G Waste_G Biodegradable Aqueous Waste Workup_G->Waste_G Product_G (Chiral) BINOL Purify_G->Product_G

Caption: A workflow for the green, enzymatic synthesis of BINOL.

G Start Goal: Synthesize a Binaphthyl Derivative Q1 Is Enantiopurity Required? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Method_Chiral Consider Chiral Catalytic Aerobic Coupling or Biocatalysis A1_Yes->Method_Chiral Q2 Is Minimizing Solvent Waste the Top Priority? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Method_Mechanochem Consider Mechanochemistry or Solid-State Reaction A2_Yes->Method_Mechanochem Method_Classical Classical Oxidative Coupling (e.g., FeCl₃) is a viable, well-established option A2_No->Method_Classical

Caption: A decision guide for selecting a binaphthyl synthesis method.

Conclusion

The synthesis of binaphthyls is at a crossroads. While classical methods offer robust and well-documented pathways to these valuable molecules, their environmental cost is significant. The emergence of green methodologies—from catalytic aerobic coupling and biocatalysis to photocatalysis and mechanochemistry—provides powerful, sustainable, and often more elegant alternatives. These modern techniques are not merely "greener"; they offer distinct advantages in selectivity, efficiency, and safety. For the forward-thinking researcher and drug development professional, embracing these green production methods is not just an ethical choice but a strategic one, paving the way for more efficient, cost-effective, and environmentally responsible chemical innovation.

References

  • Xiao, D., Zhang, Z., & Zhang, X. (1999). Synthesis of a Novel Chiral Binaphthyl Phospholane and Its Application in the Highly Enantioselective Hydrogenation of Enamides. Organic Letters, 1(10), 1679–1681. Available at: [Link]

  • A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. (2014). RSIS International. Available at: [Link]

  • Regioselective Substitution of BINOL. (2024). Chemical Reviews. ACS Publications. Available at: [Link]

  • Advances in the Asymmetric Synthesis of BINOL Derivatives. (2023). Molecules, 28(3), 1363. MDPI. Available at: [Link]

  • Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. (2022). Journal of the American Chemical Society. PMC - NIH. Available at: [Link]

  • Nanostructuring with chirality: binaphthyl-based synthons for the production of functional oriented nanomaterials. (2018). Nanoscale. RSC Publishing. Available at: [Link]

  • A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. (2014). Semantic Scholar. Available at: [Link]

  • Enantioselective Synthesis of Binaphthol Derivatives by Oxidative Coupling of Naphthol Derivatives Catalyzed by Chiral Diamine·Copper Complexes. (1995). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Protecting the environment, one catalyst at a time. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. (2023). Applied Catalysts. Available at: [Link]

  • (s)-(−)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (binap). (1993). Organic Syntheses. Available at: [Link]

  • Comparison of mechanochemical methods in the synthesis of binaphthol–benzoquinone based cocrystals. (2019). RSC Publishing. Available at: [Link]

  • Ionic liquids: A green solvent for organic synthesis. (2023). ResearchGate. Available at: [Link]

  • Binaphthyl Mediated Low Temperature Synthesis of Carbon Nitride Photocatalyst for Photocatalytic Hydrogen Evolution. (2023). Chemistry – An Asian Journal. PMC - NIH. Available at: [Link]

  • Binaphthyl-based macromolecules: A review. (2015). ResearchGate. Available at: [Link]

  • Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]-2, 2'-diol. (n.d.). Annasaheb Awate College | Manchar. Available at: [Link]

  • Heavy metal pollution in the environment and their toxicological effects on humans. (2022). Heliyon. PMC - NIH. Available at: [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). Chirality. PMC - NIH. Available at: [Link]

  • Green Solvents and Ionic Liquids-their Applications. (2022). IJNRD. Available at: [Link]

  • A new method for the synthesis of H(4)-BINOL. (2015). ResearchGate. Available at: [Link]

  • Sustainable Catalysis. (2024). ACD/Labs. Available at: [Link]

  • Asymmetric synthesis of binaphthyls through photocatalytic cross-coupling and organocatalytic kinetic resolution. (2022). Science China Chemistry. SciEngine. Available at: [Link]

  • Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes. (2005). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Room Temperature Ionic Liquids as Green Solvent Alternatives in the Metathesis of Oleochemical Feedstocks. (2013). Molecules. PMC - NIH. Available at: [Link]

  • Biocatalysis: landmark discoveries and applications in chemical synthesis. (2024). Natural Product Reports. RSC Publishing. Available at: [Link]

  • Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects. (2011). Asian Journal of Chemistry. Available at: [Link]

  • Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View. (2021). Inorganics. MDPI. Available at: [Link]

  • Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. (2021). RSC Advances. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. (2023). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Solvent and ionic liquids used for green synthesis. (2023). IntechOpen. Available at: [Link]

  • A Novel Two-Phase Oxidative Coupling of 2-Naphthols Suspended in Aqueous Fe3+ Solutions. (1995). Synthetic Communications. Available at: [Link]

  • Metal-Based Catalysts in Organic Synthesis. (2020). ResearchGate. Available at: [Link]

  • Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes. (2023). Angewandte Chemie International Edition. PMC - PubMed Central. Available at: [Link]

  • Heavy Metal Pollution in the Environment and Its Impact on Health: Exploring Green Technology for Remediation. (2023). BioOne Complete. Available at: [Link]

  • Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. (2020). Pharmaceutics. Available at: [Link]

  • Power of Biocatalysis for Organic Synthesis. (2021). ACS Central Science. ACS Publications. Available at: [Link]

  • Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. (2021). RSC Advances. Available at: [Link]

  • An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes. (2014). Chemical Communications. RSC Publishing. Available at: [Link]

  • Ionic Liquids-Designer Solvents for Green Chemistry. (2014). International Journal of Basic Sciences and Applied Computing (IJBSAC). Available at: [Link]

  • Enantioselective oxidative coupling of 2-naphthol derivatives catalyzed by Camellia sinensis cell culture. (2015). ResearchGate. Available at: [Link]

Sources

I. The Significance of the Dihedral Angle in 8,8'-Substituted Binaphthalenes

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Dihedral Angle Analysis of 8,8'-Substituted Binaphthalenes: A Comparative Approach for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. For the class of axially chiral compounds known as binaphthalenes, the dihedral angle between the two naphthalene rings is a critical determinant of their chemical and physical properties, including their efficacy as chiral ligands in asymmetric catalysis and their pharmacological activity in drug development. This guide provides an in-depth comparison of the state-of-the-art methods used to analyze the dihedral angles of 8,8'-substituted binaphthalenes, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The introduction of substituents at the 8 and 8' positions of the binaphthalene core creates significant steric hindrance, which profoundly influences the torsional angle between the naphthalene rings. Understanding and quantifying this angle is crucial for rational molecular design and structure-activity relationship (SAR) studies.

The dihedral angle in 8,8'-substituted binaphthalenes governs the molecule's overall shape and its chiral environment. This angle is not a fixed value but rather a dynamic feature that can be influenced by the nature of the substituents, the solvent, and the solid-state packing forces. The steric and electronic properties of the substituents at the 8 and 8' positions are the primary determinants of the preferred dihedral angle. Bulky substituents will generally lead to a larger dihedral angle to minimize steric repulsion.

II. A Comparative Analysis of Experimental Techniques for Dihedral Angle Determination

The two primary experimental techniques for accurately determining the dihedral angle of 8,8'-substituted binaphthalenes are single-crystal X-ray diffraction and solid-state NMR spectroscopy. Each method offers unique advantages and, when used in conjunction, they provide a comprehensive understanding of the molecule's conformation.

A. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is considered the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, providing a static snapshot of the dihedral angle.

The quality of the single crystal is the most critical factor for a successful SC-XRD experiment. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is empirically determined to obtain crystals of sufficient size and quality. The selection of the X-ray source (e.g., Mo Kα radiation) and the detector is based on the nature of the crystal and the desired resolution of the data.

The crystallographic data obtained is subjected to a refinement process where the calculated diffraction pattern from the proposed structure is compared to the experimental pattern. A good agreement, indicated by low R-factors, validates the determined structure, including the dihedral angle.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the 8,8'-substituted binaphthalene are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., toluene, hexane/ethyl acetate).[1]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction data are collected as a series of images at different crystal orientations.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. The dihedral angle is then calculated from the refined structure.

B. Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state, including the determination of dihedral angles.[2][3] Unlike SC-XRD, ssNMR can provide information about the distribution of dihedral angles in a sample, which is particularly useful for amorphous or microcrystalline materials.

The choice of ssNMR experiment depends on the specific nuclei present in the molecule and the desired information. For dihedral angle measurements, experiments that rely on the measurement of dipolar couplings or chemical shift anisotropies are employed.[2] Magic angle spinning (MAS) is used to average out anisotropic interactions and obtain high-resolution spectra.

The experimental ssNMR data can be compared with theoretical calculations based on different molecular conformations. A good correlation between the experimental and calculated spectra validates the determined dihedral angle or its distribution.

Experimental Protocol: Solid-State NMR for Dihedral Angle Measurement

  • Sample Preparation: The powdered crystalline or amorphous sample of the 8,8'-substituted binaphthalene is packed into an NMR rotor.

  • NMR Experiment: The rotor is spun at the magic angle (54.7°) in a high-field NMR spectrometer. A suitable pulse sequence, such as those based on dipolar recoupling, is applied to measure the parameters sensitive to the dihedral angle.[2]

  • Data Analysis: The resulting NMR spectrum is analyzed to extract the dihedral angle information. This often involves comparing the experimental data with simulations for different dihedral angles.

III. Comparative Data of Dihedral Angles in 8,8'-Substituted Binaphthalenes

The following table summarizes the experimentally determined dihedral angles for a selection of 8,8'-substituted binaphthalenes, highlighting the influence of different substituents.

Substituent at 8,8'-positionsMethod of DeterminationDihedral Angle (°)Reference
-HX-ray Diffraction~70°[4]
-OHDFT Calculation~90°[1]
-OCH(CH₃)₂X-ray Diffraction68.59°[1]
-CH₂BrX-ray Diffraction87.7°[5]
-P(C₆H₅)₂X-ray Diffraction118.87°[6][7]
-C(=O)O-trans-CH=CH-C₆H₅X-ray Diffraction71.8°[8]

Note: The dihedral angle of the parent 1,1'-binaphthalene is provided for comparison.

IV. Computational Analysis: A Powerful Complement

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in the analysis of dihedral angles in 8,8'-substituted binaphthalenes.

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. Experience has shown that methods incorporating dispersion corrections are often necessary to accurately model the non-covalent interactions that influence the dihedral angle.

The reliability of computational results is established by comparing them with experimental data. A good agreement between the calculated and experimentally determined dihedral angles provides confidence in the computational model, which can then be used to predict the properties of related molecules. For instance, a DFT study on 1,1'-binaphthalene-8,8'-diol found a dihedral angle of approximately 90°, which is in reasonable agreement with what would be expected based on steric considerations.[1]

Workflow for Dihedral Angle Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the dihedral angle of an 8,8'-substituted binaphthalene.

Dihedral_Angle_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Analysis & Comparison Synthesis Synthesis of 8,8'- Substituted Binaphthalene Purification Purification Synthesis->Purification SC_XRD Single-Crystal X-ray Diffraction Purification->SC_XRD ssNMR Solid-State NMR Spectroscopy Purification->ssNMR DFT DFT Calculations Purification->DFT Comparison Comparison of Experimental & Computational Data SC_XRD->Comparison ssNMR->Comparison DFT->Comparison Angle_Determination Final Dihedral Angle Determination Comparison->Angle_Determination

Caption: A typical workflow for the comprehensive analysis of the dihedral angle of an 8,8'-substituted binaphthalene.

V. Conclusion

The dihedral angle of 8,8'-substituted binaphthalenes is a critical parameter that dictates their three-dimensional structure and, consequently, their function. A comprehensive understanding of this angle requires a multi-faceted approach that combines experimental techniques like single-crystal X-ray diffraction and solid-state NMR spectroscopy with computational methods such as DFT. This guide has provided a comparative overview of these methods, along with experimental insights and protocols, to empower researchers in the rational design and analysis of this important class of molecules. The synergy between experimental and computational approaches not only provides a more complete picture of the molecular conformation but also enhances the trustworthiness of the results, which is of utmost importance in the fields of drug discovery and materials science.

VI. References

  • Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances, 14(4), 2792–2795. [Link]

  • Lu, T., Chen, F., & Zhu, W. (2012). DFT Study on the Structure and Racemization Mechanism of 1,1'-Binaphthalene-8,8'-diol. Journal of Physical Chemistry A, 116(30), 8045-8052. [Link]

  • Chen, Y.-J., & Lin, W. (2008). (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate. Acta Crystallographica Section E: Structure Reports Online, 64(pt 5), o819. [Link]

  • van der Wel, P. C. A. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 791090. [Link]

  • Mandle, R. J., & Goodby, J. W. (2018). An experimental and computational study of calamitic and bimesogenic liquid crystals incorporating an optically active[1][1]-paracyclophane. Liquid Crystals, 45(13-15), 2027-2035. [Link]

  • Price, K. E., & Lindsley, C. W. (2006). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 1(4), 1947-1952. [Link]

  • van der Wel, P. (2023, September 21). Dihedral Angle Measurements by Solid-State NMR. YouTube. [Link]

  • Hutchison, G. R. (2020). Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences. ChemRxiv. [Link]

  • Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. ResearchGate. [Link]

  • Hutchison, G. R. (2020). Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences. PubMed Central. [Link]

  • van der Wel, P. C. A. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. ResearchGate. [Link]

  • Lindsley, C. W. (2006). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PubMed. [Link]

  • Price, K. E., & Lindsley, C. W. (2006). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. ResearchGate. [Link]

  • van der Wel, P. C. A. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. PubMed. [Link]

  • Balabin, R. M. (2009). Comparison of dihedral angles differences in biliverdin; calculated results vs. experiment. ResearchGate. [Link]

  • van der Wel, P. C. A. (n.d.). Solid State NMR Methods & Measurements. University of Groningen. [Link]

  • Aitken, R. A., Inwood, R. A., & Slawin, A. M. Z. (2021). The X-ray Structures of (R)-2,2′-Dimethyl-1,1′-binaphthyl and (±)-2-Bromomethyl-2′-dibromomethyl-1,1′-binaphthyl. Journal of Chemical Crystallography, 51(4), 497-504. [Link]

  • Santos, A., & Simpson, S. (2024). Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes. NSF Public Access Repository. [Link]

  • Ikai, T., Mishima, N., Matsumoto, T., Miyoshi, S., Oki, K., & Yashima, E. (2021). 2,2´-Tethered Binaphthyl-Embedded One-Handed Helical Ladder Polymers. ChemRxiv. [Link]

  • JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography - Experimental Protocol. YouTube. [Link]

  • Wulff, W. D. (2008). Absolute Configuration of 3,3'-Diphenyl-[2,2'-binaphthalene]-1,1'-diol Revisited. MSU Chemistry. [Link]

  • NIST. (n.d.). 1,1'-Binaphthalene, 3,3',4,4'-tetrahydro-. In NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's Guide to High-Performance Alternatives for Asymmetric Catalysis Beyond [1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in asymmetric catalysis, the quest for superior chiral ligands and catalysts is a perpetual endeavor. While [1,1'-Binaphthalene]-8,8'-dicarboxylic acid has its place in the annals of chiral auxiliaries, the modern synthetic landscape demands a broader arsenal of tools to achieve exceptional levels of stereocontrol. This guide provides an in-depth comparison of high-performance alternatives, moving beyond this traditional scaffold to explore more potent and versatile chiral Brønsted acids. We will delve into the structural nuances, mechanistic underpinnings, and comparative performance data of leading alternatives, empowering you to make informed decisions for your next breakthrough synthesis.

The Benchmark: Understanding the Role and Limitations of this compound

This compound is an axially chiral compound whose rigid backbone and strategically positioned carboxylic acid groups enable it to serve as a chiral ligand.[1] Its primary mode of action in catalysis involves coordinating with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[1] The carboxylic acid moieties are crucial for anchoring the ligand to the metal, while the binaphthyl framework provides a defined chiral pocket.[1] However, its application as a primary catalyst is less common compared to its role as a precursor for more elaborate catalyst systems.

The Powerhouses: Chiral Phosphoric Acids as Superior Brønsted Acid Catalysts

In the realm of chiral Brønsted acid catalysis, chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts. Derived from axially chiral diols, these catalysts offer a tunable acidic proton and a well-defined chiral microenvironment, leading to exceptional levels of enantioselectivity in a wide array of transformations.

The BINOL-Derived Phosphoric Acid Family: The Gold Standard

Chiral phosphoric acids derived from 1,1'-bi-2-naphthol (BINOL) are arguably the most extensively studied and widely applied Brønsted acid catalysts. Their success stems from the C2-symmetric BINOL backbone, which creates a highly organized chiral environment. The acidity and steric bulk of these catalysts can be readily tuned by introducing substituents at the 3,3'-positions of the binaphthyl scaffold.

G cluster_0 BINOL-Derived Phosphoric Acid BINOL_Core 1,1'-Bi-2-naphthol (BINOL) Core Phosphoric_Acid_Moiety Phosphoric Acid Moiety 3_3_Substituents Tunable 3,3'-Substituents (e.g., Aryl, Silyl)

Causality Behind Experimental Choices: The choice of substituents at the 3,3'-positions is critical. Bulky groups enhance the steric shielding of the active site, forcing the substrate to adopt a specific orientation and thereby increasing enantioselectivity. Electron-withdrawing groups on these substituents increase the Brønsted acidity of the phosphoric acid, which can be beneficial for activating less reactive substrates.

The Contenders: SPINOL, VAPOL, and VANOL-Derived Catalysts

While BINOL-based catalysts are workhorses, related C2-symmetric diols such as SPINOL (1,1'-spirobiindane-7,7'-diol), VAPOL (vaulted 3,3'-biphenanthrol), and VANOL (vaulted 2,2'-binaphthol) have given rise to catalysts that often outperform their BINOL counterparts.

  • SPINOL-derived catalysts possess a more rigid spirocyclic backbone compared to BINOL. This rigidity can lead to a more defined and predictable chiral pocket, resulting in higher enantioselectivities in certain reactions.

  • VAPOL and VANOL-derived catalysts feature "vaulted" aromatic rings that create a deeper and more sterically hindered chiral environment.[2] This unique architecture has proven to be particularly advantageous in a variety of asymmetric transformations.

G Benchmark This compound Alternatives High-Performance Alternatives Benchmark->Alternatives Dicarboxylic_Acids Other Chiral Dicarboxylic Acids Alternatives->Dicarboxylic_Acids Phosphoric_Acids Chiral Phosphoric Acids (CPAs) Alternatives->Phosphoric_Acids BINOL_DCA [1,1'-Binaphthalene]-2,2'-dicarboxylic acid Dicarboxylic_Acids->BINOL_DCA BINOL_CPA BINOL-derived CPAs Phosphoric_Acids->BINOL_CPA SPINOL_CPA SPINOL-derived CPAs Phosphoric_Acids->SPINOL_CPA VAPOL_CPA VAPOL-derived CPAs Phosphoric_Acids->VAPOL_CPA VANOL_CPA VANOL-derived CPAs Phosphoric_Acids->VANOL_CPA

Performance Comparison in Key Asymmetric Transformations

Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone of carbon-carbon bond formation and has been extensively studied with various chiral Brønsted acids.

CatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)BINOL Phosphoric Acid N-Boc-p-methoxyphenylimineAcetone9596[3]
(S)-VAPOL Phosphoric Acid N-Boc-phenylimineSulfonamide>9598[4]
BINOL-derived Phosphoric Acid N-Boc-phenylimineSulfonamide95<5[4]
Axially Chiral Dicarboxylic Acid N-Boc-aryliminesDiazoacetateup to 94up to 98[5]

Expert Analysis: The data clearly indicates that chiral phosphoric acids, particularly those with bulky 3,3'-substituents and those derived from VAPOL, provide exceptional enantioselectivity in the Mannich reaction. Notably, in the addition of sulfonamides to imines, the VAPOL-derived catalyst far surpasses the performance of the analogous BINOL-derived catalyst, highlighting the significant impact of the catalyst backbone.[4] Axially chiral dicarboxylic acids have also demonstrated excellent performance in the Mannich-type reaction with diazoacetates.[5]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Brønsted acids have been shown to be effective catalysts for this transformation.

CatalystDieneDienophileYield (%)ee (%)Reference
(R)-3,3'-Bis(9-anthryl)BINOL Phosphoric Acid 2-VinylindoleCyclic 2,4-dienoneup to 99up to 98[6]
Et2AlCl-VAPOL CyclopentadieneAcrolein>9598 (exo)[4]
Et2AlCl-BINOL CyclopentadieneAcroleinhigh13-41 (exo)[4]

Expert Analysis: In the Diels-Alder reaction, both BINOL and VAPOL-derived catalysts have shown efficacy. However, a striking difference in enantioselectivity is observed in the reaction of cyclopentadiene and acrolein, where the VAPOL-derived catalyst provides significantly higher enantiomeric excess for the exo product compared to the BINOL-derived catalyst.[4] This underscores the profound influence of the "vaulted" structure of VAPOL in creating a more selective catalytic environment. Chiral phosphoric acids have also been successfully employed in asymmetric vinylogous Diels-Alder reactions, affording complex carbocyclic frameworks with high stereocontrol.[6]

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of the presented data, detailed experimental protocols for representative reactions are provided below.

General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction

G Start Start Step1 Dissolve imine and catalyst in solvent Start->Step1 Step2 Cool to specified temperature Step1->Step2 Step3 Add nucleophile (e.g., acetone) Step2->Step3 Step4 Stir until completion (monitor by TLC/LC-MS) Step3->Step4 Step5 Quench reaction Step4->Step5 Step6 Work-up and purification Step5->Step6 End End Step6->End

To a solution of the N-Boc-imine (0.2 mmol) and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature is added the nucleophile (e.g., acetone, 1.0 mmol). The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-amino ketone. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Synthesis and Availability of Alternatives

A key consideration for any researcher is the accessibility of the required catalysts.

  • [1,1'-Binaphthalene]-2,2'-dicarboxylic acid: This isomer can be synthesized from the corresponding diol (BINOL) and is also commercially available from several suppliers.[7]

  • Chiral Phosphoric Acids (BINOL, SPINOL, VAPOL, VANOL-derived): These are generally synthesized from their corresponding chiral diols by reaction with phosphoryl chloride (POCl3) followed by hydrolysis. Many of these catalysts, particularly a wide range of BINOL-derived phosphoric acids with different 3,3'-substituents, are commercially available from major chemical suppliers. VAPOL and VANOL phosphoric acids are also commercially available.[8]

  • Synthesis of Chiral Diols: The parent chiral diols (BINOL, SPINOL, VAPOL, VANOL) can be obtained through resolution of their racemic mixtures or via asymmetric synthesis. For instance, BINOL can be resolved using chiral bases like N-benzylcinchonidinium chloride.[9]

Conclusion and Future Outlook

While this compound has historical significance, the field of asymmetric catalysis has evolved to offer a plethora of more effective alternatives. Chiral phosphoric acids derived from BINOL, and particularly from the more sterically demanding VAPOL and VANOL backbones, have demonstrated superior performance in a range of important asymmetric transformations. Their tunable nature, commercial availability, and well-understood mechanisms of action make them the catalysts of choice for researchers aiming to achieve the highest levels of enantioselectivity. As the demand for enantiomerically pure compounds in drug development and materials science continues to grow, the development of even more sophisticated and efficient chiral Brønsted acids will undoubtedly remain a vibrant area of research.

References

  • Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich Reaction. Sci-Hub. (URL: Not Available)
  • Resolution of 1,1'-‐Bi-‐2-‐Naphthol; (R)-‐(+) - Organic Syntheses. (2013-09-20). (URL: [Link])

  • Chiral Brønsted acid-catalyzed direct Mannich reactions via electrophilic activation. PubMed. (2004-05-05). (URL: [Link])

  • New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. MSU chemistry. (URL: [Link])

  • Online Research @ Cardiff - ORCA. (URL: [Link])

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. (2024-09-16). (URL: [Link])

  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. (2012-08-13). (URL: [Link])

  • catalysis - MSU chemistry. (URL: [Link])

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC - PubMed Central. (URL: [Link])

  • Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich Reaction - ACS Figshare. (2016-02-28). (URL: [Link])

  • Asymmetric Brønsted acid catalysis with chiral carboxylic acids - RSC Publishing. (2017-07-21). (URL: [Link])

  • Asymmetric vinylogous Diels-Alder reactions catalyzed by a chiral phosphoric acid. (URL: [Link])

  • Kinetic resolution of 1,1′-binaphthyl-2,2′-diamine derivatives by chiral calcium phosphate-catalyzed acylation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthetic application and structural elucidation of axially chiral dicarboxylic acid: asymmetric Mannich-type reaction with diazoacetate, (diazomethyl)phosphonate, and (diazomethyl)sulfone - PubMed. (2011-08-05). (URL: [Link])

  • Asymmetric Vinylogous Diels–Alder Reactions Catalyzed by a Chiral Phosphoric Acid. Sci-Hub. (URL: Not Available)

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of [1,1'-Binaphthalene]-8,8'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide on the safe and compliant disposal of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid (CAS No. 29878-91-9). As a valued member of the scientific community, your commitment to safety and environmental stewardship is paramount. This document provides a comprehensive, step-by-step protocol for the proper management of this compound, ensuring the protection of yourself, your colleagues, and the environment. Our goal is to empower you with the knowledge to handle this chemical waste with confidence and precision, reinforcing a culture of safety within your laboratory.

Understanding the Compound: Hazard Profile and Characteristics

This compound, also known as Dina acid, is a chiral compound widely used in asymmetric synthesis.[1] Its unique molecular structure, featuring two naphthalene rings, gives it distinct chemical properties.[1] Before delving into disposal procedures, it is crucial to understand its hazard profile.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Chronic Aquatic Hazard (Category 4): May cause long-lasting harmful effects to aquatic life.[4]

These classifications mandate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6] Improper disposal can lead to environmental contamination and significant legal and financial penalties under regulations such as the Resource Conservation and Recovery Act (RCRA).[5][7]

PropertyValueSource
Molecular Formula C₂₂H₁₄O₄[4][8]
Molar Mass 342.3 g/mol [1][4]
Appearance Brown solid powder[2]
Melting Point 289 °C (552 °F)[2]
Solubility in Water 2 g/L (at 25 °C)[2]
GHS Hazard Statements H319: Causes serious eye irritationH302: Harmful if swallowedH413: May cause long lasting harmful effects to aquatic life[2][4]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the moment it is declared waste to its final collection.

Before handling the waste, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves.[2]

  • Body Protection: A lab coat is mandatory. For larger quantities or potential for dust generation, consider additional protective clothing.[2]

  • Respiratory Protection: If there is a risk of inhaling dust, use a full-face respirator with a particle filter.[2][9]

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: this compound waste should be collected as a separate solid chemical waste stream. Do not mix it with other waste types like solvents, acids, or bases unless it is part of a reacted solution.[10][11]

  • Choose the Right Container:

    • Use a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is suitable.[5]

    • The container must be in good condition, with a secure, leak-proof screw-top cap.[5][10]

    • If possible, use the original manufacturer's container. Do not deface the original label.[11]

  • Solid Waste: For solid this compound, collect it in a clearly labeled, sturdy container. Avoid creating dust during transfer.[2]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing boats, gloves, or absorbent pads, should also be disposed of as solid hazardous waste in a sealed, labeled bag or container.[11]

  • Solutions: If the waste is in a solution, it must be collected in a liquid waste container. The container must be labeled with all constituents of the solution. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).[9][12]

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste in a container, attach a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[6][13]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid using abbreviations.[14]

    • The specific hazards associated with the waste (e.g., "Eye Irritant," "Toxic," "Aquatic Hazard").[13]

    • The date accumulation started.[14]

    • The name of the principal investigator and the laboratory location.

Waste must be stored safely at or near its point of generation.[5][13]

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Segregation: Ensure the container is stored away from incompatible materials.[5]

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[6][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[13][14]

Hazardous waste must be collected by trained professionals.

  • Request a Pickup: Once the container is nearly full (do not exceed 90% capacity) or has been in storage for the maximum time allowed by your institution (often 6-12 months), schedule a waste pickup with your EHS department.[10][11]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a waste collection, which may involve an online form or a phone call.[6]

  • Do Not Transport: Never transport the hazardous waste yourself outside of the laboratory. Trained EHS personnel or licensed contractors will handle the transportation and final disposal.

Decision-Making for Disposal

The following diagram illustrates the logical flow for managing this compound waste.

Disposal_Workflow start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste Form ppe->characterize solid_waste Solid Waste (Powder, Contaminated Items) characterize->solid_waste Solid liquid_waste Liquid Waste (In Solution) characterize->liquid_waste Liquid solid_container Select & Label Solid Waste Container solid_waste->solid_container liquid_container Select & Label Liquid Waste Container (List all components) liquid_waste->liquid_container store Store in SAA (Secondary Containment, Closed Lid) solid_container->store liquid_container->store pickup Request EHS Pickup (When full or time limit reached) store->pickup end_node Proper Disposal by Licensed Facility pickup->end_node

Caption: Waste Management Flow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Small Spills: For small spills of the solid material that do not pose a significant inhalation risk:

    • Wearing your full PPE, carefully sweep or scoop the material into a designated hazardous waste container.[2]

    • Avoid generating dust.[2]

    • Clean the spill area with an appropriate solvent and absorbent pads.

    • Collect all cleanup materials (gloves, pads, etc.) and place them in the hazardous waste container.[6]

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to these procedures, you contribute to a safe and sustainable research environment. Your diligence in proper chemical waste management is a hallmark of scientific excellence.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • PubChem. This compound. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • MLO. (2018, August 2). Laboratory Waste Management: The New Regulations. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • ChemBK. (1,1'-Binaphthalene)-8,8'-dicarboxylic acid. [Link]

  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]

  • Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. This compound - Substance Details. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • SIELC Technologies. (2018, May 16). This compound. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling [1,1'-Binaphthalene]-8,8'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of [1,1'-Binaphthalene]-8,8'-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and procedural integrity.

Understanding the Compound: A Risk-Based Approach to Safety

This compound is a chiral organic compound utilized in asymmetric synthesis.[1] While specific toxicity data is limited, the primary hazards identified are serious eye irritation and potential harm if swallowed.[2][3] As a carboxylic acid, it also possesses corrosive properties that necessitate careful handling to prevent skin and respiratory irritation.[4] This guide establishes a framework for personal protective equipment (PPE) selection and use based on a thorough understanding of these risks.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE. For this compound, the following PPE is mandatory:

Eye and Face Protection: The First Line of Defense

Given that the most significant identified hazard is serious eye irritation (GHS hazard statement H319), robust eye and face protection is non-negotiable.[2]

  • Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling the solid or solutions of the compound.[2] The design of these goggles provides a seal around the eyes, protecting against dust particles and accidental splashes.[5]

  • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure.

Skin Protection: A Barrier Against Irritation

Protecting the skin from contact with this compound is crucial to prevent irritation.[6]

  • Laboratory Coat: A full-length laboratory coat, preferably made of a flame-resistant material, should be worn and kept fastened.

  • Gloves: The selection of appropriate gloves is critical. While general-purpose nitrile gloves offer good resistance to weak acids, the aromatic nature of this compound warrants careful consideration.[7][8]

Glove MaterialRecommendation for Incidental ContactRecommendation for Extended ContactJustification
Nitrile Rubber SuitableNot RecommendedProvides good splash resistance for many weak acids.[8] However, prolonged exposure to aromatic compounds can lead to degradation.
Butyl Rubber RecommendedHighly Recommended Offers excellent resistance to a wide range of acids, including many organic acids.[9][10][11]
Neoprene SuitableRecommendedProvides good resistance to acids and has better dexterity than butyl rubber.[9]

For routine handling involving incidental contact, nitrile gloves are acceptable. However, for procedures involving significant quantities or prolonged handling, butyl rubber or neoprene gloves are the preferred choice. Always inspect gloves for any signs of degradation before and during use and replace them immediately if any damage is suspected.[12]

Respiratory Protection: Safeguarding Against Inhalation

While not always required, respiratory protection is a critical component of safety when engineering controls are insufficient or during procedures that may generate dust or aerosols.

  • Dust Mask (N95 or FFP2): When handling the solid powder, a well-fitted N95 or FFP2 respirator is recommended to prevent inhalation of dust particles.[5]

  • Full-Face Respirator: If exposure limits are exceeded, or if respiratory irritation is experienced, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[13] Clear the workspace of any unnecessary items.

  • Donning PPE: Put on a lab coat, followed by safety goggles. If required, don a respirator, ensuring a proper fit. Finally, wear the appropriate gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • In Solution: When working with solutions of the compound, handle them within a fume hood to control potential vapors.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_gloves Glove Choice Start Handling this compound Task Assess Task: - Weighing Solid - Solution Work - Bulk Transfer Start->Task Eye Eye Protection: - Safety Goggles (Mandatory) - Face Shield (if splash risk) Task->Eye Skin Skin Protection: - Lab Coat - Appropriate Gloves Task->Skin Respiratory Respiratory Protection: - Dust Mask (for solid) - Full-face Respirator (if irritation/high concentration) Task->Respiratory Glove_Choice Glove Material? Skin->Glove_Choice Nitrile Nitrile (Incidental Contact) Glove_Choice->Nitrile Short Duration/ Low Volume Butyl_Neoprene Butyl/Neoprene (Extended Contact) Glove_Choice->Butyl_Neoprene Long Duration/ High Volume End Proceed with Caution Nitrile->End Butyl_Neoprene->End

Caption: Decision workflow for selecting appropriate PPE.

Storage Plan

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong bases and oxidizing agents.[14]

Disposal Plan

The disposal of this compound and its containers must be in accordance with local, state, and federal regulations. As a non-halogenated aromatic carboxylic acid, it should be treated as chemical waste.

  • Solid Waste: Collect solid waste in a designated, labeled container for chemical waste.

  • Contaminated Materials: Dispose of any materials contaminated with the compound (e.g., gloves, weighing paper) as chemical waste.

  • Waste Container: Ensure the waste container is properly labeled with the chemical name and associated hazards.

Emergency Procedures: Immediate and Effective Response

Eye Contact

In the event of eye contact, immediate and thorough irrigation is critical.

  • Proceed immediately to an eyewash station and flush the eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[15][16][17][18]

  • Remove contact lenses if present and easy to do so.[2]

  • Seek immediate medical attention from an ophthalmologist or emergency services.[15][16]

Skin Contact
  • Remove contaminated clothing immediately.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.[2]

  • If irritation persists, seek medical attention.

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • If breathing has stopped, administer artificial respiration.

  • Seek immediate medical attention.[2]

Ingestion
  • Rinse the mouth with water.

  • Do NOT induce vomiting.

  • Seek immediate medical attention.[2]

Emergency Response Protocol

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Eye_Contact Eye Contact: 1. Flush with water for 20+ mins 2. Remove contacts 3. Seek medical aid Exposure->Eye_Contact Skin_Contact Skin Contact: 1. Remove contaminated clothing 2. Wash with soap & water 3. Seek medical aid if irritation persists Exposure->Skin_Contact Inhalation Inhalation: 1. Move to fresh air 2. Provide respiratory support 3. Seek immediate medical aid Exposure->Inhalation Ingestion Ingestion: 1. Rinse mouth 2. Do NOT induce vomiting 3. Seek immediate medical aid Exposure->Ingestion

Caption: Immediate actions for different exposure routes.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH | CDC. Available at: [Link]

  • 1,1'-binaphthyl-8,8'-dicarboxylic acid - ChemBK. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. Available at: [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Available at: [Link]

  • Benzoic Acid | C6H5COOH - PubChem. Available at: [Link]

  • CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid.
  • OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. Available at: [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases - eSafety Supplies. Available at: [Link]

  • CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid.
  • What to Do If You Get a Chemical in Your Eye - Philadelphia. Available at: [Link]

  • This compound - Substance Details - SRS | US EPA. Available at: [Link]

  • Chemical splash in the eye: First aid - Mayo Clinic. Available at: [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. Available at: [Link]

  • Eye Injury: First Aid for Chemical Burns - Topic Overview. Available at: [Link]

  • PAF C-16 Carboxylic Acid SAFETY DATA SHEET Section 2. Hazards Identification - Szabo-Scandic. Available at: [Link]

  • Chemical Eye Burns: First Aid Steps That Can Save Your Sight - West Broward Eyecare Associates. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.